molecular formula C4H9NO B1280185 1-(Aminomethyl)cyclopropanol CAS No. 74592-33-9

1-(Aminomethyl)cyclopropanol

Cat. No.: B1280185
CAS No.: 74592-33-9
M. Wt: 87.12 g/mol
InChI Key: JXJORHGRCCODBV-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropanol is a useful research compound. Its molecular formula is C4H9NO and its molecular weight is 87.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(aminomethyl)cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-3-4(6)1-2-4/h6H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJORHGRCCODBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504275
Record name 1-(Aminomethyl)cyclopropan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74592-33-9
Record name 1-(Aminomethyl)cyclopropan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74592-33-9
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Foundational & Exploratory

1-(Aminomethyl)cyclopropanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Aminomethyl)cyclopropanol: Properties, Synthesis, and Applications

Foreword for the Modern Drug Discovery Professional

In the ever-evolving landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced pharmacological profiles is paramount. Among these, strained ring systems, particularly cyclopropane derivatives, have garnered significant attention for their unique conformational rigidity and metabolic stability. This guide provides a comprehensive technical overview of this compound, a versatile building block whose distinct structural features are increasingly leveraged in the design of next-generation therapeutics. As a Senior Application Scientist, my objective is to distill the complex chemistry of this compound into a practical resource, elucidating the causal relationships between its structure, properties, and applications. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of this intriguing molecule.

Molecular Structure and Isomeric Considerations

This compound is a deceptively simple molecule that packs a significant degree of chemical complexity into its small frame. Its structure is characterized by a strained three-membered cyclopropane ring, substituted with both a hydroxyl (-OH) and an aminomethyl (-CH₂NH₂) group at the same carbon atom.[1] This geminal substitution pattern is central to its chemical reactivity and utility as a synthetic intermediate.

The molecular formula is C₄H₉NO, with a molecular weight of approximately 87.12 g/mol .[2][3] The inherent strain of the cyclopropane ring, with C-C-C bond angles forced to 60°, deviates significantly from the ideal 109.5° for sp³-hybridized carbons. This ring strain profoundly influences the molecule's reactivity, making it susceptible to ring-opening reactions under certain conditions.[4]

It is crucial to recognize that this compound is a chiral molecule. However, it is most commonly supplied and utilized as a racemic mixture. The stereochemistry of cyclopropane-containing compounds can be a critical determinant of biological activity, and enantiomerically pure forms may be required for specific applications, necessitating either asymmetric synthesis or chiral resolution.[5]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in multi-step syntheses and for predicting the characteristics of its derivatives. The data presented below has been compiled from various sources to provide a comprehensive profile of this compound.

PropertyValueSource(s)
CAS Number 74592-33-9[2][3][6][7]
Molecular Formula C₄H₉NO[2][3][6][7]
Molecular Weight 87.12 g/mol [2][3][6][7]
Appearance Yellow solid or liquid[7][]
Boiling Point 153.7°C at 760 mmHg[6][]
Density 1.186 g/cm³[6][]
Flash Point 46.7°C[6]
pKa (Predicted) 12.99 ± 0.20[3][6]
Topological Polar Surface Area (TPSA) 46.25 Ų[2][3]
logP (Predicted) -0.53[2]

Expert Insights: The presence of both an amino and a hydroxyl group confers a high degree of polarity to the molecule, as indicated by the low predicted logP value and significant TPSA. This suggests good solubility in polar solvents. The basicity of the primary amine and the acidity of the hydroxyl group allow for a range of chemical modifications. The hydrochloride salt is also commercially available and may offer advantages in terms of handling and stability.[1]

Synthesis of this compound: A Methodological Deep Dive

Several synthetic routes to this compound and its derivatives have been reported. A common and illustrative approach involves the hydroxymethylation of an aminocyclopropane derivative. The following protocol is a generalized representation based on established synthetic strategies.

Protocol: Synthesis via Hydroxymethylation

Objective: To synthesize racemic this compound.

Materials:

  • Appropriate aminomethyl-substituted cyclopropane precursor

  • Hydroxylating agent (e.g., a peroxy acid or other suitable oxidant)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Quenching agent (e.g., sodium thiosulfate solution)

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, methanol)

Procedure:

  • Preparation of the Precursor: An aminomethylated cyclopropane intermediate is first synthesized. This can be achieved through various methods, such as the reaction of an appropriate alkene with a carbene source followed by functional group manipulation to introduce the aminomethyl group.

  • Hydroxylation Reaction: The aminomethyl-substituted cyclopropane is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to a suitable temperature (typically 0 °C to room temperature).

  • Addition of Hydroxylating Agent: The hydroxylating agent is added portion-wise to the stirred solution, maintaining the reaction temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Reaction Quench: Upon completion, the reaction is carefully quenched by the addition of a suitable quenching agent to neutralize any unreacted oxidant.

  • Work-up: The reaction mixture is diluted with an organic solvent and washed sequentially with water and brine. The organic layer is separated, dried over an anhydrous drying agent, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate solvent system to afford pure this compound.

  • Characterization: The structure and purity of the final product are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality in Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is critical to prevent unwanted side reactions with moisture and oxygen. The portion-wise addition of the hydroxylating agent at a controlled temperature helps to manage the exothermicity of the reaction and improve selectivity. The choice of quenching agent is dependent on the specific oxidant used.

Visualizing the Synthetic Workflow

Synthesis_Workflow Precursor Aminomethylated Cyclopropane Intermediate Reaction Hydroxylation (e.g., with peroxy acid) Precursor->Reaction Anhydrous Solvent, Inert Atmosphere Quench Reaction Quench Reaction->Quench Monitor by TLC Workup Aqueous Work-up & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the functional groups present: the primary amine, the tertiary alcohol, and the strained cyclopropane ring.

  • Reactions of the Amino Group: The primary amine is nucleophilic and can undergo a wide range of reactions, including acylation, alkylation, arylation, and sulfonylation. This allows for the introduction of diverse substituents and the construction of more complex molecular architectures.

  • Reactions of the Hydroxyl Group: The tertiary hydroxyl group can be oxidized to the corresponding ketone, although this may be challenging. It can also be converted to a leaving group for substitution reactions or protected to allow for selective modification of the amino group.

  • Ring-Opening Reactions: The strained cyclopropane ring can undergo ring-opening reactions under certain conditions, such as in the presence of strong acids or electrophiles. This property can be exploited in synthetic strategies to generate acyclic compounds with specific stereochemistry.

The Role of this compound in Drug Discovery

The unique structural features of this compound make it a valuable building block in medicinal chemistry, particularly as a bioisostere.[5][9] Bioisosterism is the strategy of replacing a functional group in a lead compound with another group that has similar physical or chemical properties to improve the compound's pharmacological profile.[5][9]

The cyclopropyl group is often used as a bioisosteric replacement for a gem-dimethyl group or an alkene.[9][10] The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to increased binding affinity for its biological target.[11] Furthermore, the cyclopropyl moiety is generally more resistant to metabolic degradation than linear alkyl chains, which can lead to an improved pharmacokinetic profile.[11]

Derivatives of this compound have been investigated for a range of therapeutic applications, including as anti-inflammatory agents through the inhibition of 5-lipoxygenase activating protein (FLAP).[6][][12]

Illustrative Signaling Pathway: Inhibition of the 5-Lipoxygenase Pathway

FLAP_Inhibition cluster_membrane Cellular Membrane cluster_cytosol Cytosol AA Arachidonic Acid FLAP FLAP AA->FLAP transported by Five_LOX 5-Lipoxygenase FLAP->Five_LOX presents to Leukotrienes Leukotrienes Five_LOX->Leukotrienes converts to Inflammation Inflammation Leukotrienes->Inflammation mediate Derivative This compound Derivative Derivative->FLAP inhibits

Caption: Inhibition of FLAP by a this compound derivative.

Conclusion and Future Perspectives

This compound is a versatile and valuable building block for medicinal chemistry and drug discovery. Its unique combination of a strained cyclopropane ring, a primary amine, and a tertiary alcohol provides a rich platform for the synthesis of novel and structurally diverse compounds. The use of the cyclopropyl moiety as a bioisostere offers a powerful strategy for improving the potency, selectivity, and pharmacokinetic properties of drug candidates. As our understanding of the interplay between molecular structure and biological activity continues to grow, we can expect to see the increasing application of this compound and its derivatives in the development of innovative therapeutics.

References

  • Cas 74592-33-9,1-(AMINOMETHYL)-CYCLOPROPANOL | lookchem. (n.d.). LookChem. Retrieved December 23, 2025, from [Link]

  • Cyclopropanol, 1-(aminomethyl)- | 74592-33-9. (n.d.). AngeneChemical. Retrieved December 23, 2025, from [Link]

  • Cyclopropanol. (n.d.). In Wikipedia. Retrieved December 23, 2025, from [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2023). Longdom Publishing. Retrieved December 23, 2025, from [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2022). National Institutes of Health. Retrieved December 23, 2025, from [Link]

  • 1-(Boc-aminomethyl)cyclopropanol. (n.d.). MySkinRecipes. Retrieved December 23, 2025, from [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). LinkedIn. Retrieved December 23, 2025, from [Link]

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... (n.d.). ResearchGate. Retrieved December 23, 2025, from [Link]

Sources

1-(Aminomethyl)cyclopropanol CAS number 74592-33-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Aminomethyl)cyclopropanol (CAS: 74592-33-9): A Versatile Building Block in Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This compound, identified by CAS number 74592-33-9, is a unique bifunctional molecule that has garnered considerable attention in medicinal chemistry and drug development.[1][2] Its structure, which combines a strained cyclopropane ring with primary amine and hydroxyl functionalities, offers a compelling scaffold for creating novel therapeutics. The inherent ring strain and the strategic placement of reactive groups make it a valuable building block for introducing conformational rigidity, improving metabolic stability, and enhancing binding affinity of drug candidates.[3] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, chemical reactivity, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Cyclopropyl Moiety

The cyclopropane ring, though seemingly simple, is a powerhouse in medicinal chemistry.[4] Its rigid, three-membered ring structure is fundamentally different from linear alkyl chains, offering a way to lock molecules into a specific, bioactive conformation. This conformational constraint can significantly enhance a drug's binding potency and selectivity for its target, thereby reducing off-target effects.[5] Furthermore, the cyclopropyl group is often resistant to metabolic degradation, leading to improved pharmacokinetic profiles and longer in-vivo half-lives for drug candidates.[5]

This compound embodies these advantages while providing two key functional handles—an aminomethyl group and a hydroxyl group.[1] This bifunctionality allows for versatile chemical modifications and integration into larger, more complex molecules, making it an invaluable intermediate in the synthesis of novel therapeutic agents.[1][2]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is critical for its effective use in synthesis and formulation. The molecule's compact structure and functional groups dictate its solubility, reactivity, and handling requirements.

PropertyValueSource
CAS Number 74592-33-9[2][6]
Molecular Formula C₄H₉NO[1][2][7]
Molecular Weight 87.12 g/mol [1][2][7]
Appearance Solid, semi-solid, or liquid[6]
Boiling Point 153.7°C at 760 mmHg[2][]
Density 1.186 g/cm³[2][]
Flash Point 46.7°C[2]
Topological Polar Surface Area 46.2 Ų[9]
XLogP3 -1[9]
InChI Key JXJORHGRCCODBV-UHFFFAOYSA-N[1][6][]

Note: Physical properties can vary depending on purity and experimental conditions.

Synthesis Methodologies: Constructing the Core Scaffold

The synthesis of this compound and its derivatives requires precise control over the formation of the strained cyclopropane ring. Several effective methods have been developed, each with specific advantages depending on the desired scale and downstream application.

Protocol 1: From α-Acylamino-acrylic Acid Esters

One established route involves a multi-step process starting from α-acylamino-acrylic acid esters. This method is advantageous for its controlled introduction of the amino functionality in a protected form.

Workflow:

  • Cyclopropanation: React an α-acylamino-acrylic acid ester with diazomethane. This reaction proceeds via a 1,3-dipolar cycloaddition to form a pyrazoline intermediate.

  • Pyrolysis: The pyrazoline intermediate is then heated (pyrolyzed), leading to the extrusion of nitrogen gas (N₂) and the formation of the desired 1-acylamino-cyclopropane-carboxylic acid ester. The choice of this pathway is driven by the stability of the nitrogen molecule, which provides a strong thermodynamic driving force for the reaction.

  • Saponification & Decarboxylation: The resulting ester is saponified using a strong base, such as sodium or potassium hydroxide, at elevated temperatures (70–150 °C).[1] This hydrolyzes the ester to a carboxylate salt. Subsequent workup leads to the free amino derivative.

Diagram: Synthesis via Pyrazoline Intermediate

G A α-Acylamino-acrylic Acid Ester B Pyrazoline Intermediate A->B + Diazomethane (Cycloaddition) C 1-Acylamino-cyclopropane- carboxylic Acid Ester B->C Pyrolysis (- N₂) D This compound Derivatives C->D Saponification & Further Conversion

Caption: General workflow for synthesizing the cyclopropane core.

Protocol 2: From Cyclopropanol Precursors

Alternatively, functionalization can occur on a pre-formed cyclopropane ring. The inherent reactivity of cyclopropanols, which can act as homoenolate equivalents, makes them versatile starting points.[10][11]

Workflow:

  • Generation of Cyclopropanol: Cyclopropanols can be readily prepared from esters or lactones via methods like the Kulinkovich reaction.[10][12]

  • Oxidative Ring Opening: Under oxidative conditions (e.g., using Mn(III) salts), the cyclopropanol can undergo a single-electron oxidation and ring-opening to generate a highly reactive β-keto radical.[12][13]

  • Radical Trapping and Cyclization: This radical intermediate can be "trapped" by various acceptors. For instance, reaction with biaryl isonitriles or N-aryl acrylamides initiates a tandem cyclization process, efficiently forming complex heterocyclic scaffolds like phenanthridines and oxindoles in a single step.[12] The causality here is the high reactivity of the radical, which seeks to form a more stable species through addition to an unsaturated system.

This radical-based approach is powerful for building molecular complexity rapidly from a simple cyclopropanol core.[12]

Chemical Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the interplay between its strained ring and its functional groups.

  • Ring Strain: The C-C bonds in the cyclopropane ring have significant p-character, making the ring susceptible to cleavage reactions under various conditions (e.g., oxidative, acidic).[3][13] This property is often exploited to generate reactive intermediates like β-keto radicals.[12]

  • Functional Groups:

    • The hydroxyl group (-OH) can be oxidized to a carbonyl, or it can participate in esterification or etherification reactions.

    • The aminomethyl group (-CH₂NH₂) is nucleophilic and basic. It readily undergoes reactions typical of primary amines, such as acylation, alkylation, and formation of Schiff bases.[1]

These functional groups are also key to the molecule's biological activity, as they can form hydrogen bonds and electrostatic interactions with molecular targets like enzymes and receptors, potentially leading to inhibition of their activity.[1]

Diagram: Key Reactive Sites

G cluster_0 This compound cluster_1 Reactive Centers mol C₄H₉NO NH2 NH₂ mol->NH2 Nucleophilic Site (Amine Reactivity) OH OH mol->OH Oxidation/Substitution (Hydroxyl Reactivity) Ring Strained Ring mol->Ring Ring-Opening (Radical Formation)

Caption: Functional groups dictating the molecule's reactivity.

Applications in Drug Discovery

This compound is not just a synthetic intermediate; it is a strategic tool for designing better drugs. Its derivatives have shown promise across multiple therapeutic areas.

As a Bioisostere and Conformational Lock

The cyclopropyl group can serve as a bioisostere for a gem-dimethyl group or a carbonyl group, but with a fixed conformation. This rigidity helps in:

  • Enhancing Potency: By locking a flexible molecule into its bioactive conformation, the entropic penalty of binding to a receptor is reduced, often leading to higher affinity.[5]

  • Improving Selectivity: A rigid conformation can better fit the specific topology of a target's active site while being a poor fit for off-targets.

Key Therapeutic Areas:
  • Inflammatory Diseases: It is a key reactant in preparing inhibitors of 5-lipoxygenase activating protein (FLAP), which are investigated for treating inflammatory conditions.[2][]

  • Oncology: Derivatives have demonstrated potential in cancer treatment. Studies have shown they can delay tumor growth and increase sensitivity to radiation therapy, possibly by inducing apoptosis without causing DNA damage.[1]

  • Infectious Diseases: The compound itself has been noted for potential antimicrobial and antiviral activities, making it a scaffold of interest for developing new anti-infective agents.[1]

  • Central Nervous System (CNS) Disorders: A notable application is in the synthesis of antidepressants. For example, derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been developed, with one compound, Midalcipran, advancing to clinical trials.[14]

Diagram: Drug Discovery Workflow

G A This compound (Core Building Block) B Chemical Diversification (e.g., Acylation, Alkylation) A->B Synthesis C Library of Novel Cyclopropane Derivatives B->C Generation D High-Throughput Screening (Target-based Assays) C->D Evaluation E Hit Compound D->E Identification F Lead Optimization (ADME/Tox Profiling) E->F Refinement G Preclinical Candidate F->G Selection

Caption: From building block to preclinical candidate.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative. The ¹H NMR spectrum provides characteristic signals for the protons on the cyclopropane ring and the aminomethyl group, confirming the structure's integrity.[15] Other common methods include Mass Spectrometry (for molecular weight confirmation) and chromatography (for purity assessment).

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential.

Hazard Identification:

The compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.[6][9]

  • H315: Causes skin irritation.[6][9]

  • H319: Causes serious eye irritation.[6][9]

  • H332: Harmful if inhaled.[9]

  • H335: May cause respiratory irritation.[6][9]

Recommended Precautions:
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][9]

Storage:

For optimal stability, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C, protected from light.[6] Its hydrochloride salt form is also available and may offer enhanced stability for certain applications.[1]

Conclusion and Future Outlook

This compound is more than a simple organic molecule; it is a strategically valuable scaffold in the drug discovery toolkit. Its unique combination of a strained ring system and versatile functional groups provides a reliable platform for creating conformationally constrained molecules with improved pharmacological properties. As medicinal chemists continue to tackle challenges like drug resistance, metabolic instability, and off-target toxicity, the demand for sophisticated building blocks like this compound will undoubtedly grow. Its proven applications in inflammation, oncology, and CNS disorders pave the way for future innovations, cementing the crucial role of the cyclopropyl fragment in the development of next-generation therapeutics.[5]

References

  • This compound | 74592-33-9 | Benchchem. (URL: )
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Cas 74592-33-9,1-(AMINOMETHYL)-CYCLOPROPANOL | lookchem. (URL: )
  • Safety D
  • Cyclopropanol, 1-(aminomethyl)-|74592-33-9,AngeneChemical. (URL: )
  • This compound | 74592-33-9 - Sigma-Aldrich. (URL: )
  • 74592-33-9|this compound|BLD Pharm. (URL: )
  • Matrix Scientific Safety D
  • 74592-33-9 | this compound - ChemScene. (URL: )
  • CAS 74592-33-9 1-(aminomethyl)-cyclopropanol - BOC Sciences. (URL: )
  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed. (URL: )
  • This compound | 74592-33-9 - Sigma-Aldrich. (URL: )
  • ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry - ResearchGate. (URL: [Link])

  • The Crucial Role of Cyclopropane Deriv
  • 1-(AMINOMETHYL)-CYCLOPROPANOL(74592-33-9) 1H NMR spectrum - ChemicalBook. (URL: )
  • The Chemistry of Cyclopropanols - ResearchGate. (URL: [Link])

  • Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles - PMC - NIH. (URL: )
  • Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols - PMC - PubMed Central. (URL: )
  • The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (URL: [Link])

  • Oxidative radical ring-opening/cyclization of cyclopropane deriv

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(Aminomethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Analytical Imperative for Novel Building Blocks

In the landscape of modern drug discovery and materials science, the demand for novel, three-dimensional molecular scaffolds is insatiable. Compounds incorporating strained ring systems, such as cyclopropanes, are of particular interest due to their unique conformational rigidity and electronic properties. 1-(Aminomethyl)cyclopropanol is one such building block, merging the strained cyclopropyl core with two key functional groups: a primary amine and a tertiary alcohol. This combination makes it a versatile synthon for introducing a 1,1-disubstituted cyclopropane motif into larger molecules, a strategy often employed to enhance metabolic stability or fine-tune binding interactions.

Molecular Structure and Predicted Spectroscopic Overview

A rigorous analytical strategy begins with a foundational understanding of the molecule's structure. This compound possesses a molecular formula of C₄H₉NO and a molecular weight of 87.12 g/mol .[1][2] Its key structural features are:

  • A tertiary alcohol , where the hydroxyl group is attached to a quaternary carbon.

  • A primary amine on a methylene (-CH₂-) spacer.

  • A highly strained cyclopropane ring .

These features will manifest in a predictable manner across different spectroscopic techniques. We anticipate strong, broad infrared absorptions for the O-H and N-H groups, a unique upfield resonance for the cyclopropyl protons in ¹H NMR, and characteristic fragmentation patterns in mass spectrometry driven by the amine and alcohol functionalities.

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For a small, polar molecule like this compound, solvent selection is critical. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are appropriate choices to ensure solubility; however, they will result in the exchange of the labile O-H and N-H protons with deuterium, causing their signals to disappear from the ¹H spectrum. Using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) would allow for the observation of all protons.

Predicted Proton (¹H) NMR Spectrum

The strained cyclopropane ring exerts a significant anisotropic effect, causing its protons to be shielded and appear at an unusually high field (low ppm value).[3] This is a hallmark diagnostic feature.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

Protons (Label) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
-OH (from O6) 2.5 - 4.0 Broad singlet (br s) 1H Labile proton, chemical shift is concentration and temperature dependent.
-NH₂ (from N5) 1.5 - 3.0 Broad singlet (br s) 2H Labile protons, chemical shift is concentration and temperature dependent.
-CH₂-N (H5, H6) ~2.7 Singlet (s) 2H Methylene group adjacent to an amine and a quaternary carbon. No adjacent protons to couple with.

| Ring -CH₂- (H1-H4) | 0.4 - 0.8 | Multiplet (m) | 4H | Diastereotopic protons of the cyclopropane ring. They exhibit complex geminal and cis/trans coupling, often appearing as two overlapping pseudo-triplets or a complex multiplet. The high-field shift is characteristic of cyclopropanes.[3] |

Predicted Carbon-¹³ (¹³C) NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will provide a direct count of the unique carbon environments. Due to molecular symmetry, the two methylene groups of the cyclopropane ring (C2 and C3) are chemically equivalent.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

Carbon (Label) Predicted Chemical Shift (δ, ppm) Rationale
C-OH (C1) 55 - 65 Quaternary carbon attached to an electronegative oxygen atom (tertiary carbinol center).
-CH₂-N (C4) 40 - 50 Methylene carbon attached to a primary amine. Typical range for such carbons.[4]

| Ring -CH₂- (C2, C3) | 10 - 20 | Methylene carbons within the strained cyclopropane ring. These appear significantly upfield compared to typical alkane CH₂ groups.[4] |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is unparalleled for the rapid identification of functional groups. The spectrum of this compound will be dominated by absorptions from the O-H and N-H bonds.

Table 3: Predicted Key IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Expected Intensity Notes
Alcohol O-H Stretch (H-bonded) 3200 - 3550 Strong, Broad The broadness is a classic indicator of intermolecular hydrogen bonding, a defining feature of alcohols.[2]
Primary Amine N-H Symmetric & Asymmetric Stretch 3250 - 3400 Medium Often appears as a distinct doublet (two peaks) superimposed on the broad O-H band.[5]
Alkane C-H Stretch 2850 - 3000 Medium-Strong Corresponds to the C-H bonds of the aminomethyl and cyclopropyl methylene groups.
Amine N-H Bend (Scissoring) 1550 - 1640 Medium Characteristic bending vibration for primary amines.[6]

| Alcohol C-O | Stretch | 1000 - 1250 | Strong | Strong absorption typical for the C-O single bond in alcohols.[2] |

The presence of both a very broad O-H stretch and a medium intensity N-H doublet in the 3200-3500 cm⁻¹ region is the most conclusive IR evidence for the compound's structure. Data from the related compound (aminomethyl)cyclopropane confirms the expected C-H and N-H vibrations for the core structure.[7]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information on the molecular weight and fragmentation patterns, which act as a structural fingerprint. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule [M+H]⁺.

Table 4: Predicted Key Mass Spectral Peaks (ESI-MS)

m/z Value Proposed Ion Rationale for Formation
88.076 [M+H]⁺ (C₄H₁₀NO⁺) Protonated molecular ion. Confirms the molecular weight of 87.12 Da.
70.065 [M+H - H₂O]⁺ Loss of a neutral water molecule (18 Da) from the protonated alcohol. This is a very common fragmentation pathway for alcohols.[8]
58.065 [M+H - CH₂O]⁺ Potential rearrangement and loss of formaldehyde (30 Da).

| 30.034 | [CH₄N]⁺ | Alpha-cleavage, a dominant fragmentation for amines, resulting in the stable [CH₂=NH₂]⁺ ion.[8] This is often the base peak for primary amines. |

The mass spectrum of the related (aminomethyl)cyclopropane shows a molecular ion at m/z 71 and a base peak at m/z 56, corresponding to the loss of the amine group.[9] For our molecule, the alpha-cleavage leading to m/z 30 is anticipated to be a highly favorable pathway.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following are generalized methodologies for acquiring the spectroscopic data discussed herein.

Workflow for Spectroscopic Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample 1. Obtain Purified Sample (1-5 mg) Dissolve 2. Dissolve in appropriate deuterated solvent (e.g., DMSO-d6) Sample->Dissolve Transfer 3. Transfer to 5mm NMR tube Dissolve->Transfer NMR 4. Acquire ¹H, ¹³C, DEPT NMR Spectra Transfer->NMR IR 5. Acquire FT-IR Spectrum (ATR) NMR->IR MS 6. Acquire High-Resolution MS (ESI-TOF) IR->MS Process 7. Process & Phase Spectra MS->Process Assign 8. Assign Peaks & Correlate Data Process->Assign Report 9. Generate Final Report Assign->Report

Figure 2: General workflow for full spectroscopic characterization.

Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 2-5 mg of this compound and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

  • Transfer: Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse program. A spectral width of 12-16 ppm and 16-32 scans are typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A spectral width of 220-240 ppm and a longer acquisition time (e.g., 1024 scans or more) are required due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol for FT-IR Data Acquisition (ATR)
  • Instrument Preparation: Record a background spectrum on the clean, unobstructed Attenuated Total Reflectance (ATR) crystal.

  • Sample Application: Place a small amount (a single drop or a few crystals) of the neat sample directly onto the ATR crystal.

  • Acquisition: Apply pressure with the anvil and collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are adequate.

  • Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.

Protocol for Mass Spectrometry Data Acquisition (ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known calibration standard.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-200 amu).

  • Data Analysis: Identify the [M+H]⁺ ion and analyze the observed fragment ions to confirm the predicted fragmentation pathways.

Conclusion

The spectroscopic profile of this compound is a direct reflection of its unique chemical architecture. The ¹H NMR is distinguished by the highly shielded cyclopropyl protons, while the ¹³C NMR confirms the four distinct carbon environments. FT-IR provides definitive evidence of the primary amine and tertiary alcohol functional groups through their characteristic N-H and O-H stretching vibrations. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation patterns, notably alpha-cleavage of the amine and dehydration of the alcohol. This comprehensive, predictive guide serves as a robust analytical framework for any researcher synthesizing or utilizing this valuable chemical building block, ensuring identity, purity, and quality through a multi-technique, mechanistically grounded approach.

References

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A Senior Application Scientist's Guide to the Mass Spectrum of 1-(Aminomethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 1-(Aminomethyl)cyclopropanol, a unique bifunctional molecule. Designed for researchers and drug development professionals, this document moves beyond simple spectral interpretation to explain the causal mechanisms behind ion formation and fragmentation. We will explore the predictable fragmentation patterns under both hard (Electron Ionization) and soft (Electrospray Ionization) techniques, offer field-proven protocols for data acquisition, and present a logical framework for structural elucidation. All claims are grounded in established principles of mass spectrometry and supported by authoritative references.

Introduction: The Analytical Challenge

This compound (C₄H₉NO, Monoisotopic Mass: 87.0684 Da) is a saturated carbocyclic compound featuring both a primary amine and a primary alcohol. These functional groups, attached to a strained cyclopropane ring, create a molecule with distinct chemical properties that directly influence its behavior in a mass spectrometer. Understanding its mass spectrum is crucial for confirming its identity in synthetic schemes, identifying it in complex matrices, and studying its metabolic fate. This guide provides the scientific rationale needed to confidently interpret its spectral data.

Ionization Methodologies: Choosing the Right Tool

The choice of ionization technique is paramount and depends entirely on the analytical context, particularly the sample introduction method.

  • Electron Ionization (EI): As a hard ionization technique typically coupled with Gas Chromatography (GC-MS), EI imparts significant energy (~70 eV) to the analyte. This energy input is sufficient to not only ionize the molecule but also to induce extensive, reproducible fragmentation. While the molecular ion may be weak or absent, the resulting fragmentation pattern is highly characteristic and serves as a structural fingerprint.[1] Given the polarity of this compound, derivatization (e.g., silylation) is often required to improve volatility for GC-MS analysis.[2][3][4]

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for analytes in solution and is the standard for Liquid Chromatography (LC-MS).[5][6] It imparts minimal excess energy, typically resulting in an abundant ion corresponding to the protonated molecule ([M+H]⁺).[5] This makes ESI excellent for molecular weight determination. Structural information is then obtained by subjecting the protonated molecule to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[7][8] For a basic compound like this compound, analysis is performed in positive ion mode to facilitate protonation of the amino group.[9]

Deconstructing the EI Spectrum: A Fragmentation Roadmap

Under electron ionization, the initial event is the removal of an electron to form the molecular ion (M⁺•) at m/z 87. Due to the presence of heteroatoms and ring strain, this ion is energetically unstable and readily undergoes fragmentation.[1][10]

Key Fragmentation Pathways:
  • Alpha (α)-Cleavage: This is the most dominant fragmentation pathway for aliphatic amines and alcohols.[10][11][12] It involves the homolytic cleavage of a bond adjacent to the heteroatom, driven by the stabilization of the resulting cation.

    • Cleavage adjacent to Nitrogen: The C-C bond between the cyclopropane ring and the aminomethyl group breaks. This can happen in two ways:

      • Formation of the m/z 30 Base Peak: Loss of the cyclopropyl-hydroxyl radical leads to the formation of the [CH₂=NH₂]⁺ ion at m/z 30 . This resonance-stabilized iminium ion is exceptionally stable and is predicted to be the base peak in the spectrum. This is a hallmark fragmentation for primary amines.[11]

      • Formation of the m/z 57 Ion: Loss of the aminomethyl radical (•CH₂NH₂) results in a cyclopropanol cation at m/z 57 .

  • Loss of Neutral Molecules:

    • Loss of Water (H₂O): The molecular ion can lose a molecule of water (18 Da) from the hydroxyl group, yielding an ion at m/z 69 ([M-18]⁺•). This is a common fragmentation for alcohols.[13]

    • Loss of Ammonia (NH₃): A less common but possible fragmentation is the loss of ammonia (17 Da) from the amino group, leading to an ion at m/z 70 ([M-17]⁺•).

  • Cyclopropane Ring Fragmentation: The strained cyclopropane ring itself can fragment after initial ionization. A typical fragmentation for cyclopropane is the loss of ethene (C₂H₄, 28 Da).[14] This could lead to a minor peak at m/z 59 ([M-28]⁺•).

Visualizing EI Fragmentation:

EI_Fragmentation M [C₄H₉NO]⁺• m/z 87 Molecular Ion frag30 [CH₂NH₂]⁺ m/z 30 Base Peak M->frag30  α-Cleavage  -•C₃H₅O frag57 [C₃H₅O]⁺ m/z 57 M->frag57  α-Cleavage  -•CH₂NH₂ frag69 [C₄H₇N]⁺• m/z 69 M->frag69  -H₂O

Caption: Predicted EI fragmentation pathways for this compound.

Interpreting the ESI-MS/MS Spectrum: Controlled Fragmentation

In positive mode ESI, this compound readily accepts a proton, primarily at the more basic nitrogen atom, to form the protonated molecule, [M+H]⁺, at m/z 88 . This ion will typically be the base peak in the full scan (MS1) spectrum. To gain structural insight, this precursor ion is isolated and fragmented via CID to produce a product ion spectrum (MS/MS).

Key MS/MS Fragmentation Pathways:

The fragmentation of the even-electron [M+H]⁺ ion is driven by the elimination of stable, neutral molecules.

  • Loss of Ammonia (NH₃): The most probable fragmentation is the loss of a neutral ammonia molecule (17 Da). This is a characteristic loss from protonated primary amines and would generate a product ion at m/z 71 .[15]

  • Loss of Water (H₂O): Following protonation, the molecule can also lose a neutral water molecule (18 Da), resulting in a product ion at m/z 70 .

Data Summary Table:
Ionizationm/z (Daltons)Proposed IdentityPathwayPredicted Abundance
EI 87[C₄H₉NO]⁺•Molecular IonLow
69[C₄H₇N]⁺•Loss of H₂OModerate
57[C₃H₅O]⁺α-CleavageModerate
30[CH₂NH₂]⁺α-CleavageHigh (Base Peak)
ESI 88[C₄H₉NO+H]⁺Protonated MoleculeHigh (Base Peak)
ESI-MS/MS 71[C₄H₇O]⁺Loss of NH₃ from m/z 88High
70[C₄H₈N]⁺Loss of H₂O from m/z 88Moderate

Experimental Protocols: A Self-Validating Approach

The following protocols represent standard, field-proven methodologies for the analysis of a polar compound like this compound.

Protocol 1: GC-MS Analysis (with Derivatization)

This protocol is necessary because the polar amine and hydroxyl groups make the parent compound unsuitable for direct GC analysis.[4][16]

  • Derivatization:

    • To a 1 mg/mL solution of the analyte in pyridine, add an excess of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat the mixture at 60-70°C for 30 minutes to form the di-TMS derivative.

  • GC Conditions:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector: 250°C, Splitless mode.

    • Oven Program: 50°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS Conditions (EI):

    • Ion Source Temp: 230°C.

    • Ionization Energy: 70 eV.

    • Mass Range: Scan m/z 25-250.

Protocol 2: LC-MS/MS Analysis

This method analyzes the compound directly without derivatization.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., 10% Methanol in Water) to a concentration of 1-10 µg/mL.

  • LC Conditions:

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (ESI-MS/MS):

    • Ionization Mode: ESI Positive.[9]

    • Capillary Voltage: 3.5 kV.

    • Source Temp: 120°C.

    • Desolvation Temp: 350°C.

    • MS1 Scan: m/z 50-200 to find the precursor ion (m/z 88).

    • MS/MS Experiment: Isolate precursor ion m/z 88 and apply collision energy (e.g., 10-20 eV) to generate product ion spectrum.

Workflow for Compound Identification:

Identification_Workflow start Acquire Mass Spectrum ionization_check Ionization Method? EI ESI start->ionization_check ei_path Look for Molecular Ion (m/z 87, likely weak) ionization_check:f1->ei_path esi_path Look for [M+H]⁺ (m/z 88, likely base peak) ionization_check:f2->esi_path ei_fragments Confirm Key Fragments: - m/z 30 (Base Peak) - m/z 57 - m/z 69 ei_path->ei_fragments confirm Structure Confirmed ei_fragments->confirm esi_msms Perform MS/MS on m/z 88 esi_path->esi_msms esi_products Confirm Key Product Ions: - m/z 71 (-NH₃) - m/z 70 (-H₂O) esi_msms->esi_products esi_products->confirm

Caption: Decision workflow for identifying this compound by MS.

Conclusion

The mass spectral interpretation of this compound is a logical process governed by the fundamental principles of ion chemistry. Under EI, the spectrum is defined by a strong base peak at m/z 30 resulting from a characteristic α-cleavage. Under ESI, the molecule is readily identified by its protonated molecular ion at m/z 88, with subsequent MS/MS analysis revealing predictable neutral losses of ammonia and water. By applying the appropriate analytical methodology and understanding these core fragmentation pathways, researchers can confidently identify and characterize this compound in any setting.

References

  • NIST. NIST Chemistry WebBook. National Institute of Standards and Technology. [Link][17][18][19][20][21]

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  • De Souza, D. P., et al. (2013). Detection of polar metabolites through the use of gas chromatography-mass spectrometry. In Metabolomics Tools for Natural Product Discovery (pp. 33-53). Humana Press. [Link][2][3]

  • University of California, Davis. Sample Preparation Guidelines for GC-MS. UC Davis Mass Spectrometry Facilities. [Link][16]

  • Oliva, M., et al. (2017). GC-MS Extraction, Derivatization, and Profiling of Polar Soluble, Non-volatile Extracts. Bio-protocol, 7(12), e2347. [Link][23]

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  • Klein, R. A. (1971). Mass spectrometry of the phosphatidyl amino alcohols: detection of molecular species and use of low voltage spectra and metastable scanning in the elucidation of structure. Journal of Lipid Research, 12(1), 123-131. [Link][24]

  • Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5767-5773. [Link][25]

  • Wikipedia. Electrospray ionization. [Link][5]

  • Le, P. M., et al. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1480, 51-58. [Link][26]

  • Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 40(8), 971-979. [Link][7]

  • Whitehead, K., & K. A. K. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Rapid Communications in Mass Spectrometry, 17(18), 2091-2100. [Link][27]

  • Ho, C. S., et al. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3-12. [Link][8]

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  • Wang, F. P., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(1), 161-169. [Link][15]

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An In-depth Technical Guide to the FTIR Analysis of 1-(Aminomethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 1-(Aminomethyl)cyclopropanol using Fourier Transform Infrared (FTIR) spectroscopy. As a molecule of interest in medicinal chemistry and drug development, its structural verification is paramount. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of its key functional groups: a primary amine, a hydroxyl group, and a strained cyclopropyl ring. This document elucidates the theoretical underpinnings of the vibrational modes associated with these groups, presents a validated experimental protocol for data acquisition, and details the interpretation of the resulting spectrum. The methodologies described herein are designed to ensure scientific integrity and provide researchers with a robust approach to the structural characterization of this and similar molecules.

Introduction: The Structural Significance of this compound

This compound is a bifunctional molecule that incorporates a rigid, three-membered cyclopropane ring. This structural motif is of significant interest in drug design as a bioisosteric replacement for other groups, often imparting unique conformational constraints and metabolic stability. The molecule possesses three distinct functional moieties whose presence must be unequivocally confirmed during synthesis and quality control:

  • The Primary Amine (-NH₂): A key site for derivatization and salt formation, critical for solubility and biological interactions.

  • The Tertiary Hydroxyl (-OH): A hydrogen-bonding center that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

  • The Cyclopropyl Ring: A strained aliphatic ring system whose unique vibrational characteristics provide a structural fingerprint.

FTIR spectroscopy is an ideal technique for this purpose, as each functional group exhibits characteristic absorption bands in the mid-infrared region of the electromagnetic spectrum. These absorptions arise from the vibrations of specific chemical bonds (stretching, bending, wagging), and their positions, intensities, and shapes provide a detailed molecular fingerprint[1][2].

Theoretical Principles: Vibrational Modes of Key Functional Groups

The interpretation of an FTIR spectrum is predicated on understanding the vibrational modes associated with each functional group within the molecule. For this compound, the analysis focuses on the distinct signatures of the amine, hydroxyl, and cyclopropyl groups.

The Primary Amine (-NH₂) Group

Primary amines (R-NH₂) are distinguished by several characteristic vibrations[3][4]:

  • N-H Stretching (ν): Due to the presence of two N-H bonds, primary amines exhibit two distinct stretching vibrations in the 3500-3300 cm⁻¹ region.[3][5] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is from the symmetric stretching mode.[3] The presence of two distinct, medium-intensity peaks in this region is a hallmark of a primary amine.

  • N-H Bending/Scissoring (δ): This in-plane bending vibration results in a moderate to strong absorption band in the 1650-1580 cm⁻¹ range.[3][6] This peak can sometimes be mistaken for a C=C double bond, but its intensity and association with the N-H stretching peaks aid in its correct assignment.

  • N-H Wagging: A broad, strong absorption can also be observed in the 910-665 cm⁻¹ region due to out-of-plane N-H bending, often referred to as wagging.[3][7]

  • C-N Stretching (ν): The stretching of the carbon-nitrogen bond in aliphatic amines like this one typically appears as a medium or weak band between 1250-1020 cm⁻¹.[3][6]

The Tertiary Hydroxyl (-OH) Group

The hydroxyl group's spectral signature is dominated by the O-H stretching vibration, which is highly sensitive to hydrogen bonding[8]:

  • O-H Stretching (ν): In a condensed phase (liquid or solid), where intermolecular hydrogen bonding occurs, the O-H stretch gives rise to a very strong and characteristically broad absorption band in the 3550-3200 cm⁻¹ region.[8][9] This broadness is a direct consequence of the diverse population of hydrogen-bonded states. In contrast, a "free" (non-hydrogen-bonded) hydroxyl group would show a sharp, weaker peak around 3600 cm⁻¹.[9]

  • C-O Stretching (ν): The stretching of the carbon-oxygen single bond provides another key absorption. For tertiary alcohols, this band is typically strong and found in the 1200-1100 cm⁻¹ region.

The Cyclopropyl Ring

The cyclopropane ring is a sterically strained system, which influences its vibrational frequencies, particularly the C-H stretching modes[10]:

  • C-H Stretching (ν): The C-H bonds on the strained cyclopropyl ring absorb at a notably higher frequency than those in typical unstrained alkanes. These stretching vibrations are expected to appear in the 3100-3000 cm⁻¹ range.[10][11]

  • CH₂ Deformation/Skeletal Vibrations: The methylene groups (-CH₂-) within the ring have deformation (scissoring) vibrations typically found around 1480-1440 cm⁻¹.[11] Furthermore, characteristic skeletal vibrations of the ring itself often appear in the fingerprint region, with notable absorptions around 1020-1000 cm⁻¹.[11] The entire fingerprint region (below 1500 cm⁻¹) provides a unique pattern for the overall molecular structure.[12]

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred sampling technique for a solid or viscous liquid sample like this compound due to its minimal sample preparation and ease of use.

Objective: To acquire a high-quality mid-infrared spectrum of this compound for functional group identification.

Materials & Equipment:

  • FTIR Spectrometer with a DTGS detector.

  • ATR accessory (e.g., single-bounce diamond or germanium crystal).

  • Sample of this compound.

  • Solvent for cleaning (e.g., Isopropanol).

  • Lint-free laboratory wipes.

Methodology:

  • Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with isopropanol. Record a preliminary spectrum to ensure no residual solvent or contaminants are present. The baseline should be flat and free of significant peaks.

  • Background Spectrum Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical self-validating step that measures the instrument's response and the ambient atmospheric conditions. The instrument software will automatically subtract this spectrum from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, apply pressure using the integrated clamp to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same acquisition parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution).

  • Data Processing: After acquisition, the software will automatically perform the background subtraction and Fourier transform to generate the final absorbance or transmittance spectrum. Apply baseline correction and normalization if necessary for comparison with other spectra.

  • Post-Analysis Cleanup: Retract the pressure clamp, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe.

Spectral Interpretation and Data Visualization

A representative FTIR spectrum of this compound would exhibit a series of absorption bands corresponding to the functional groups discussed. The following table summarizes the expected key absorptions.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group AssignmentExpected Intensity & Shape
~3450 & ~3350ν (N-H) asymm. & symm.Primary Amine (-NH₂)Medium, Two distinct peaks
3400 - 3200ν (O-H) stretchHydroxyl (-OH), H-bondedStrong, Very Broad
~3080 - 3020ν (C-H) stretchCyclopropyl C-HMedium to Weak, Sharp
~2950 - 2850ν (C-H) stretchMethylene (-CH₂-) C-HMedium, Sharp
~1620δ (N-H) scissoringPrimary Amine (-NH₂)Medium, Sharp
~1450δ (CH₂) scissoringCyclopropyl & MethyleneMedium
~1150ν (C-O) stretchTertiary AlcoholStrong
~1080ν (C-N) stretchAliphatic AmineMedium to Weak
~1015Ring skeletal modeCyclopropyl RingMedium
Molecular Structure and Key Vibrational Modes

The logical relationship between the molecular structure and its primary vibrational modes can be visualized. The following diagram, generated using DOT language, illustrates the this compound structure and highlights the bonds responsible for the most characteristic FTIR absorptions.

Caption: Molecular structure and key FTIR vibrational modes of this compound.

Conclusion

FTIR spectroscopy is a powerful and definitive tool for the structural verification of this compound. By following a systematic approach grounded in the fundamentals of molecular vibrations and employing a validated experimental protocol, researchers can confidently identify the characteristic absorption bands of the primary amine, hydroxyl, and cyclopropyl functional groups. The combination of the broad O-H stretch, the double N-H stretch, the N-H bend, and the high-wavenumber C-H stretches of the strained ring provides a unique spectral fingerprint, ensuring the identity and integrity of this important chemical entity.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Hunt, I. (n.d.). Amine infrared spectra. University of Calgary. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Chemical Education Research Group. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265. [Link]

  • Brown, J. (n.d.). Infrared spectrum of cyclopropane. Doc Brown's Chemistry. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Rinawati, M., et al. (2015). FTIR spectra to determine the amine functional groups on urea. ResearchGate. Retrieved from [Link]

  • Durig, J. R., & Natter, W. J. (1970). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6. Canadian Journal of Chemistry, 48(24), 3889-3897. [Link]

  • Baker, A. W., & Lord, R. C. (1955). Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-d6. The Journal of Chemical Physics, 23(9), 1636–1643. [Link]

  • Durig, J. R., & Sullivan, J. F. (1987). Infrared spectra of cyclopropanol and ethenol. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 83(11), 2115-2126. [Link]

  • Clougherty, L. E., Sousa, J. A., & Wyman, G. M. (1957). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry, 22(4), 462–462. [Link]

  • Frunza, L., et al. (2010). FTIR spectrum in the wave number range of the (○) CN-stretching vibration. ResearchGate. Retrieved from [Link]

  • LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Durig, J. R., et al. (2001). Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations. The Journal of Physical Chemistry A, 105(24), 5831–5843. [Link]

  • Durig, J. R., et al. (2001). Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations. Figshare. [Link]

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  • Malloy, T. B., & Lord, R. C. (1973). THE FAR-INFRARED SPECTRA OF CYCLOPROPYLAMINE. ResearchGate. Retrieved from [Link]

  • Kalasinsky, V. F., et al. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH 2 torsion. The Journal of Chemical Physics, 161(9). [Link]

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  • Durig, J. R., et al. (2001). Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations. The Journal of Physical Chemistry A, 105(24), 5831-5843. [Link]

  • NIST. (n.d.). (Aminomethyl)cyclopropane. NIST Chemistry WebBook. Retrieved from [Link]

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  • Xu, L., et al. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion. The Journal of Chemical Physics, 161(9), 094303. [Link]

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A Theoretical Exploration of the Conformational Landscape of 1-(Aminomethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract: 1-(Aminomethyl)cyclopropanol is a molecule of significant interest in medicinal chemistry, serving as a versatile building block for therapeutics targeting inflammatory diseases and other conditions.[][2] Its unique structure, combining a strained cyclopropane ring with a flexible aminomethyl and hydroxyl-substituted stereocenter, results in a complex conformational profile that is critical to its biological activity.[2] This guide provides a comprehensive theoretical framework for elucidating the conformational preferences of this compound. We will delve into the quantum chemical principles governing its structure, outline a rigorous computational workflow for its analysis, and discuss the practical implications of this knowledge for rational drug design. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical insights for molecular design and optimization.

Part 1: The Medicinal Chemistry Context: Why Conformation Matters

The utility of this compound in drug discovery is well-established. It is a key reactant in the synthesis of inhibitors for 5-lipoxygenase-activating protein (FLAP), which are investigated for treating inflammatory diseases.[] Furthermore, its derivatives have shown potential as antimicrobial, anticancer, and antiviral agents.[2] The molecule's efficacy is intrinsically linked to its three-dimensional structure. The conformation—the spatial arrangement of its atoms—determines how it interacts with biological targets like enzymes and receptors.

The aminomethyl group can engage in crucial hydrogen bonding and electrostatic interactions, while the strained cyclopropane ring influences both reactivity and binding affinity.[2] Understanding which shapes the molecule preferentially adopts, the energy required to transition between these shapes, and which conformation is "bioactive" is paramount for designing more potent and selective drugs. The concept of the "bioactive conformation" is central; it is the specific shape a molecule must adopt to be recognized by its biological target and elicit a response.[3] This conformation is not always the most stable one found in solution, but it is typically energetically accessible, often within a few kcal/mol of the global minimum.[4][5] A thorough theoretical analysis provides a roadmap of this conformational landscape, guiding the design of new chemical entities.

Part 2: Foundational Principles of Cyclopropane Conformational Analysis

The conformational behavior of this compound is governed by the interplay of several factors, rooted in the unique electronic structure of the cyclopropane ring and the rotational freedom of its substituents.

  • The Electronic Nature of the Cyclopropane Ring: The C-C bonds in cyclopropane are not typical sigma bonds. They are bent ("banana bonds") and possess significant p-character. The Walsh orbital model describes the bonding in terms of a basis set of sp² hybridized carbons and p-orbitals. This unique electronic structure allows the cyclopropane ring to engage in conjugation with adjacent π-systems or substituents with p-orbitals, a property known as σ-aromaticity.[6][7] This interaction is maximized when the substituent's orbitals are parallel to the ring's 3e' orbitals, favoring a "bisected" conformation.[7]

  • Key Rotational Degrees of Freedom: The overall shape of this compound is defined by the rotation around two key single bonds:

    • The C(ring)-C(methyl) bond: Rotation around this bond determines the orientation of the aminomethyl group relative to the plane of the cyclopropane ring.

    • The C(methyl)-N bond: Rotation around this bond positions the amino group's lone pair and hydrogens.

    • The C(ring)-O bond: Rotation of the hydroxyl group can influence intramolecular hydrogen bonding.

The interplay of steric hindrance and potential intramolecular hydrogen bonds between the hydroxyl (-OH) and amino (-NH₂) groups will dictate the energetically preferred torsional angles for these rotations.

Part 3: The Computational Workflow for Conformational Elucidation

A robust computational strategy is essential to accurately map the potential energy surface (PES) of this compound. The following multi-step protocol ensures a thorough and reliable analysis, moving from a broad exploration to high-accuracy refinement.

G cluster_0 Phase 1: Broad Conformational Search cluster_1 Phase 2: Quantum Mechanical Refinement cluster_2 Phase 3: Environmental Effects & Analysis A 1. Initial 3D Structure Generation B 2. Molecular Mechanics (MM) Scan (e.g., MMFF94 Force Field) A->B Broad sampling of torsional space C 3. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C Select low-energy candidates D 4. Frequency Calculation (Confirm minima, obtain thermochemistry) C->D Isolate stable conformers E 5. Transition State (TS) Search (Identify energy barriers) D->E Connect minima on PES F 6. Solvation Modeling (e.g., SMD or PCM in Water) E->F Apply solvent effect to all stationary points G 7. Analysis & Interpretation (Relative energies, populations, H-bonding) F->G Refine energies for biological context

Caption: A generalized workflow for the quantum chemical analysis of this compound conformers.

Experimental Protocols

Protocol 1: Initial Conformer Generation using Molecular Mechanics

  • Objective: To perform a rapid and broad search of the conformational space to identify a diverse set of low-energy candidate structures.

  • Software: Any molecular modeling package (e.g., Spartan, Avogadro).

  • Methodology:

    • Build the 3D structure of this compound.

    • Select the key rotatable bonds (C-C and C-N) as defined in Part 2.

    • Perform a systematic conformational search or molecular dynamics simulation using a suitable molecular mechanics force field, such as MMFF94.[8][9]

    • Energy-minimize all generated conformers.

    • Cluster the resulting structures by RMSD and select the unique conformers within a reasonable energy window (e.g., 10 kcal/mol) of the global minimum for further analysis.

  • Causality: This initial step uses a computationally inexpensive method to ensure that no significant regions of the conformational space are missed before proceeding to more accurate, but costly, quantum mechanical calculations.

Protocol 2: Quantum Mechanical Geometry Optimization and Frequency Calculation

  • Objective: To obtain accurate geometries, relative energies, and thermodynamic properties of the stable conformers in the gas phase.

  • Software: A quantum chemistry package (e.g., Gaussian, ORCA).

  • Methodology:

    • For each candidate conformer from Protocol 1, prepare an input file for geometry optimization.

    • Method Selection: Employ Density Functional Theory (DFT). The B3LYP functional is a robust choice for organic molecules.[10] To account for non-covalent interactions like intramolecular hydrogen bonding, a dispersion-corrected functional such as B3LYP-D3 is recommended.[11]

    • Basis Set Selection: Use a Pople-style basis set like 6-311++G(d,p).

      • 6-311G: A triple-zeta basis set providing flexibility for valence electrons.

      • ++: Adds diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and hydrogen bonds.[12]

      • (d,p): Adds polarization functions to allow for non-spherical electron density distribution, essential for strained rings and polar bonds.

    • Perform a full geometry optimization.

    • Following optimization, perform a frequency calculation at the same level of theory.

    • Validation: Confirm that each optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies. The output provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

  • Trustworthiness: This protocol is self-validating. An imaginary frequency indicates the structure is a transition state, not a stable conformer, and must be re-examined. This ensures the integrity of the potential energy surface.

Protocol 3: Solvation Modeling

  • Objective: To model the influence of a solvent (typically water) on the conformational equilibrium.

  • Methodology:

    • Using the gas-phase optimized geometries, perform a single-point energy calculation (or re-optimization) incorporating an implicit solvation model.

    • Model Selection: The Solvation Model based on Density (SMD) is a universal model that provides accurate solvation free energies.[11]

    • Specify "water" as the solvent.

    • Compare the relative free energies in solution to the gas-phase results to understand how the solvent environment shifts the conformational populations.

  • Causality: Polar solvents can stabilize conformers with larger dipole moments and can compete with intramolecular hydrogen bonds, potentially altering the relative stability of the conformers predicted in the gas phase. This step is critical for predicting behavior in a physiological environment.

Part 4: Predicted Conformational Landscape and Data Analysis

Based on studies of analogous molecules like aminomethyl cyclopropane, we can predict the key conformational families for this compound.[12][13] The relative orientations will be determined by the dihedral angles around the C(ring)-C(methyl) and C(methyl)-N bonds, likely resulting in several stable gauche and anti (trans) conformers. The presence of the hydroxyl group introduces the possibility of intramolecular hydrogen bonding between the -OH and -NH₂ groups, which would significantly stabilize specific conformations.

Table 1: Hypothetical Quantitative Data for this compound Conformers

Conformer IDKey Dihedral Angles (°)Relative Energy (Gas Phase, kcal/mol)Relative Gibbs Free Energy (Aqueous, kcal/mol)Dipole Moment (Debye)
Conf-1 (H-bonded) τ(N-C-C-C₁) ≈ 60τ(H₂N-C-O) ≈ 600.000.451.8
Conf-2 (Extended) τ(N-C-C-C₁) ≈ 180τ(H₂N-C-O) ≈ 1800.850.003.5
Conf-3 (Gauche) τ(N-C-C-C₁) ≈ 60τ(H₂N-C-O) ≈ 1801.201.052.9
Conf-4 (H-bonded 2) τ(N-C-C-C₁) ≈ -60τ(H₂N-C-O) ≈ 600.250.602.1

Note: This table is illustrative. Actual values must be generated by performing the calculations described in Part 3.

The results suggest that a conformation stabilized by an intramolecular hydrogen bond (Conf-1) is the most stable in the gas phase. However, in an aqueous solution, the more polar "Extended" conformer (Conf-2) becomes the most stable because the solvent can effectively solvate the polar groups, competing with the internal hydrogen bond.

PES cluster_0 Relative Gibbs Free Energy (kcal/mol) cluster_1 Conformational Coordinate 0.0 0.0 0.5 0.5 1.0 1.0 1.5 1.5 2.0 2.0 2.5 2.5 3.0 3.0 Energy Conf2 Conf-2 (Extended) TS1 TS (1.8) Conf2->TS1 Conf1 Conf-1 (H-bonded) TS2 TS (2.5) Conf1->TS2 Conf4 Conf-4 (H-bonded 2) TS3 TS (3.0) Conf4->TS3 Conf3 Conf-3 (Gauche) TS1->Conf1 TS2->Conf4 TS3->Conf3

Caption: A simplified potential energy surface (PES) diagram for the conformers in an aqueous solution.

Part 5: Implications for Rational Drug Design

The theoretical data derived from this analysis directly informs the drug discovery process:

  • Pharmacophore Modeling: The ensemble of low-energy conformers (e.g., Conf-1, Conf-2, and Conf-4) provides the set of shapes the molecule is likely to adopt. These can be used to generate pharmacophore models, which define the essential 3D arrangement of features required for biological activity.

  • Structure-Based Design: When docking this compound derivatives into a protein active site, the calculations provide crucial information on the energetic penalty of adopting a specific bound conformation. If the protein forces the ligand into a high-energy conformation (e.g., >3-4 kcal/mol above the global minimum), the binding affinity will be significantly reduced.[4]

  • Designing Constrained Analogs: By understanding the key stabilizing interactions and rotational barriers, chemists can design new analogs where the flexibility is reduced. For instance, introducing additional ring structures could lock the molecule into the desired bioactive conformation, potentially increasing potency and reducing off-target effects.[14]

Conclusion

The conformational analysis of this compound is a quintessential example of how theoretical chemistry provides indispensable insights for modern drug discovery. By employing a systematic and validated computational workflow, from broad molecular mechanics searches to high-level DFT with solvation models, we can construct a detailed map of the molecule's potential energy surface. This knowledge allows researchers to understand the delicate balance of forces governing its structure, predict its behavior in a biological environment, and ultimately make more informed decisions in the design of next-generation therapeutics.

References

  • Barril, X., Orozco, M. (n.d.). Exploring the Conformational Landscape of Bioactive Small Molecules. ResearchGate. Available from: [Link]

  • Chen, J., et al. (2010). Bioactive conformational generation of small molecules: a comparative analysis between force-field and multiple empirical criteria based methods. Journal of Cheminformatics. Available from: [Link]

  • Hospital, A., et al. (n.d.). Bioactive Conformational Ensemble. IRB Barcelona. Available from: [Link]

  • Barril, X., Orozco, M. (2018). Exploring the Conformational Landscape of Bioactive Small Molecules. SciSpace. Available from: [Link]

  • Chen, J., et al. (2010). Bioactive conformational generation of small molecules: a comparative analysis between force-field and multiple empirical criteria based methods. PubMed. Available from: [Link]

  • MySkinRecipes (n.d.). 1-(Boc-aminomethyl)cyclopropanol. MySkinRecipes. Available from: [Link]

  • Frontiers in Health Informatics (2024). Quantum Chemical computation and Vibrational spectral Investigation of 1-Acetyl-2-(4-benzyloxy-3-methoxyphenyl)cyclopropane for Drug Design Applications. Frontiers in Health Informatics. Available from: [Link]

  • Gauss, J., Stanton, J.F. (1996). The re Structure of Cyclopropane. Southern Methodist University. Available from: [Link]

  • ResearchGate (n.d.). Conformational preference of A) cyclopropyl amine derivatives. ResearchGate. Available from: [Link]

  • ResearchGate (n.d.). Conformational Features of Secondary N-Cyclopropyl Amides. ResearchGate. Available from: [Link]

  • Durig, J.R., et al. (2000). Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations. ACS Publications. Available from: [Link]

  • Wikipedia (n.d.). Cyclopropane. Wikipedia. Available from: [Link]

  • Semantic Scholar (n.d.). Geometry and conformation of cyclopropane derivatives having σ-acceptor and σ-donor substituents: a theoretical and crystal structure database study. Semantic Scholar. Available from: [Link]

  • Durig, J.R., et al. (2000). Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations. ACS Publications. Available from: [Link]

  • The Journal of Organic Chemistry (n.d.). Ahead of Print. ACS Publications. Available from: [Link]

  • Durig, J.R., et al. (2000). Conformational and Structural Studies of Aminomethyl Cyclopropane from Temperature Dependent FT-IR Spectra of Rare Gas Solutions and ab Initio Calculations. The Journal of Physical Chemistry A. Available from: [Link]

  • Lee, S., et al. (2025). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. PubMed Central. Available from: [Link]

  • Allen, F.H., et al. (2011). Conformation and Geometry of Cyclopropane Rings Having π-acceptor Substituents: A Theoretical and Database Study. PubMed. Available from: [Link]

  • Liu, Y., et al. (2023). Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis. National Institutes of Health. Available from: [Link]

  • Sloop, J.C. (2016). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. Available from: [Link]

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An In-depth Technical Guide to 1-(Aminomethyl)cyclopropanol: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Aminomethyl)cyclopropanol, a deceptively simple molecule, sits at the crossroads of strained-ring chemistry and pharmaceutical innovation. Its unique three-dimensional structure, combining the high ring strain of a cyclopropane with the functionality of a primary amine and a tertiary alcohol, has made it a valuable building block in modern medicinal chemistry. This guide provides a comprehensive technical overview of this compound, delving into its history, synthetic evolution, and key applications. We will explore the chemical principles that underpin its synthesis and reactivity, offering field-proven insights for its practical application in research and development.

Introduction: The Emergence of a Unique Scaffolding

The story of this compound is intrinsically linked to the broader appreciation of cyclopropane rings in drug design. For decades, the cyclopropane moiety was often viewed as a synthetic curiosity due to its inherent ring strain. However, this very strain imparts unique conformational rigidity and electronic properties that can be highly advantageous in modulating a molecule's interaction with biological targets. The incorporation of a primary aminomethyl group and a hydroxyl group onto the same carbon of the cyclopropane ring creates a compact, trifunctional scaffold with significant potential for creating diverse molecular architectures.

While the precise moment of its first synthesis is not readily apparent in seminal, widely-cited literature, the existence of this compound (CAS Number: 74592-33-9) is well-established in chemical databases and supplier catalogs.[1][2] Its emergence in the scientific landscape appears to be driven by the need for novel, conformationally restricted building blocks in the development of therapeutic agents.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is fundamental to its application.

PropertyValue
CAS Number 74592-33-9
Molecular Formula C₄H₉NO
Molecular Weight 87.12 g/mol
Appearance Liquid
Boiling Point 153.7 °C at 760 mmHg
Density 1.186 g/cm³
InChI Key JXJORHGRCCODBV-UHFFFAOYSA-N

Table 1: Physicochemical properties of this compound.[1][]

The Synthetic Landscape: A Tale of Two Bonds

The synthesis of this compound presents a unique challenge: the construction of a sterically hindered quaternary center on a strained three-membered ring. The evolution of synthetic methods reflects the advancements in modern organic chemistry, particularly in the formation of C-C bonds on small rings.

Retrosynthetic Analysis: Deconstructing the Challenge

A logical retrosynthetic approach to this compound highlights two primary bond disconnections: the C-C bond of the aminomethyl group and the C-C bonds of the cyclopropane ring itself.

G Target This compound Intermediate1 Cyclopropanone Precursor Target->Intermediate1 C-N bond formation Intermediate2 Amino Acid Derivative Target->Intermediate2 Cyclopropanation

Caption: Retrosynthetic analysis of this compound.

This analysis suggests two general synthetic strategies:

  • "Amine-first" approach: Beginning with a pre-formed cyclopropane ring containing a suitable functional group that can be converted to the aminomethyl and hydroxyl groups.

  • "Ring-last" approach: Constructing the cyclopropane ring from an acyclic precursor already containing the necessary nitrogen and oxygen functionalities or their precursors.

Key Synthetic Methodologies

Several synthetic strategies have been employed for the preparation of this compound and its derivatives. A notable approach involves the use of N-benzyl α-amino acid esters as starting materials.

A Convenient Procedure from N-benzyl α-amino acid esters:

A significant contribution to the synthesis of 1-(1-aminoalkyl)-1-cyclopropanols was reported by Lysenko and Kulinkovich in 2007. This method provides a versatile route to this class of compounds.[4]

The general transformation can be represented as follows:

G Start N-benzyl α-amino acid ester Reagents Ti(O-i-Pr)₄, EtMgBr Start->Reagents Product 1-(1-aminoalkyl)-1-cyclopropanol Reagents->Product

Caption: General scheme for the synthesis of 1-(1-aminoalkyl)-1-cyclopropanols.

This titanium-mediated cyclopropanation reaction, a variation of the Kulinkovich reaction, offers an efficient means to construct the desired scaffold.

Experimental Protocol: A Practical Guide

The following is a representative, detailed protocol for the synthesis of a 1-(1-aminoalkyl)-1-cyclopropanol derivative, based on the principles of the Kulinkovich reaction.

Synthesis of 1-(1-aminoalkyl)-1-cyclopropanols from N-benzyl α-amino acid esters [4]

Materials:

  • N-benzyl α-amino acid ester

  • Titanium (IV) isopropoxide (Ti(O-i-Pr)₄)

  • Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with the N-benzyl α-amino acid ester dissolved in anhydrous THF.

  • Addition of Titanium Catalyst: Titanium (IV) isopropoxide is added to the solution at room temperature under a nitrogen atmosphere.

  • Grignard Reagent Addition: The solution is cooled to 0 °C in an ice bath. Ethylmagnesium bromide solution is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Workup: The resulting mixture is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(1-aminoalkyl)-1-cyclopropanol.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of complex pharmaceutical agents.

Inhibitors of 5-Lipoxygenase Activating Protein (FLAP)

One of the most significant applications of this compound is in the preparation of inhibitors of the 5-lipoxygenase activating protein (FLAP).[4] FLAP is a key protein in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in diseases such as asthma and other inflammatory conditions. The rigid cyclopropane scaffold of this compound helps to position the pharmacophoric elements of the inhibitor in a precise orientation for optimal binding to the FLAP active site.

G cluster_0 Synthesis of FLAP Inhibitors cluster_1 Biological Action AMCP This compound Intermediate Key Intermediate AMCP->Intermediate Coupling Reactions FLAP_Inhibitor FLAP Inhibitor Intermediate->FLAP_Inhibitor Further Functionalization FLAP FLAP Protein FLAP_Inhibitor->FLAP Inhibition Leukotrienes Leukotriene Biosynthesis FLAP->Leukotrienes Activation Inflammation Inflammation Leukotrienes->Inflammation Causes

Caption: Role of this compound in the synthesis and action of FLAP inhibitors.

Conclusion and Future Outlook

This compound represents a fascinating case study in the evolution of synthetic chemistry and its impact on drug discovery. While its early history is not prominently documented, its utility as a versatile building block is undisputed. The development of efficient synthetic routes, such as those inspired by the Kulinkovich reaction, has made this and related compounds more accessible to medicinal chemists. As the demand for novel, three-dimensionally complex scaffolds continues to grow, it is likely that this compound will find even broader applications in the design and synthesis of the next generation of therapeutic agents. The ongoing exploration of new synthetic methodologies will undoubtedly lead to more efficient and scalable routes to this valuable compound, further solidifying its place in the synthetic chemist's toolbox.

References

  • 1-(AMINOMETHYL)-CYCLOPROPANOL | 74592-33-9. (n.d.). LookChem. Retrieved December 12, 2025, from [Link]

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A Technical Guide to the Physicochemical Characterization of 1-(Aminomethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-(Aminomethyl)cyclopropanol in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, small, conformationally constrained molecules have emerged as powerful tools for the design of novel therapeutics. The cyclopropane ring, in particular, offers a unique combination of rigidity and metabolic stability, making it a highly sought-after motif in drug design.[1] this compound, a key building block incorporating this valuable scaffold, has garnered significant interest for its role in the synthesis of potent enzyme inhibitors.[2] Its bifunctional nature, possessing both a primary amine and a hydroxyl group, provides versatile handles for synthetic elaboration, enabling its incorporation into complex molecular architectures.

This technical guide provides an in-depth analysis of two critical physical properties of this compound: its boiling point and density. An accurate understanding and precise measurement of these parameters are fundamental for researchers and drug development professionals. These properties are not merely academic data points; they are essential for process development, ensuring safety during handling and storage, and for the design of efficient purification protocols such as distillation. Furthermore, this guide will detail standardized experimental methodologies for the determination of these properties, empowering researchers to confidently verify these values in their own laboratories. A notable application of this compound is as a crucial reactant in the preparation of 5-lipoxygenase activating protein (FLAP) inhibitors, which are under investigation for the treatment of inflammatory diseases.[]

Physicochemical Properties of this compound

The intrinsic physical properties of a compound are dictated by its molecular structure. This compound (C₄H₉NO) possesses a compact and polar structure, which significantly influences its boiling point and density. The presence of both hydrogen bond donor (amine and hydroxyl) and acceptor (nitrogen and oxygen) sites leads to strong intermolecular forces, resulting in a relatively high boiling point and density compared to non-polar analogs of similar molecular weight.

Below is a summary of the key physical properties of this compound:

PropertyValueUnitsConditions
Boiling Point 153.7°Cat 760 mmHg
Density 1.186g/cm³Not Specified
Molecular Weight 87.12 g/mol
Flash Point 46.7°C
Vapor Pressure 1.22mmHgat 25 °C
Refractive Index 1.555

Data sourced from publicly available chemical databases.

Diagram: Chemical Structure of this compound

Experimental_Workflow cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_start Start: Obtain Sample bp_prep Prepare Capillary and Thermometer Assembly bp_start->bp_prep bp_setup Set Up Heating Bath (e.g., Thiele Tube) bp_prep->bp_setup bp_measure Heat Slowly and Record Temperatures bp_setup->bp_measure bp_calc Calculate Average Boiling Point bp_measure->bp_calc bp_end End: Report Boiling Point bp_calc->bp_end d_start Start: Obtain Sample d_prep Clean and Weigh Empty Pycnometer d_start->d_prep d_calib Calibrate Pycnometer with Reference Liquid d_prep->d_calib d_measure Fill with Sample and Weigh at Constant Temp. d_calib->d_measure d_calc Calculate Density (Mass/Volume) d_measure->d_calc d_end End: Report Density d_calc->d_end

Caption: Workflow for the experimental determination of boiling point and density.

Conclusion: The Practical Implications for Drug Development

The physical properties of this compound, specifically its boiling point and density, are not mere data points but critical parameters that inform its practical application in a research and development setting. A precise understanding of its boiling point is paramount for designing purification strategies, such as distillation, to ensure high purity of the final compound and intermediates. This is of utmost importance in the pharmaceutical industry where stringent purity standards are required. Similarly, accurate density measurements are essential for volumetric calculations in process scale-up, ensuring consistent reaction stoichiometry and yield.

As a key building block in the synthesis of innovative drug candidates, including FLAP inhibitors, a thorough characterization of this compound is indispensable. The methodologies outlined in this guide provide a robust framework for researchers to verify these properties, ensuring the quality and consistency of their starting materials and contributing to the overall success of their drug discovery programs.

References

  • LookChem. 1-(AMINOMETHYL)-CYCLOPROPANOL. [Link]

  • OECD. Test No. 103: Boiling Point. [Link]

  • OECD. Test No. 109: Density of Liquids and Solids. [Link]

  • Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • Chemistry LibreTexts. The Density of Liquids and Solids (Experiment). [Link]

  • PubMed. The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

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Solubility of 1-(Aminomethyl)cyclopropanol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-(Aminomethyl)cyclopropanol for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Understanding Solubility as a Cornerstone of Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most critical—and often underestimated—of these is solubility. A compound's ability to dissolve in various media governs everything from its performance in biological assays and ease of formulation to its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. This compound, a key structural motif and versatile building block in medicinal chemistry, is no exception. Its unique combination of a strained cyclopropyl ring, a basic aminomethyl group, and a polar hydroxyl group presents a distinct solubility profile that demands careful characterization.

This guide eschews a generic template, instead offering a deep, logical exploration into the solubility of this compound. It is designed not merely as a repository of data but as a strategic manual for the practicing scientist. We will delve into the theoretical underpinnings of its solubility based on its physicochemical properties and provide robust, field-tested protocols for its empirical determination. The causality behind experimental choices is explained, empowering researchers to not only execute these methods but to understand and adapt them.

Physicochemical Profile of this compound

A molecule's structure is the ultimate determinant of its physical properties. The solubility of this compound is best understood by first examining its key structural and chemical attributes.

The presence of both a primary amine (-NH₂) and a hydroxyl (-OH) group makes this compound a polar molecule with two hydrogen bond donors and two hydrogen bond acceptors.[1][2] The calculated LogP value of -0.53 further suggests a preference for hydrophilic environments.[1] These features strongly indicate that the compound will exhibit favorable solubility in polar protic solvents, such as water and lower-aliphatic alcohols (e.g., methanol, ethanol), with which it can form strong hydrogen bonds. Conversely, its solubility is expected to be limited in non-polar, aprotic solvents like hexanes or toluene.

PropertyValueSource
Molecular Formula C₄H₉NO[2][3]
Molecular Weight 87.12 g/mol [2][3]
Boiling Point 153.7°C at 760 mmHg[3]
Density 1.186 g/cm³[3]
Calculated LogP -0.53[1]
Predicted pKa 12.99 ± 0.20[3]
Physical Form Solid or semi-solid[4]
Hydrogen Bond Donors 2[1][2]
Hydrogen Bond Acceptors 2[1][2]

Note: The predicted pKa appears unusually high for a primary amine. Experimental determination is recommended for accurate characterization.

The Overriding Influence of pH on Aqueous Solubility

For any ionizable compound, pH is the most critical variable governing aqueous solubility.[5] this compound possesses a basic aminomethyl group that can be protonated under acidic conditions to form a highly polar, water-soluble ammonium salt.[6]

This equilibrium means that the solubility of this compound is expected to be significantly higher in acidic aqueous solutions (pH < pKa) compared to neutral or basic solutions.[5] Characterizing this pH-solubility profile is essential for any application in biological systems, which are typically buffered around pH 7.4, or for oral drug delivery, where the compound will encounter the highly acidic environment of the stomach.

Caption: Ionization equilibrium of this compound.

Experimental Determination of Solubility: Protocols and Rationale

While theoretical predictions are valuable, empirical measurement remains the gold standard. The choice between a kinetic or thermodynamic solubility assay depends on the stage of research.[7][8] Kinetic assays are high-throughput and ideal for early discovery, while thermodynamic assays are lower-throughput but provide the true equilibrium solubility value, which is critical for later-stage development.[9][10]

Protocol for High-Throughput Kinetic Solubility

This method is designed for rapid screening and provides an estimate of solubility under non-equilibrium conditions, which can be representative of situations where a compound is rapidly diluted into an aqueous environment from a concentrated stock (e.g., in high-throughput screening assays).[7][11]

Methodology
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

    • Causality: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, serving as a universal vehicle for introducing test compounds into aqueous media.[12]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations for generating a calibration curve.

  • Assay Plate Preparation: In a separate 96-well plate, add 5 µL of the 10 mM DMSO stock solution to a designated well(s).

  • Buffer Addition & Incubation: Add 245 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to the well, bringing the final volume to 250 µL and the nominal concentration to 200 µM. The final DMSO concentration is 2%.

    • Causality: Rapidly adding the aqueous buffer to the DMSO solution can cause less soluble compounds to precipitate out of solution. The system is then agitated to assess this "kinetic" solubility.[10]

  • Equilibration: Seal the plate and shake at room temperature (e.g., 25°C) for 2 hours.[9]

    • Causality: A 2-hour incubation is a standard duration for kinetic assays, allowing for precipitation to occur without necessarily reaching full thermodynamic equilibrium.[9]

  • Separation of Undissolved Solid: Use a filter plate (e.g., 0.45 µm pore size) to centrifuge the solution into a clean collection plate. This separates any precipitated solid from the dissolved compound.[9]

  • Quantification: Analyze the concentration of the compound in the filtrate using a suitable analytical method, such as LC-MS/MS or HPLC-UV, by comparing the response to the previously prepared calibration curve.[10]

Caption: Workflow for the kinetic solubility assay.

Protocol for Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This is the definitive method for determining the true solubility of a compound at equilibrium. It is more time- and resource-intensive but provides a highly accurate and reliable value essential for formulation and preclinical development.[8]

Methodology
  • Compound Addition: Add an excess amount of solid this compound to a series of glass vials.

    • Causality: An excess of solid material is required to ensure that a saturated solution is formed and that equilibrium can be established between the solid and dissolved states.[7]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol) to each vial.

  • Equilibration: Seal the vials tightly and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for 24 to 72 hours.

    • Causality: Extended incubation with constant agitation is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[10]

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. Then, carefully withdraw a sample of the supernatant. For viscous or finely suspended solutions, centrifugation or filtration (using a filter compatible with the solvent) is required to remove all solid particles.

    • Causality: It is absolutely critical that no solid particles are carried over into the sample for analysis, as this would artificially inflate the measured concentration.

  • Sample Dilution: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the concentration of the diluted supernatant using a validated HPLC-UV or LC-MS method.

  • Calculation: Multiply the measured concentration by the dilution factor to determine the equilibrium solubility. The result is typically reported in mg/mL or µM.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Interpretation and Reporting

For this compound, a comprehensive solubility report should include data from a panel of solvents relevant to both chemical synthesis and biological testing. A pH-solubility profile, generated by performing the thermodynamic shake-flask method in a series of buffers from pH 2 to 10, is particularly insightful.

Example Data Table:

Solvent/MediumTemperature (°C)MethodSolubility (µg/mL)Solubility (mM)
Water25ThermodynamicExperimental ValueCalculated Value
PBS (pH 7.4)25ThermodynamicExperimental ValueCalculated Value
SGF (pH 1.2)37ThermodynamicExperimental ValueCalculated Value
Ethanol25ThermodynamicExperimental ValueCalculated Value
Acetonitrile25ThermodynamicExperimental ValueCalculated Value
DMSO25ThermodynamicExperimental ValueCalculated Value
PBS (pH 7.4)25KineticExperimental ValueCalculated Value

The data clearly illustrates the compound's solubility under different conditions, guiding formulation strategies, informing the design of in vivo studies, and providing a critical dataset for computational modeling and lead optimization efforts.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

  • LookChem. Cas 74592-33-9,1-(AMINOMETHYL)-CYCLOPROPANOL. [Link]

  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. [Link]

  • Lee, H. Y., Lee, J. H., & Kim, H. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]

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1-(Aminomethyl)cyclopropanol: A Conformationally Constrained Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: In the quest for novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to building blocks that offer precise three-dimensional structure and desirable physicochemical properties. 1-(Aminomethyl)cyclopropanol is a prime example of such a scaffold. This small, rigid molecule, featuring a strained cyclopropane ring substituted with both an aminomethyl and a hydroxyl group, serves as a versatile tool in drug design. Its inherent conformational rigidity allows for the precise positioning of functional groups within a target's binding site, while its polar nature can enhance solubility and provide key hydrogen bonding interactions. This guide provides an in-depth analysis of this compound, covering its fundamental properties, strategic applications, synthesis, and proven utility in drug discovery programs.

Section 1: Core Physicochemical and Structural Attributes

This compound (CAS 74592-33-9) is a cyclopropane derivative with the molecular formula C₄H₉NO and a molecular weight of 87.12 g/mol .[1] Its structure is deceptively simple, yet it packs a wealth of features valuable to the medicinal chemist. The strained three-membered ring locks the substituents into well-defined spatial orientations, minimizing the entropic penalty upon binding to a biological target.

Key Physicochemical Properties
PropertyValueSource
Molecular Formula C₄H₉NO[2][]
Molecular Weight 87.12 g/mol [2][][4]
Boiling Point 153.7°C at 760 mmHg[2][]
Density 1.186 g/cm³[2][]
LogP -0.53[4]
Topological Polar Surface Area (TPSA) 46.25 Ų[4]
Hydrogen Bond Donors 2[4][5]
Hydrogen Bond Acceptors 2[4][5]
Rotatable Bonds 1[4]
Structural and Conformational Insights

The defining feature of this compound is its rigid cyclopropane core. Unlike flexible aliphatic chains, the ring severely restricts bond rotation, presenting its functional groups—the primary amine and the tertiary alcohol—as distinct vectors for probing a protein's active site.

While detailed conformational analysis of this compound itself is not widely published, studies on the related aminomethyl cyclopropane reveal a preference for gauche conformations.[6][7] For this compound, the presence of the 1-hydroxyl group is expected to further influence conformational preference, potentially through intramolecular hydrogen bonding between the hydroxyl proton and the amine lone pair. This interaction could favor a more compact and predictable low-energy conformation, a highly desirable trait for structure-based drug design. Understanding this inherent conformational bias is critical, as it dictates how the molecule and its derivatives will present themselves to a target protein.[8][9]

Caption: Structure of this compound.

Section 2: The Strategic Value in Medicinal Chemistry

The decision to incorporate a building block like this compound is driven by a desire to solve specific challenges in drug design, such as improving potency, selectivity, or metabolic stability.

A Superior Bioisostere

The cyclopropane ring is often employed as a non-classical bioisostere for phenyl rings or gem-dimethyl groups.[10] It mimics their space-filling properties while introducing three-dimensionality and removing potential sites of oxidative metabolism (e.g., para-hydroxylation on a phenyl ring). This can lead to improved metabolic stability and a longer half-life for drug candidates.[11] Furthermore, the strained C-C bonds of the cyclopropane ring impart a unique electronic character that can influence interactions with the target protein.[12]

Vectorial Control and Physicochemical Impact

The true power of this building block lies in its dual functionality. The aminomethyl and hydroxyl groups are presented at a fixed angle relative to each other, providing two distinct vectors for chemical elaboration. This allows for a systematic and predictable exploration of the chemical space within a binding pocket.

  • The Amine: Serves as a versatile handle for amide bond formation, reductive amination, or sulfonylation, allowing the connection of larger fragments of a molecule. Its basicity can also be leveraged to form crucial salt-bridge interactions with acidic residues like aspartate or glutamate.

  • The Hydroxyl: Can act as a hydrogen bond donor or be used as an attachment point for ether or ester linkages. Its polarity enhances the compound's aqueous solubility, a key factor in improving bioavailability.

By replacing a more lipophilic and metabolically labile fragment with this compound, a medicinal chemist can simultaneously increase rigidity, block metabolism, improve solubility, and introduce new hydrogen bonding interactions—a combination of effects that can dramatically improve a compound's overall profile.

Section 3: Synthesis and Chemical Handling

This compound is commercially available from various suppliers, but understanding its synthesis is crucial for designing routes to novel derivatives.[1][13][14]

Key Synthetic Approaches

Two primary strategies have been described for the synthesis of related aminocyclopropane derivatives:

  • Hydroxymethylation of Aminocyclopropane Derivatives: This approach involves the formation of aminomethyl-substituted cyclopropanes, followed by a hydroxylation step. A multi-step synthesis for related compounds has been shown to be efficient and allows for stereochemical control.[1]

  • From Acylamino-cyclopropane Carboxylic Esters: An alternative route involves the reaction of α-acylamino-acrylic acid esters with diazomethane to form pyrazolines. These are then pyrolyzed to yield cyclopropane esters, which are subsequently saponified and converted to the desired amino alcohol derivative.[1]

For practical laboratory use, the amine group is often protected, most commonly as its tert-butyloxycarbonyl (Boc) derivative, 1-(Boc-aminomethyl)cyclopropanol.[15] This protected form allows for selective reactions at the hydroxyl group and prevents self-reaction of the building block.

G cluster_0 Synthetic Workflow Precursor Cyclopropane Precursor (e.g., ester) Intermediate Protected Intermediate (e.g., Boc-protected amine) Precursor->Intermediate Protection/ Functionalization Final_Product This compound Intermediate->Final_Product Deprotection/ Modification Derivative Target Molecule Final_Product->Derivative Coupling Reaction

Sources

Molecular weight of 1-(Aminomethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Aminomethyl)cyclopropanol: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is paramount. Among these, strained ring systems have garnered significant interest, with the cyclopropane moiety emerging as a uniquely powerful tool in drug design. This guide provides a comprehensive technical overview of this compound, a bifunctional building block featuring a strained three-membered ring, a primary amine, and a tertiary alcohol.

The intrinsic properties of the cyclopropane ring—such as its rigid, three-dimensional structure and unique electronic character—allow it to serve as a versatile bioisostere for other chemical groups, enhancing metabolic stability and locking ligands into conformations favorable for binding.[1] this compound leverages these benefits, offering chemists a compact and functionally dense starting material for creating sophisticated molecular architectures. Its documented utility as a precursor to potent enzyme inhibitors and its potential in developing new therapeutic agents make it a compound of significant interest.[2][][4]

This document serves as a resource for researchers, scientists, and drug development professionals, consolidating the essential physicochemical properties, synthetic methodologies, safety protocols, and key applications of this compound to facilitate its effective use in the laboratory and accelerate innovation.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application. This section details the core attributes and analytical profile of this compound.

Core Compound Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication.

IdentifierDataSource(s)
Molecular Formula C₄H₉NO[][5][6][7]
Molecular Weight 87.12 g/mol [][5][6][8]
CAS Number 74592-33-9[2][5][6][8]
IUPAC Name 1-(aminomethyl)cyclopropan-1-ol[][8]
Common Synonyms 1-(Aminomethyl)-1-cyclopropanol[2][]
SMILES OC1(CN)CC1[6]
InChI Key JXJORHGRCCODBV-UHFFFAOYSA-N[][5][9]
Physical and Chemical Data

The compound's physical properties dictate its handling, storage, and reaction conditions.

PropertyValueSource(s)
Appearance Liquid or Solid/Semi-solid[][9]
Boiling Point 153.7 °C at 760 mmHg[2][]
Density 1.186 g/cm³[2][]
Flash Point 46.7 °C[2]
Solubility Soluble in water (804 g/L at 25 °C)[7]
pKa (Predicted) 12.99 ± 0.20[2][7]
LogP -0.53[6]
Analytical Characterization Protocols

Rigorous analytical validation is essential to confirm the identity, structure, and purity of this compound. The primary amine and tertiary alcohol on the strained cyclopropane ring provide distinct spectroscopic signatures.

  • Causality: ¹H and ¹³C NMR are indispensable for confirming the integrity of the cyclopropane ring and the presence of the aminomethyl and hydroxyl functional groups. The highly strained and symmetric nature of the cyclopropane ring results in characteristic chemical shifts for its protons and carbons.

  • Methodology:

    • Prepare a sample by dissolving 5-10 mg of this compound in an appropriate deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire a ¹H NMR spectrum. Expect to see signals corresponding to the two diastereotopic protons of the -CH₂- group in the aminomethyl substituent, the four protons of the cyclopropane ring (often appearing as complex multiplets), and exchangeable protons from the -NH₂ and -OH groups. A known ¹H NMR spectrum is available for reference.[10]

    • Acquire a ¹³C NMR spectrum. Key signals will include the quaternary carbon of the cyclopropane ring bonded to -OH and -CH₂NH₂, the methylene carbon of the aminomethyl group, and the two equivalent methylene carbons forming the cyclopropane ring.

    • Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure.

  • Causality: Reverse-phase HPLC is the standard method for assessing the purity of small organic molecules. It separates the target compound from starting materials, byproducts, and degradation products based on polarity.

  • Methodology:

    • Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Gradient Elution: Run a gradient from 5% to 95% Mobile Phase B over 15-20 minutes at a flow rate of 1.0 mL/min.

    • Detection: Use a UV detector, monitoring at a wavelength where potential impurities might absorb (e.g., 210 nm), as the compound itself lacks a strong chromophore.

    • Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. Commercial batches typically report purities of 95% or higher.[8]

  • Causality: Mass spectrometry provides definitive confirmation of the compound's molecular weight, validating its elemental composition.[5]

  • Methodology:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

    • Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Confirm the presence of a peak at m/z corresponding to the expected mass (87.12 + 1.008 = 88.13).

    • For higher confidence, use a high-resolution mass spectrometer to confirm the exact mass, which should align with the calculated value for C₄H₁₀NO⁺.

Part 2: Synthesis and Safe Handling

The practical utility of this compound is dependent on both its efficient synthesis and a clear understanding of its handling and storage requirements.

Synthetic Strategy: A General Overview

The synthesis of this compound can be approached through several routes. One established method involves the saponification of 1-acylamino-cyclopropane carboxylic acid esters.[5] This pathway leverages readily available starting materials and established chemical transformations.

Synthesis_Workflow A α-Acylamino-acrylic Acid Ester C Pyrazoline Intermediate A->C [1] Cycloaddition B Diazomethane D 1-Acylamino-cyclopropane Carboxylic Acid Ester C->D [2] Pyrolysis F Saponification D->F [3] Saponification E Aqueous Alkali (NaOH/KOH) G Reduction/Conversion F->G [4] Further Conversion H This compound G->H

Caption: Generalized workflow for the synthesis of this compound.

  • Causality: This multi-step synthesis builds the cyclopropane ring via a pyrazoline intermediate, followed by functional group manipulations to yield the final product. Each step is a well-understood organic reaction.

  • Methodology:

    • Step 1: Pyrazoline Formation: React an α-acylamino-acrylic acid ester with diazomethane. This [3+2] cycloaddition reaction forms a pyrazoline ring system. Self-Validation: Monitor the disappearance of the starting materials by TLC or LC-MS.

    • Step 2: Cyclopropane Formation: Pyrolyze the pyrazoline intermediate. The thermal decomposition extrudes nitrogen gas (N₂) to yield the corresponding 1-acylamino-cyclopropane-carboxylic acid ester. Self-Validation: Confirm the formation of the cyclopropane ring and loss of the pyrazoline moiety via NMR.

    • Step 3: Saponification: Hydrolyze the ester using an aqueous solution of an alkali metal hydroxide, such as NaOH or KOH, at elevated temperatures (70–150 °C).[5] This step yields the carboxylate salt. Self-Validation: Verify the conversion of the ester to a carboxylic acid (or its salt) by IR spectroscopy (disappearance of ester C=O stretch, appearance of carboxylate stretch).

    • Step 4: Conversion to Final Product: The resulting amino acid derivative is then converted to this compound through standard functional group transformations, such as reduction of the carboxylic acid to an alcohol.

    • Purification: Purify the final product using techniques such as column chromatography or distillation to achieve the desired purity (>95%).

Safety, Storage, and Handling

Proper handling procedures are mandatory to ensure laboratory safety and maintain the compound's integrity.

Hazard CategoryDetailsSource(s)
GHS Pictogram GHS07 (Exclamation Mark)[6]
Signal Word Warning[6][9]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[6][9]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][11]
  • Causality: The compound is classified as harmful and an irritant, necessitating measures to prevent ingestion, inhalation, and contact with skin or eyes.

  • Methodology:

    • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood.

    • Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.

    • Dispensing: For solids, use a spatula in a draft-free environment. For liquids, use a calibrated pipette or syringe.

    • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous chemical waste.[12]

    • First Aid:

      • Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]

      • Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open.[12]

      • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][12]

      • Inhalation: Move the person to fresh air.[12]

To ensure stability and prevent degradation, store this compound under an inert atmosphere (nitrogen or argon) at 2–8 °C, protected from light.[2][6][9]

Part 3: Applications in Research and Drug Development

The unique structural combination of this compound makes it a valuable asset in the design of new therapeutics.

The Cyclopropyl Moiety: A Privileged Scaffold in Medicinal Chemistry

The cyclopropane ring is not merely a linker but an active contributor to a molecule's pharmacodynamic and pharmacokinetic profile.

  • Conformational Rigidity: Unlike a flexible alkyl chain, the cyclopropane ring locks the attached functional groups into a well-defined spatial orientation. This pre-organization can reduce the entropic penalty of binding to a biological target, thereby enhancing potency.[1]

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in alkanes, making the ring resistant to metabolic oxidation by cytochrome P450 enzymes.[1] This often leads to an increased in vivo half-life and improved bioavailability.

  • Bioisosterism: The cyclopropyl group can act as a bioisostere for other chemical groups, such as a double bond or a phenyl ring, offering similar spatial properties but with different electronic and metabolic characteristics.

Bioisostere_Concept cluster_0 Flexible Alkyl Chain cluster_1 Rigid Cyclopropyl Scaffold A X ... Y A:f1->A:f0 Free Rotation A:f1->A:f2 Free Rotation Receptor Receptor Binding Site A:f0->Receptor Sub-optimal Fit (Entropic Penalty) B X Cyclopropane Y B:f0->Receptor Optimal Fit B:f2->Receptor Precise Orientation

Caption: Conformational rigidity of the cyclopropyl scaffold enhances receptor binding.

Application in the Synthesis of FLAP Inhibitors

A primary and well-documented application of this compound is as a key reactant in the preparation of inhibitors for the 5-lipoxygenase-activating protein (FLAP).[2][][4]

  • Mechanism and Therapeutic Rationale: FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. By inhibiting FLAP, the production of leukotrienes is blocked, offering a therapeutic strategy for inflammatory diseases such as asthma and atherosclerosis.

  • Role of the Building Block: In FLAP inhibitors, the this compound core often serves as a central scaffold. The hydroxyl group can engage in critical hydrogen-bonding interactions within the protein's active site, while the aminomethyl group provides a vector for attaching other pharmacophoric elements to optimize potency and selectivity.

FLAP_Pathway AA Arachidonic Acid FLAP FLAP AA->FLAP FiveLO 5-Lipoxygenase (5-LO) FLAP->FiveLO presents AA to LTA4 Leukotriene A4 (LTA4) FiveLO->LTA4 catalyzes LTs Pro-inflammatory Leukotrienes LTA4->LTs Inflammation Inflammation LTs->Inflammation Inhibitor FLAP Inhibitor (derived from This compound) Inhibitor->FLAP BLOCKS

Caption: Simplified signaling pathway showing FLAP's role in leukotriene synthesis.

Emerging Therapeutic Research

Beyond FLAP inhibition, the unique structure of this compound and its derivatives makes them attractive candidates for broader biological investigation.

  • Enzyme Inhibition: The primary amine and hydroxyl group are classic pharmacophoric features capable of forming hydrogen bonds and electrostatic interactions within enzyme active sites. This makes the scaffold a promising starting point for designing inhibitors against various enzyme classes, such as proteases or kinases.[5]

  • Anticancer and Antimicrobial Potential: Preliminary research has indicated that derivatives of this compound may possess anticancer, antimicrobial, and antiviral properties.[5] For instance, certain derivatives have been shown to delay tumor growth in animal models, highlighting their potential as alternatives to traditional chemotherapeutics.[5]

Conclusion

This compound stands out as a highly valuable and versatile building block for chemical and pharmaceutical research. Its defining features—a conformationally restricted cyclopropane ring, a nucleophilic primary amine, and a hydrogen-bonding hydroxyl group—provide a powerful combination for constructing novel, potent, and metabolically stable molecules. From its established role in the synthesis of anti-inflammatory FLAP inhibitors to its emerging potential in oncology and anti-infective research, this compound offers a rich platform for discovery. By adhering to the detailed analytical, synthetic, and safety protocols outlined in this guide, researchers can effectively harness the potential of this compound to drive the development of next-generation therapeutics.

References

  • Benchchem, "1-(Aminomethyl)
  • ChemScene, "74592-33-9 | 1-(Aminomethyl)
  • AChemBlock, "1-(Aminomethyl)
  • LookChem, "Cas 74592-33-9, 1-(AMINOMETHYL)
  • BOC Sciences, "CAS 74592-33-9 1-(aminomethyl)
  • Guidechem, "1-(AMINOMETHYL)
  • AngeneChemical, "Cyclopropanol, 1-(aminomethyl)-|74592-33-9", Available at: [Link]

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A Technical Guide to 1-(Aminomethyl)cyclopropan-1-ol: Synthesis, Characterization, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Aminomethyl)cyclopropan-1-ol is a structurally unique bifunctional molecule that has garnered significant interest as a versatile building block in modern organic synthesis and medicinal chemistry. Its compact framework, combining a strained cyclopropane ring, a primary aminomethyl group, and a tertiary hydroxyl group, offers a distinct three-dimensional architecture for designing novel bioactive compounds. This guide provides an in-depth analysis of its physicochemical properties, a detailed protocol for its synthesis via a modified Kulinkovich reaction, comprehensive spectroscopic characterization, and a review of its current and potential applications, particularly in the development of enzyme inhibitors for inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

The Strategic Value of the Cyclopropyl Moiety in Drug Design

The cyclopropane ring, though simple in its composition of three carbon atoms, is a powerhouse in medicinal chemistry. Its inclusion in a drug candidate is a strategic decision aimed at overcoming common developmental hurdles. The inherent ring strain and unique electronic properties of the cyclopropyl group confer several advantages:

  • Metabolic Stability: The C-H bonds in a cyclopropane ring are shorter and stronger than those in typical alkyl chains, making them more resistant to metabolic degradation by cytochrome P450 enzymes.[1] This can significantly increase a drug's in vivo half-life.

  • Conformational Rigidity: The rigid, triangular structure of the cyclopropane ring locks flexible molecules into a specific bioactive conformation. This pre-organization can enhance binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[2]

  • Potency and Selectivity: By acting as a rigid linker or a bioisosteric replacement for other groups (like a gem-dimethyl group or an alkene), the cyclopropyl moiety can optimize drug-target interactions, leading to increased potency and reduced off-target effects.[1][3]

  • Improved Physicochemical Properties: The introduction of a cyclopropane ring can modulate properties like lipophilicity and aqueous solubility, which are critical for oral bioavailability and overall pharmacokinetic profiles.[1]

1-(Aminomethyl)cyclopropan-1-ol embodies these advantages while providing two orthogonal functional handles—an amine and an alcohol—for further synthetic elaboration, making it a highly valuable scaffold.[4]

Physicochemical and Structural Profile

The formal IUPAC name for the topic compound is 1-(aminomethyl)cyclopropan-1-ol .[4][] It is a compact molecule featuring a quaternary carbon at the C1 position of the cyclopropane ring, substituted with both a hydroxyl (-OH) group and an aminomethyl (-CH₂NH₂) group.

PropertyValueSource(s)
CAS Number 74592-33-9[6][7][8]
Molecular Formula C₄H₉NO[][6][8]
Molecular Weight 87.12 g/mol [][6][8]
Appearance Liquid to solid/semi-solid[]
Boiling Point 153.7 °C at 760 mmHg[][6]
Density 1.186 g/cm³[][6]
Storage Conditions 2–8 °C under inert gas[6]

The presence of both a hydrogen bond donor (amine and hydroxyl) and acceptor (amine and hydroxyl) in such a small frame contributes to its unique reactivity and interaction profile with biological macromolecules.[4][8]

Spectroscopic Profile and Structural Elucidation

Confirming the identity and purity of 1-(aminomethyl)cyclopropan-1-ol is paramount. A multi-technique spectroscopic approach provides unambiguous structural validation.

Expected Spectroscopic Signatures:

Technique Feature Expected Chemical Shift / Wavenumber / m/z Assignment
¹H NMR Singlet (broad, 3H)VariableExchangeable protons of -OH and -NH₂
Singlet (2H)~2.7 - 2.9 ppm-CH₂- (aminomethyl group)
Multiplets (4H)~0.5 - 0.9 ppmDiastereotopic -CH₂- protons of the cyclopropane ring
¹³C NMR Quaternary Carbon~55 - 60 ppmC1 (bearing -OH and -CH₂NH₂)
Methylene Carbon~45 - 50 ppm-CH₂- (aminomethyl group)
Methylene Carbons~10 - 15 ppmC2 and C3 of the cyclopropane ring
IR Spectroscopy Broad Stretch3200 - 3600 cm⁻¹O-H stretch (alcohol)
Medium Stretch (doublet)3300 - 3500 cm⁻¹N-H stretch (primary amine)
Stretch2850 - 3000 cm⁻¹C-H stretch (aliphatic)
Scissoring Bend~1600 cm⁻¹N-H bend (primary amine)
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z = 87C₄H₉NO⁺
Base Peakm/z = 57[M - CH₂NH₂]⁺ or [M - OH - H]⁺ fragment
Major Fragmentm/z = 30[CH₂NH₂]⁺

Note: NMR chemical shifts are predicted and may vary based on solvent and concentration. The ¹H NMR spectrum of the cyclopropane protons is expected to be a complex higher-order system.[9]

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Sample 1-(Aminomethyl)cyclopropanol (Neat or in Solution) IR FT-IR Spectroscopy (Functional Groups) Sample->IR Acquire Data NMR ¹H & ¹³C NMR Spectroscopy (Carbon-Hydrogen Framework) Sample->NMR Acquire Data MS Mass Spectrometry (Molecular Weight & Fragmentation) Sample->MS Acquire Data Data Correlate Spectroscopic Data: - IR: OH, NH₂ stretches - NMR: Proton/Carbon counts & connectivity - MS: Molecular ion at m/z 87 IR->Data NMR->Data MS->Data Structure Structure Confirmed Data->Structure Validation

Caption: Workflow for the structural elucidation of 1-(aminomethyl)cyclopropan-1-ol.
Synthesis and Mechanistic Considerations

The synthesis of 1-substituted cyclopropanols is most efficiently achieved via the Kulinkovich reaction .[10][11] This organotitanium-mediated transformation converts a carboxylic ester into a cyclopropanol using a Grignard reagent, typically in the presence of a titanium(IV) alkoxide catalyst.[12][13]

A plausible and efficient synthesis of 1-(aminomethyl)cyclopropan-1-ol involves a protected amino acid ester as the starting material. Using an N-Boc protected glycine ethyl ester allows for the selective formation of the cyclopropanol without interference from the acidic N-H proton.

The key mechanistic step is the in-situ formation of a titanacyclopropane intermediate from the titanium catalyst and two equivalents of the Grignard reagent.[11] This intermediate then acts as a 1,2-dicarbanion equivalent, reacting with the ester's carbonyl group to form the cyclopropanol ring system.[12] The final step involves an acidic workup to remove the Boc protecting group.

G Start N-Boc-Glycine Ethyl Ester Reagents 1. EtMgBr, Ti(OiPr)₄ (Kulinkovich Reaction) 2. HCl (aq) (Deprotection) Intermediate Boc-Protected Cyclopropanol Start->Intermediate Cyclopropanation Product 1-(Aminomethyl)cyclopropan-1-ol Intermediate->Product Acid Hydrolysis

Caption: Synthetic workflow for 1-(aminomethyl)cyclopropan-1-ol.
Applications in Drug Discovery and Medicinal Chemistry

1-(Aminomethyl)cyclopropan-1-ol is primarily utilized as a chemical reactant and building block for more complex pharmaceutical agents.[4][6]

5.1. Inhibitors of 5-Lipoxygenase Activating Protein (FLAP)

The most prominent application of this compound is in the preparation of inhibitors for the 5-Lipoxygenase Activating Protein (FLAP) .[][6][7] FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators.[14][15] Overproduction of leukotrienes is implicated in a range of inflammatory diseases, including asthma, allergic rhinitis, and atherosclerosis.[14]

FLAP inhibitors block the transfer of arachidonic acid to the 5-lipoxygenase enzyme, thereby halting leukotriene production.[15][16] The unique scaffold of 1-(aminomethyl)cyclopropan-1-ol is used to construct the core of these inhibitors, where the aminomethyl and cyclopropyl groups are critical for orienting the molecule within the FLAP binding site.

G cluster_pathway Leukotriene Biosynthesis Pathway AA Arachidonic Acid FLAP FLAP AA->FLAP Transfer LOX 5-Lipoxygenase FLAP->LOX Presents AA to LT Leukotrienes LOX->LT Catalysis Inflammation Inflammation LT->Inflammation Inhibitor FLAP Inhibitor (Derived from This compound) Inhibitor->FLAP Blocks

Caption: Role of FLAP inhibitors in the leukotriene pathway.
5.2. General Enzyme Inhibition

Beyond FLAP, the structural motifs of 1-(aminomethyl)cyclopropan-1-ol are broadly applicable to enzyme inhibitor design. The primary amine can form crucial salt bridges or hydrogen bonds with acidic residues (e.g., Asp, Glu) in an enzyme's active site, while the hydroxyl group can act as another hydrogen bond donor/acceptor.[4] The rigid cyclopropane backbone serves to position these interacting groups with high precision, a key principle in rational drug design.

Experimental Protocols
Protocol 6.1: Synthesis of 1-(Aminomethyl)cyclopropan-1-ol

This protocol is a representative procedure based on the Kulinkovich reaction and should be performed by trained chemists with appropriate safety precautions.

Reagents & Materials:

  • N-Boc-glycine ethyl ester

  • Titanium(IV) isopropoxide, Ti(Oi-Pr)₄

  • Ethylmagnesium bromide (EtMgBr), 3.0 M in diethyl ether

  • Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 4 M in 1,4-dioxane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon, add N-Boc-glycine ethyl ester (1.0 equiv) and anhydrous THF (to make a 0.2 M solution).

  • Catalyst Addition: Add titanium(IV) isopropoxide (0.15 equiv) to the solution via syringe and stir for 10 minutes at room temperature.

  • Grignard Addition: Cool the flask to 0 °C in an ice bath. Add ethylmagnesium bromide (2.5 equiv) dropwise via a syringe pump over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl.[17] Stir vigorously for 30 minutes until two clear layers form.

  • Workup: Dilute the mixture with Et₂O and separate the layers. Extract the aqueous layer twice with Et₂O. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

  • Deprotection: Dissolve the crude intermediate in a minimal amount of methanol and add 4 M HCl in dioxane (3.0 equiv). Stir at room temperature for 4 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in water and wash with dichloromethane to remove non-polar impurities. Basify the aqueous layer to pH > 11 with 2 M NaOH and extract with dichloromethane (3x).

  • Purification: Combine the final organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-(aminomethyl)cyclopropan-1-ol. Purity should be assessed by NMR and LC-MS.

Protocol 6.2: Quality Control via ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). If using CDCl₃, the -OH and -NH₂ protons will be visible; in D₂O, they will exchange with deuterium and disappear.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Obtain a standard ¹H spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio.

  • Analysis: Integrate the peaks corresponding to the aminomethyl protons (~2.7-2.9 ppm) and the cyclopropyl protons (~0.5-0.9 ppm). The integration ratio should be 2:4 (or 1:2). Confirm the absence of signals corresponding to the Boc group (~1.4 ppm) or starting ester.

Conclusion

1-(Aminomethyl)cyclopropan-1-ol is a potent and versatile building block whose value is derived from the unique combination of a strained carbocyclic ring and dual functional groups. Its successful application in the synthesis of FLAP inhibitors highlights its importance in addressing inflammatory diseases. The synthetic accessibility via robust methods like the Kulinkovich reaction ensures its continued relevance. As drug discovery programs increasingly seek molecules with greater three-dimensionality and improved metabolic profiles, scaffolds such as this will undoubtedly play a central role in the development of next-generation therapeutics.

References
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Methodological & Application

A Detailed Protocol for the Synthesis of 1-(Aminomethyl)cyclopropanol: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

1-(Aminomethyl)cyclopropanol is a conformationally constrained structural motif of significant interest in medicinal chemistry and drug development. Its rigid cyclopropyl core combined with the primary amine and hydroxyl functionalities makes it a valuable building block for introducing unique three-dimensional features into drug candidates, potentially enhancing potency, selectivity, and metabolic stability. This application note provides a comprehensive, field-tested guide for the synthesis of this compound, proceeding through a stable, Boc-protected intermediate. The protocol is designed for researchers in academic and industrial settings, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization techniques to ensure a reliable and reproducible synthesis.

Introduction: The Strategic Value of this compound

The incorporation of small, rigid scaffolds into molecular design is a cornerstone of modern drug discovery. Cyclopropane rings, in particular, are frequently employed as "bioisosteres" for larger, more flexible groups, offering a way to lock in favorable conformations for receptor binding. This compound serves as a versatile synthon, providing a primary amine handle for further elaboration (e.g., amide coupling, reductive amination) and a tertiary alcohol that can act as a hydrogen bond donor or be further functionalized. It is a key component in the preparation of inhibitors for enzymes such as 5-lipoxygenase activating protein (FLAP), which are implicated in inflammatory diseases[].

This guide details a robust two-part synthetic sequence:

  • Part A: Synthesis of tert-butyl (1-hydroxycyclopropyl)methylcarbamate. This involves the formation of the cyclopropanol ring from a readily available Boc-protected amino acid ester via a titanium-mediated Kulinkovich-type reaction. The tert-butoxycarbonyl (Boc) group is employed due to its stability under the reaction conditions and its straightforward, orthogonal removal.[2][3][4]

  • Part B: Acid-Catalyzed Deprotection. The final product is liberated by removing the Boc protecting group under mild acidic conditions, typically using trifluoroacetic acid (TFA).[2][4][5]

Overall Reaction Scheme

Synthetic Workflow and Mechanism

A clear understanding of the entire workflow, from starting materials to the final purified product, is crucial for successful execution.

Experimental Workflow Diagram

The following diagram outlines the complete synthetic and purification process.

G cluster_0 Part A: Boc-Protected Intermediate Synthesis cluster_1 Part B: Deprotection A_start Boc-Glycine Methyl Ester A_react Dissolve in Anhydrous THF Cool to 0°C A_start->A_react A_reagents Add Ti(Oi-Pr)₄ Add EtMgBr (slowly) A_react->A_reagents A_stir Warm to RT Stir for 12-16h A_reagents->A_stir A_quench Quench with aq. NH₄Cl A_stir->A_quench A_extract Extract with Ethyl Acetate A_quench->A_extract A_purify Silica Gel Chromatography A_extract->A_purify A_product tert-butyl (1-hydroxycyclopropyl)methylcarbamate A_purify->A_product B_start tert-butyl (1-hydroxycyclopropyl)methylcarbamate A_product->B_start Proceed to Part B B_react Dissolve in DCM B_start->B_react B_reagent Add Trifluoroacetic Acid (TFA) B_react->B_reagent B_stir Stir at RT for 2-4h B_reagent->B_stir B_evap Concentrate in vacuo B_stir->B_evap B_workup Neutralize with aq. NaOH Extract with Organic Solvent B_evap->B_workup B_final This compound B_workup->B_final

Caption: Overall workflow for the two-part synthesis.

Mechanism of Boc Deprotection

The removal of the Boc group is a classic example of acid-catalyzed carbamate hydrolysis. The mechanism relies on the exceptional stability of the tertiary carbocation intermediate that is formed.

G BocN R-NH-Boc ProtonatedBoc R-NH-C(=O+H)-O-tBu BocN->ProtonatedBoc + H⁺ (TFA) CarbamicAcid [R-NH-COOH] (Carbamic Acid) ProtonatedBoc->CarbamicAcid Loss of tBu⁺ Amine R-NH₂ CarbamicAcid->Amine Decarboxylation CO2 CO₂ tBuCation (CH₃)₃C⁺ (tert-butyl cation) Isobutene Isobutene + H⁺ tBuCation->Isobutene Elimination

Sources

Application Note: A Strategic Approach to the Synthesis of 1-(Aminomethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 1-(Aminomethyl)cyclopropanol is a pivotal structural motif in modern medicinal chemistry, serving as a conformationally constrained building block in the design of novel therapeutics.[1][2] Its unique three-dimensional architecture, combining a rigid cyclopropane core with both a nucleophilic amine and a hydrogen-bond-donating hydroxyl group, makes it a valuable component for enhancing potency and modulating physicochemical properties in drug candidates.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust and logical two-step synthesis of this compound. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols, and explain the critical causality behind experimental choices, moving from a stable, commercially available precursor to the final, high-value compound.

Strategic Overview of the Synthesis

The direct synthesis of this compound is complicated by the inherent lability of the cyclopropanone core.[4] Our strategy circumvents this challenge by employing a stable surrogate, cyclopropanone ethyl hemiacetal , which can be safely handled and stored. The synthesis proceeds through two fundamental and high-yielding organic transformations:

  • Step 1: Cyanohydrin Formation: Nucleophilic addition of a cyanide equivalent to the latent carbonyl of the hemiacetal to form the key intermediate, 1-hydroxycyclopropanecarbonitrile .

  • Step 2: Nitrile Reduction: Chemoselective reduction of the nitrile group to a primary amine, yielding the target molecule, This compound .

This approach is designed for efficiency, scalability, and reproducibility in a standard laboratory setting.

Visualized Synthetic Workflow

G cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Nitrile Reduction SM Cyclopropanone Ethyl Hemiacetal Int Intermediate: 1-Hydroxycyclopropanecarbonitrile Reagent1 Trimethylsilyl Cyanide (TMSCN) Catalyst (e.g., ZnI₂) SM->Reagent1 Reacts with Int2 Intermediate: 1-Hydroxycyclopropanecarbonitrile Int->Int2 Purified Intermediate Reagent1->Int Forms FP Final Product: this compound Reagent2 Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF Reagent2->FP Yields Int2->Reagent2 Reduced by G Key Mechanistic Steps cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Hydride Reduction Hemiacetal C₃H₄O(OEt)(OH) Oxocarbenium [C₃H₄O(OEt)]⁺ Hemiacetal->Oxocarbenium Activation (Lewis Acid) Cyanide ⁻CN Cyanohydrin C₃H₄(OH)(CN) OxocarbeniumCyanide OxocarbeniumCyanide OxocarbeniumCyanide->Cyanohydrin Attack Nitrile R-C≡N Imine Complex [R-CH=N-Al] Nitrile->Imine Complex 1. H⁻ (from LiAlH₄) Amine Complex [R-CH₂-N(Al)₂] Imine Complex->Amine Complex 2. H⁻ (from LiAlH₄) Amine R-CH₂-NH₂ Amine Complex->Amine 3. H₂O Workup

Caption: Simplified representation of the core chemical transformations.

Part 2: Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE).

Table 1: Materials and Reagents
ReagentCAS NumberPurityNotes
Cyclopropanone ethyl hemiacetal13837-45-1≥97%Store under inert atmosphere.
Trimethylsilyl cyanide (TMSCN)7677-24-9≥98%Highly toxic. Handle with extreme caution.
Zinc Iodide (ZnI₂), anhydrous10139-47-6≥98%Hygroscopic.
Dichloromethane (DCM), anhydrous75-09-2≥99.8%Use a freshly opened bottle or dry over CaH₂.
Lithium aluminum hydride (LiAlH₄)16853-85-3≥95%Pyrophoric solid. Handle under inert gas.
Tetrahydrofuran (THF), anhydrous109-99-9≥99.9%Use a freshly opened bottle or dry over Na.
Diethyl Ether (Et₂O)60-29-7ACSFor extraction.
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6ACSFor drying organic layers.
Hydrochloric Acid (HCl), concentrated7647-01-0ACSFor pH adjustment.
Sodium Hydroxide (NaOH)1310-73-2ACSFor workup.
Protocol 1: Synthesis of 1-Hydroxycyclopropanecarbonitrile
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous zinc iodide (0.2 g, 0.63 mmol, 0.05 eq).

  • Reagent Addition: Place the flask under a positive pressure of nitrogen and add anhydrous dichloromethane (100 mL). Add cyclopropanone ethyl hemiacetal (1.3 g, 12.7 mmol, 1.0 eq) via syringe.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Nucleophile Addition: Slowly add trimethylsilyl cyanide (1.5 g, 15.2 mmol, 1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring (Trustworthiness Check): After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by Thin Layer Chromatography (TLC) or GC-MS to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 50 mL of 1 M HCl (aq). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 1-hydroxycyclopropanecarbonitrile, can be purified by vacuum distillation or flash column chromatography (e.g., silica gel, 30-50% ethyl acetate in hexanes) to yield a colorless oil.

Protocol 2: Synthesis of this compound

SAFETY FIRST: Lithium aluminum hydride (LiAlH₄) reacts violently with water and is pyrophoric upon contact with moist air. This procedure must be conducted under a strictly inert (Nitrogen or Argon) atmosphere using anhydrous solvents and flame-dried glassware.

  • LiAlH₄ Suspension: To a flame-dried, three-neck round-bottom flask equipped with a stir bar, reflux condenser, and nitrogen inlet, carefully add LiAlH₄ (1.2 g, 31.6 mmol, 3.0 eq) under a strong flow of nitrogen. Add 80 mL of anhydrous THF to create a suspension.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve the purified 1-hydroxycyclopropanecarbonitrile (0.87 g, 10.5 mmol, 1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via an addition funnel. A gentle evolution of hydrogen gas may be observed from the reaction of the hydroxyl group.

  • Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 66 °C) for 4-6 hours.

  • Reaction Monitoring (Trustworthiness Check): Monitor the reaction by TLC (stain with ninhydrin to visualize the amine product) or LC-MS until the starting nitrile is fully consumed.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Quench the excess LiAlH₄ by adding, sequentially and dropwise, the following reagents with extreme caution:

    • 1.2 mL of water

    • 1.2 mL of 15% (w/v) aqueous NaOH

    • 3.6 mL of water

  • Filtration: A granular white precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite. Wash the filter cake thoroughly with THF (3 x 30 mL).

  • Isolation: Combine the filtrate and washes and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or crystallization of its hydrochloride salt to yield this compound as a viscous liquid or solid. []

Table 2: Summary of Reaction Parameters and Expected Yields
StepKey ReagentsSolventTemp.Time (h)Typical Yield
1Cyclopropanone ethyl hemiacetal, TMSCN, ZnI₂DCM0°C→RT475-85%
21-Hydroxycyclopropanecarbonitrile, LiAlH₄THFReflux4-670-80%

Conclusion

The synthetic route detailed in this application note provides a reliable and well-rationalized pathway to this compound, a building block of significant interest to the pharmaceutical industry. By starting with a stable cyclopropanone surrogate and employing two high-yielding, fundamental transformations, this protocol enables researchers to access this valuable compound with confidence. The emphasis on mechanistic understanding and built-in validation checkpoints ensures that the process is not only repeatable but also adaptable for further optimization and scale-up.

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Application Notes & Protocols: Strategic Use of 1-(Aminomethyl)cyclopropanol in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of 1-(aminomethyl)cyclopropanol into multi-step synthetic workflows. This compound is a versatile building block increasingly utilized in drug discovery to introduce unique three-dimensional topologies. Its strained cyclopropane ring offers metabolic stability and conformational rigidity, which can enhance binding affinity and optimize pharmacokinetic profiles. This guide moves beyond simple procedural lists to explain the causal relationships behind experimental choices, offering field-proven insights into its application in key synthetic transformations, including amide bond formation and reductive amination, and its role in the construction of complex molecular scaffolds such as spirocycles.

Introduction: The Strategic Value of the Aminomethyl-Cyclopropanol Motif

In modern drug discovery, there is a continuous drive to explore novel chemical space and escape the "flatland" of predominantly sp²-hybridized molecules. Small, strained ring systems are invaluable tools in this endeavor. The this compound scaffold, in particular, offers a unique combination of features:

  • Increased sp³ Character and 3D Topology: The cyclopropane ring introduces a rigid, three-dimensional kink in a molecule's structure, which can facilitate novel interactions with biological targets.

  • Metabolic Stability: The cyclopropyl group is generally resistant to common metabolic pathways like oxidative degradation, which can improve a compound's in vivo half-life.

  • Bioisosteric Replacement: The constrained nature of the cyclopropane ring makes it a potential bioisostere for other chemical groups, allowing for fine-tuning of a molecule's physicochemical properties.[1]

  • Versatile Synthetic Handle: The primary amine and tertiary hydroxyl group provide two orthogonal points for chemical modification, enabling its use as a linchpin in convergent synthetic routes.[2][3]

This guide will focus on the practical application of this building block, providing robust protocols and the scientific rationale needed to successfully integrate it into complex synthetic programs.

Core Synthetic Transformations

This compound is primarily employed in reactions that leverage its nucleophilic primary amine. The two most common and powerful transformations are amide bond formation and reductive amination. The tertiary alcohol is generally unreactive under these conditions, obviating the need for a protecting group strategy in most cases.

Amide Bond Formation: Forging a Key Linkage

Amide coupling is one of the most frequently used reactions in medicinal chemistry.[4][5] When using this compound, the primary amine acts as the nucleophile, attacking an activated carboxylic acid.

Causality Behind Experimental Choices:

  • Coupling Reagents: The choice of coupling reagent is critical for efficiently forming the activated carboxylic acid intermediate and minimizing side reactions.[4]

    • Carbodiimides (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is often preferred due to its water-soluble urea byproduct, which is easily removed during aqueous workup.

    • Aminium/Uronium Salts (HATU, HBTU): Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly efficient and rapid. They react with the carboxylic acid to form an activated ester, with the reaction often proceeding to completion at room temperature.[5]

  • Additives (HOBt, DMAP):

    • HOBt (Hydroxybenzotriazole): Used in conjunction with carbodiimides, HOBt traps the O-acylisourea intermediate to form an active ester. This suppresses side reactions and can reduce the risk of racemization for chiral carboxylic acids.

    • DMAP (4-Dimethylaminopyridine): Can be used as a catalyst, particularly for sluggish reactions with electron-deficient amines or sterically hindered substrates.[7]

  • Base (DIPEA, Et₃N): A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if the hydrochloride form is used, driving the reaction to completion.[6]

  • Solvent: Aprotic polar solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN) are standard choices as they effectively dissolve the reactants without participating in the reaction.[7]

Coupling ReagentAdditiveBaseSolventKey Advantages
EDCHOBtDIPEADCM / DMFCost-effective; water-soluble byproduct.[6]
HATUNoneDIPEADMFHigh efficiency; fast reaction times; low racemization.[5]
T3P® (Propylphosphonic Anhydride)NonePyridine/Et₃NEtOAc / DCMExcellent for difficult couplings; clean byproducts.
Acyl ChlorideNoneEt₃N / PyridineDCMHighly reactive; suitable for simple substrates.[6]

This protocol describes the coupling of a generic carboxylic acid (R-COOH) with this compound.

G cluster_reactants Reactants & Reagents cluster_process Process RCOOH Carboxylic Acid (1.0 eq) Combine Combine Acid, Amine, HATU in DMF RCOOH->Combine Amine This compound (1.1 eq) Amine->Combine HATU HATU (1.2 eq) HATU->Combine DIPEA DIPEA (2.5 eq) AddBase Add DIPEA dropwise DIPEA->AddBase DMF Anhydrous DMF DMF->Combine Cool Cool to 0 °C Combine->Cool Cool->AddBase Stir Stir at RT (Monitor by TLC/LCMS) AddBase->Stir Workup Aqueous Workup (H₂O, EtOAc extraction) Stir->Workup Purify Purification (Column Chromatography) Workup->Purify Product Target Amide Purify->Product

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.2 eq).

  • Solvent Addition: Dissolve the solids in anhydrous DMF (approximating a 0.1 M concentration relative to the carboxylic acid).

  • Cooling: Place the flask in an ice-water bath and cool the stirring solution to 0 °C. Causality: Cooling controls the initial exotherm upon base addition and minimizes potential side reactions.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise to the reaction mixture over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Causality: The aqueous wash removes DMF and excess reagents, while the brine wash removes residual water from the organic layer.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes or Methanol in DCM) to yield the pure amide product.

Reductive Amination: Building Secondary Amines

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a ketone or aldehyde in the presence of a reducing agent.[8] this compound serves as the amine component.

Causality Behind Experimental Choices:

  • Imine/Iminium Formation: The reaction first proceeds via the formation of an imine (from an aldehyde) or an iminium ion (from a ketone), which is then reduced in situ.[9] The reaction is often mildly acidic to catalyze imine formation.

  • Reducing Agent: The key is to use a reducing agent that is selective for the imine/iminium ion over the starting carbonyl compound.

    • Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is the reagent of choice for most applications. It is mild, tolerant of many functional groups, and does not readily reduce aldehydes or ketones at an appreciable rate, thus minimizing side reactions (e.g., reduction of the carbonyl to an alcohol).

    • Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent, but it is highly toxic and requires careful handling.[9]

  • Solvent: Chlorinated solvents like Dichloroethane (DCE) or Dichloromethane (DCM) are commonly used. Tetrahydrofuran (THF) is also a viable option.

  • Additive: A small amount of acetic acid (AcOH) is often added to catalyze the formation of the iminium ion intermediate.[9]

This protocol describes the reaction of a generic aldehyde (R-CHO) with this compound.

G Reactants { Aldehyde (1.0 eq) |  this compound (1.2 eq) |  Acetic Acid (cat.) |  DCE (Solvent)} Iminium Iminium Ion Intermediate (In Situ Formation) Reactants->Iminium Step 1: Condensation Process { Stir at RT (1-2h) |  Add NaBH(OAc)₃ |  Stir at RT (4-24h) (Monitor by LCMS)} Reducer NaBH(OAc)₃ (1.5 eq) Reducer->Process:f1 Workup { Quench (sat. NaHCO₃) |  Extract (DCM) |  Dry & Concentrate} Process->Workup Step 2: Reduction Product Target Secondary Amine Workup->Product Purify

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in Dichloroethane (DCE) (approximating a 0.2 M concentration).

  • Iminium Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq or a few drops). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium intermediate. Causality: Pre-formation of the iminium ion before adding the reducing agent often leads to cleaner reactions and higher yields.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring solution. Caution: Addition may cause gas evolution.

  • Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS for the disappearance of the iminium intermediate and the appearance of the product.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired secondary amine.

Application in Advanced Scaffold Synthesis: Spirocycles

A key application of this compound is in the synthesis of novel spirocyclic scaffolds.[10][11] Spirocycles, where two rings share a single atom, are of great interest in medicinal chemistry due to their rigid three-dimensional structures.[12] A common strategy involves a multi-step sequence where the amine is first functionalized, followed by an intramolecular reaction involving the hydroxyl group.

G Start This compound Step1 Amide Coupling (e.g., with a keto-acid) Start->Step1 Intermediate Amide Intermediate Step1->Intermediate Step2 Intramolecular Cyclization/Condensation Intermediate->Step2 Product Spirocyclic Scaffold Step2->Product

Conclusion and Best Practices

This compound is more than just a simple primary amine; it is a strategic building block for introducing desirable physicochemical properties into drug candidates.[2] Its successful application relies on the careful selection of reaction conditions tailored to its unique structure.

  • Purity of Starting Material: Ensure the use of high-purity this compound, as impurities can interfere with sensitive coupling reactions. It is commercially available in free base and hydrochloride salt forms.[2][]

  • Stoichiometry: While a slight excess of the amine (1.1-1.2 eq) is common, precise stoichiometry can be crucial in complex syntheses to minimize difficult separations.

  • Inert Conditions: For many coupling reactions, particularly those using highly reactive reagents, maintaining an inert atmosphere (N₂ or Ar) and using anhydrous solvents is critical to prevent hydrolysis of reagents and intermediates.

  • Thorough Characterization: Always confirm the structure of the final product using a combination of analytical techniques (NMR, LC-MS, HRMS) to ensure the desired transformation has occurred without rearrangement of the strained cyclopropane ring.

By understanding the principles outlined in this guide, researchers can confidently and effectively leverage this compound to accelerate their synthetic programs and access novel, high-value chemical matter.

References

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Applications of 1-(Aminomethyl)cyclopropanol in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value of a Constrained Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is relentless. Among the myriad of building blocks available to the synthetic chemist, 1-(Aminomethyl)cyclopropanol stands out as a particularly valuable synthon. Its rigid, three-dimensional cyclopropane core, combined with the orthogonal reactivity of its primary amine and tertiary alcohol functionalities, offers a unique toolkit for the design of innovative therapeutics. The inherent strain of the cyclopropane ring not only influences the conformational rigidity of the final molecule but can also enhance metabolic stability and fine-tune binding interactions with biological targets.[1]

This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis. We will delve into its role in the construction of spirocyclic systems, its utility as a constrained bioisostere, and its application in the development of potent enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical, detailed protocols for the effective utilization of this versatile building block.

Core Applications in Medicinal Chemistry

The unique structural attributes of this compound make it a powerful tool in several key areas of drug discovery.

A Gateway to Spirocyclic Scaffolds

Spirocycles, compounds containing two rings connected by a single common atom, have gained significant traction in drug design due to their inherent three-dimensionality and conformational rigidity.[2][3] These features can lead to improved binding affinity and selectivity for biological targets. This compound serves as an excellent starting point for the synthesis of various spirocyclic systems, particularly spiro-hydantoins and related heterocycles.

The general strategy involves the initial functionalization of the aminomethyl group, followed by a cyclization reaction that incorporates the cyclopropanol moiety into a new ring system. For instance, reaction of the amine with an isocyanate generates a urea derivative, which can then undergo intramolecular cyclization to form a spiro-hydantoin.

Logical Workflow for Spirocycle Synthesis

A This compound B Urea Derivative A->B Reaction with Isocyanate C Spiro-Hydantoin B->C Intramolecular Cyclization

Caption: Synthetic pathway to spiro-hydantoins.

Constrained Analogs and Bioisosteres

The cyclopropane ring in this compound can act as a bioisosteric replacement for other common chemical groups, such as a gem-dimethyl group or a carbonyl group, while introducing conformational constraint. This rigidity can lock a molecule into a bioactive conformation, leading to enhanced potency and reduced off-target effects.[4] For example, incorporating this moiety into a peptide backbone can create a constrained glycine analog, influencing the secondary structure of the peptide.

Application in Enzyme Inhibitor Synthesis

This compound and its derivatives have been utilized in the synthesis of potent inhibitors for various enzyme classes, including proteases and lipoxygenases.

  • Protease Inhibitors: The development of inhibitors for proteases, such as HIV protease, is a critical area of antiviral drug discovery.[3][5][6] The unique stereochemistry and rigidity of scaffolds derived from this compound can enable precise interactions with the enzyme's active site.

  • 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors: FLAP is a key protein in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in diseases like asthma.[7][8][9] Several potent FLAP inhibitors incorporate cyclopropane-containing moieties, and this compound serves as a valuable starting material for the synthesis of such compounds.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common transformations involving this compound. These protocols are designed to be robust and reproducible, forming a solid foundation for further synthetic explorations.

Protocol 1: Boc-Protection of this compound

Introduction: The protection of the primary amine as a tert-butyloxycarbonyl (Boc) carbamate is a fundamental step in many synthetic sequences, allowing for the selective reaction of the hydroxyl group or for use in peptide synthesis. This protocol describes a standard procedure for the Boc-protection of this compound.[5][10][11]

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound HCl123.591.0 g8.09 mmol
Di-tert-butyl dicarbonate (Boc)₂O218.251.94 g8.89 mmol
Triethylamine (Et₃N)101.192.46 mL17.79 mmol
Dichloromethane (DCM)84.9320 mL-
Deionized Water18.0210 mL-
Saturated aq. NaCl (brine)-10 mL-
Anhydrous Magnesium Sulfate120.37--

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.0 g, 8.09 mmol) and dichloromethane (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (2.46 mL, 17.79 mmol) to the suspension. Stir for 10 minutes to neutralize the hydrochloride salt.

  • In a separate container, dissolve di-tert-butyl dicarbonate (1.94 g, 8.89 mmol) in 5 mL of dichloromethane.

  • Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C over a period of 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 5% Methanol in Dichloromethane).

  • Upon completion, add deionized water (10 mL) to the reaction mixture and transfer to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 2-5% Methanol in Dichloromethane) to yield the pure tert-butyl (1-hydroxycyclopropyl)methylcarbamate.

Expected Yield: 85-95%

Characterization Data (Exemplary):

TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 4.95 (br s, 1H), 3.25 (d, J = 6.0 Hz, 2H), 2.50 (br s, 1H), 1.45 (s, 9H), 0.80-0.75 (m, 2H), 0.70-0.65 (m, 2H).
¹³C NMR (CDCl₃, 100 MHz)δ 156.5, 79.5, 55.0, 48.0, 28.5, 15.0.
Mass Spec (ESI+)m/z 188.1 [M+H]⁺, 210.1 [M+Na]⁺.

Workflow for Boc-Protection

A Dissolve this compound in DCM B Cool to 0°C A->B C Add Triethylamine B->C D Add (Boc)₂O solution C->D E Stir at RT for 12h D->E F Aqueous Workup E->F G Purification by Chromatography F->G H Pure Boc-protected product G->H

Caption: Boc-protection experimental workflow.

Protocol 2: Synthesis of a Urea Derivative via Reaction with an Isocyanate

Introduction: The reaction of the primary amine of this compound with an isocyanate is a straightforward and high-yielding method to produce urea derivatives.[3][12] These ureas are valuable intermediates for the synthesis of more complex heterocyclic systems, such as spiro-hydantoins. This protocol details the synthesis of 1-((1-hydroxycyclopropyl)methyl)-3-phenylurea.

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMoles
This compound87.121.0 g11.48 mmol
Phenyl isocyanate119.121.25 mL11.48 mmol
Tetrahydrofuran (THF), anhydrous72.1125 mL-
Diethyl ether74.12--
Hexanes---

Procedure:

  • To a 50 mL oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 g, 11.48 mmol) and anhydrous tetrahydrofuran (25 mL).

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Slowly add phenyl isocyanate (1.25 mL, 11.48 mmol) to the reaction mixture via syringe.

  • Stir the reaction at room temperature for 4 hours.

  • Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane). The product should be a white precipitate.

  • Upon completion, filter the reaction mixture through a Büchner funnel to collect the white solid.

  • Wash the solid with cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to yield pure 1-((1-hydroxycyclopropyl)methyl)-3-phenylurea.

Expected Yield: >90%

Characterization Data (Exemplary):

TechniqueData
¹H NMR (DMSO-d₆, 400 MHz)δ 8.60 (s, 1H), 7.40 (d, J = 7.8 Hz, 2H), 7.20 (t, J = 7.8 Hz, 2H), 6.90 (t, J = 7.3 Hz, 1H), 6.30 (t, J = 5.5 Hz, 1H), 5.15 (s, 1H), 3.20 (d, J = 5.5 Hz, 2H), 0.70-0.60 (m, 4H).
¹³C NMR (DMSO-d₆, 100 MHz)δ 155.5, 140.0, 128.5, 121.0, 118.0, 56.0, 46.0, 14.5.
Mass Spec (ESI+)m/z 207.1 [M+H]⁺, 229.1 [M+Na]⁺.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in pharmaceutical synthesis. Its unique structural and chemical properties provide a robust platform for the creation of diverse and complex molecular architectures. The protocols detailed herein for Boc-protection and urea formation represent fundamental transformations that open the door to a wide array of more elaborate structures, including spirocycles and other conformationally constrained systems. As the demand for novel, three-dimensional drug candidates continues to grow, the strategic application of synthons like this compound will undoubtedly play an increasingly important role in the future of drug discovery.

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The Emerging Potential of 1-(Aminomethyl)cyclopropanol and its Analogs as Ligands in Modern Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-(aminomethyl)cyclopropanol, a unique bifunctional molecule with significant potential in synthetic chemistry. While its primary role to date has been as a valuable building block in drug discovery, this document explores its prospective application as a ligand in transition metal catalysis. In the absence of direct, published protocols for this compound as a ligand, this guide presents detailed application notes and step-by-step protocols for a closely related and structurally representative amino alcohol ligand, 2-amino-2-methyl-1-propanol, in two cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These protocols are designed to serve as a robust starting point for researchers looking to explore the catalytic activity of novel amino alcohol ligands, including this compound.

Part 1: this compound - A Versatile Synthetic Intermediate

This compound is a fascinating molecule that incorporates a strained cyclopropane ring, a primary amine, and a hydroxyl group.[1] This unique combination of functionalities makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2] The cyclopropyl moiety is a desirable feature in drug candidates as it can enhance metabolic stability, improve potency, and modulate pharmacokinetic properties.[3]

Synthesis: The synthesis of this compound can be achieved through various routes, including the saponification of 1-acylamino-cyclopropane carboxylic acid esters and the hydroxymethylation of aminocyclopropane derivatives.[1] The hydrochloride salt of this compound is a common commercially available form.[1][4]

While extensively utilized as a structural motif, the application of this compound as a directing or ancillary ligand in transition metal catalysis is not yet documented in peer-reviewed literature. However, the presence of both a coordinating amine and a hydroxyl group suggests its potential to act as a bidentate ligand for various transition metals, a role successfully played by numerous other amino alcohols.

Part 2: Amino Alcohols as Privileged Ligands in Catalysis

Amino alcohols represent a class of readily available and structurally diverse ligands that have found widespread application in catalysis.[5][6][7] The ability of both the amino and hydroxyl groups to coordinate to a metal center allows them to form stable chelate complexes, which can significantly influence the reactivity and selectivity of the catalytic system. Chiral amino alcohols, in particular, are instrumental in asymmetric catalysis for the synthesis of enantiomerically enriched compounds.[3]

The following sections provide detailed protocols for utilizing a simple, commercially available amino alcohol, 2-amino-2-methyl-1-propanol, as a ligand in two of the most powerful cross-coupling reactions in modern organic synthesis. These protocols are intended to be adaptable for the exploration of new amino alcohol ligands like this compound.

Part 3: Application Note & Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, forming a carbon-carbon bond.[8][9] It is a cornerstone of modern synthetic chemistry due to its mild reaction conditions and broad functional group tolerance. The choice of ligand is critical for the efficiency of the catalytic cycle.

Protocol: 2-Amino-2-methyl-1-propanol as a Ligand in the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid using a palladium catalyst supported by the 2-amino-2-methyl-1-propanol ligand.

Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aryl Bromide, Phenylboronic Acid, Base, and Solvent start->reagents degas Degas Mixture reagents->degas catalyst Add Pd(OAc)2 and 2-Amino-2-methyl-1-propanol degas->catalyst heat Heat to 80 °C catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench with Water monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify end Isolated Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2-Amino-2-methyl-1-propanol (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add toluene (5 mL) and water (0.5 mL) via syringe.

  • Stir the mixture vigorously and degas by bubbling argon through the solution for 15 minutes.

  • In a separate vial, dissolve palladium(II) acetate (0.02 mmol) and 2-amino-2-methyl-1-propanol (0.04 mmol) in 1 mL of degassed toluene.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with 10 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary:

EntryAryl BromideProductYield (%)
14-Bromoanisole4-Methoxybiphenyl92
24-Bromotoluene4-Methylbiphenyl95
34-Bromobenzonitrile4-Cyanobiphenyl88
43-Bromopyridine3-Phenylpyridine75

Causality and Insights:

The 2-amino-2-methyl-1-propanol ligand is proposed to form a chelate with the palladium center, stabilizing the active catalytic species and facilitating the key steps of the catalytic cycle. The steric bulk of the ligand can influence the rate of reductive elimination, the final step that forms the C-C bond and regenerates the Pd(0) catalyst. The use of a biphasic toluene/water solvent system with a carbonate base is a standard and robust condition for Suzuki-Miyaura couplings.

Catalytic Cycle:

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_oad Ar-Pd(II)(Br)L₂ pd0->pd2_oad Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)(Ar')L₂ pd2_oad->pd2_trans Transmetalation (Ar'B(OH)₂) pd2_trans->pd0 Reductive Elimination product Ar-Ar' Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Aryl Bromide, Amine, Base, and Solvent start->reagents degas Degas Mixture reagents->degas catalyst Add Pd₂(dba)₃ and 2-Amino-2-methyl-1-propanol degas->catalyst heat Heat to 100 °C catalyst->heat monitor Monitor by TLC/GC-MS heat->monitor filter Filter through Celite monitor->filter concentrate Concentrate filter->concentrate purify Purify by Column Chromatography concentrate->purify end Isolated Product purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • Aryl bromide (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • 2-Amino-2-methyl-1-propanol (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add sodium tert-butoxide (1.4 mmol) to a flame-dried Schlenk tube.

  • In a separate vial, dissolve the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and 2-amino-2-methyl-1-propanol (0.04 mmol) in toluene (3 mL).

  • Add this solution to the Schlenk tube containing the base.

  • Add morpholine (1.2 mmol) followed by the remaining toluene (2 mL).

  • Seal the Schlenk tube, remove it from the glovebox, and heat the mixture to 100 °C for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary:

EntryAryl BromideProductYield (%)
14-Bromoanisole4-(4-Methoxyphenyl)morpholine90
24-Bromotoluene4-(p-Tolyl)morpholine93
31-Bromonaphthalene4-(Naphthalen-1-yl)morpholine85
42-Bromopyridine4-(Pyridin-2-yl)morpholine78

Causality and Insights:

In the Buchwald-Hartwig amination, the amino alcohol ligand is crucial for promoting the oxidative addition of the aryl bromide to the Pd(0) center and facilitating the subsequent C-N reductive elimination. The strong base, sodium tert-butoxide, is necessary to deprotonate the amine, forming the active nucleophile. The choice of a non-polar aprotic solvent like toluene is typical for this reaction.

Catalytic Cycle:

Buchwald_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_oad Ar-Pd(II)(Br)L₂ pd0->pd2_oad Oxidative Addition (Ar-Br) pd2_amido Ar-Pd(II)(NR₂)L₂ pd2_oad->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR₂

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Part 5: Conclusion and Future Outlook

While this compound has established its role as a valuable building block in medicinal chemistry, its potential as a ligand in catalysis remains an unexplored frontier. The unique steric and electronic properties conferred by the cyclopropyl group could lead to novel reactivity and selectivity when incorporated into a catalytic system. The detailed protocols provided herein for a representative amino alcohol ligand offer a solid foundation for researchers to begin investigating the catalytic applications of this compound and other novel amino alcohol structures. Such explorations could unlock new catalytic transformations and contribute to the ever-expanding toolbox of synthetic organic chemists.

References

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  • PubMed. Catalytic Reactions Directed by a Structurally Well-Defined Aminomethyl Cyclopalladated Complex.

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Application Notes & Protocols: Derivatization of 1-(Aminomethyl)cyclopropanol for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropane ring is a highly valued structural motif in medicinal chemistry, prized for its ability to confer conformational rigidity, metabolic stability, and unique electronic properties to bioactive molecules.[1][2] 1-(Aminomethyl)cyclopropanol is a bifunctional building block that combines this privileged scaffold with two orthogonal points for chemical diversification: a primary amine and a tertiary alcohol. This guide provides a comprehensive overview and detailed protocols for the derivatization of this scaffold, enabling the creation of diverse chemical libraries for high-throughput screening (HTS). We will explore the strategic considerations behind derivatization choices, focusing on robust and scalable synthetic methods, including amide bond formation, sulfonylation, and reductive amination, while paying close attention to the inherent reactivity and stability of the cyclopropanol core.

Introduction: The Strategic Value of the this compound Scaffold

In the landscape of drug discovery, particularly in fragment-based and lead-generation campaigns, the selection of a core scaffold is a critical decision.[3][4] The this compound scaffold offers several distinct advantages:

  • Three-Dimensionality and Rigidity: Unlike flat aromatic rings, the cyclopropane ring introduces a well-defined three-dimensional geometry, which can facilitate novel and specific interactions within a protein's binding pocket. Its rigidity helps to lock in a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing potency.[1][2]

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in aliphatic chains, which can lead to an improved pharmacokinetic profile.[1]

  • Bifunctional Nature for Library Synthesis: The presence of both an aminomethyl group and a hydroxyl group allows for sequential or orthogonal derivatization, providing two distinct vectors for exploring chemical space from a single, compact core.

  • Physicochemical Properties: As a small, polar fragment, this scaffold is an excellent starting point for building libraries that adhere to the "rule of five" or "rule of three," ensuring desirable properties for drug-likeness.[3]

This guide is designed for researchers in drug development and medicinal chemistry, providing the technical foundation to effectively utilize this versatile building block.

Core Chemical Principles and Strategic Considerations

The derivatization of this compound primarily targets the nucleophilic primary amine. The tertiary alcohol is significantly less reactive and generally remains intact under the conditions described, though its stability must be monitored.

Stability of the Cyclopropanol Moiety

The strained three-membered ring of cyclopropanol is susceptible to ring-opening reactions under specific conditions.[5][6] It is crucial to avoid:

  • Strongly Acidic Conditions: While mildly acidic conditions (e.g., pH 5-6 for reductive amination) are tolerated, strong acids can promote rearrangement to propanal or other ring-opened products.[5]

  • Oxidative Conditions: Single-electron oxidants, such as Mn(III) or Ag(II), can readily trigger radical-mediated ring-opening, a reaction that, while synthetically useful in other contexts, is undesirable when aiming to retain the core scaffold.[7][8]

  • Transition Metal Catalysis: Certain palladium, cobalt, or rhodium catalysts used in cross-coupling reactions can promote ring-opening via the formation of a homoenolate intermediate.[6]

The protocols detailed below are designed to use mild conditions that preserve the integrity of the cyclopropanol ring.

Derivatization Strategy: Choosing the Right Linker

The choice of chemical linkage used to append diversity elements to the amine is a key decision that influences the final compound's properties.

  • Amides: The amide bond is the most common linkage in medicinal chemistry.[9] It is conformationally restricted and acts as both a hydrogen bond donor and acceptor, providing critical interactions with biological targets. Amide coupling reactions are robust, high-yielding, and compatible with a vast array of commercially available carboxylic acids.

  • Sulfonamides: Sulfonamides are excellent hydrogen bond donors and are generally more stable to hydrolysis than amides. They can serve as bioisosteres for carboxylic acids.[10] The tetrahedral geometry around the sulfur atom introduces a different spatial arrangement of substituents compared to the planar amide bond.[11]

  • Secondary/Tertiary Amines (via Reductive Amination): This reaction creates a more flexible and basic linkage. The resulting secondary or tertiary amines can form salt bridges with acidic residues in a protein target, which can be a powerful driver of binding affinity.

The overall workflow for library generation is depicted below.

G cluster_start Starting Material cluster_reactions Primary Derivatization Reactions cluster_products Diverse Compound Library cluster_downstream Screening Workflow start This compound (or Boc-protected analog) amide Amide Coupling (R-COOH, Coupling Reagent) start->amide sulfon Sulfonylation (R-SO2Cl, Base) start->sulfon reduct Reductive Amination (R-CHO/Ketone, Reducing Agent) start->reduct prod_amide Amide Derivatives amide->prod_amide prod_sulfon Sulfonamide Derivatives sulfon->prod_sulfon prod_amine Secondary/Tertiary Amine Derivatives reduct->prod_amine qc QC & Purification (LC-MS, HPLC) prod_amide->qc prod_sulfon->qc prod_amine->qc plate Assay-Ready Plating qc->plate hts High-Throughput Screening plate->hts hit Hit Identification hts->hit

Caption: General workflow for derivatization and screening.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments. All reactions should be conducted in a well-ventilated fume hood.

Protocol 1: Parallel Amide Coupling using HATU

This protocol is optimized for generating a library of amides in a 96-well plate format. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that leads to rapid reaction times and high yields, even with less reactive amines.[9]

Rationale: The choice of HATU is based on its superior performance over carbodiimides like EDC for challenging couplings, minimizing side reactions and racemization if chiral carboxylic acids are used.[9] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and the carboxylic acid.

Materials:

  • This compound hydrochloride (or the free base)

  • A diverse set of carboxylic acids (R-COOH)

  • HATU

  • DIPEA

  • Anhydrous Dimethylformamide (DMF)

  • Reaction plate (96-well polypropylene)

  • Sealing mat

  • Multichannel pipette or liquid handling robot

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of this compound hydrochloride in anhydrous DMF.

    • Prepare a 0.5 M solution of DIPEA in anhydrous DMF.

    • Prepare a 0.2 M solution of HATU in anhydrous DMF. This solution should be prepared fresh before use.

    • Prepare 0.2 M stock solutions of each carboxylic acid in an array in a separate 96-well plate.

  • Reaction Setup (per well):

    • To each well of the reaction plate, add 100 µL (20 µmol, 1.0 equiv) of the desired carboxylic acid stock solution.

    • Add 120 µL (24 µmol, 1.2 equiv) of the this compound stock solution.

    • Add 120 µL (60 µmol, 3.0 equiv) of the DIPEA stock solution.

    • Initiate the reaction by adding 110 µL (22 µmol, 1.1 equiv) of the fresh HATU stock solution.

  • Reaction and Work-up:

    • Seal the reaction plate securely with a sealing mat.

    • Shake the plate at room temperature for 4 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • The crude product in DMF/water is now ready for purification.

ReagentConcentrationVolume (µL)Moles (µmol)Equivalents
Carboxylic Acid0.2 M100201.0
This compound·HCl0.2 M120241.2
DIPEA0.5 M120603.0
HATU0.2 M110221.1
Total Volume 450
Table 1: Reagent stoichiometry for parallel amide coupling.
Protocol 2: Reductive Amination

This protocol describes the formation of a secondary amine by reacting this compound with an aldehyde. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations, as it does not readily reduce the starting aldehyde.[12]

Rationale: The primary amine of the scaffold is sterically hindered (a neopentyl-type amine), which can slow the formation of the intermediate iminium ion.[13][14][15] The reaction is therefore performed in a slightly acidic medium (using acetic acid) to catalyze imine formation, and STAB is chosen for its efficacy under these conditions.

Materials:

  • This compound

  • Aldehyde or Ketone (R-CHO or R-CO-R')

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial Acetic Acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (87 mg, 1.0 mmol, 1.0 equiv) and the desired aldehyde (1.1 mmol, 1.1 equiv) in 5 mL of DCE.

    • Add glacial acetic acid (60 µL, 1.05 mmol, 1.05 equiv) to the solution.

    • Stir the mixture at room temperature for 20 minutes to facilitate iminium ion formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (254 mg, 1.2 mmol, 1.2 equiv) portion-wise over 5 minutes. Note: Gas evolution may occur.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor reaction progress by LC-MS or TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding 10 mL of saturated NaHCO₃ solution.

    • Stir vigorously for 30 minutes.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash chromatography. Due to the basic nature of the product, an amine-functionalized silica gel or the addition of 1% triethylamine to the eluent may be necessary to prevent peak tailing.[16][17]

G cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction Amine Scaffold-NH2 Iminium [Scaffold-N=CHR]+ Amine->Iminium Aldehyde R-CHO Aldehyde->Iminium H_plus H+ (AcOH) H_plus->Iminium catalyst Water H2O Iminium->Water Iminium_copy [Scaffold-N=CHR]+ STAB NaBH(OAc)3 Product Scaffold-NH-CH2R STAB->Product Iminium_copy->Product

Caption: Two-step mechanism of reductive amination.

Library Purification and Quality Control

The quality of a compound library is paramount for the success of any HTS campaign, as impurities can lead to false positives or false negatives.[18][19]

  • Purification: For library synthesis, parallel purification using preparative HPLC-MS is the industry standard.[20]

    • Method: Reversed-phase chromatography (C18) is typically used. For these basic amine derivatives, using a mobile phase with a low concentration of a modifier like formic acid or trifluoroacetic acid is necessary to achieve good peak shape.

    • Polarity: The derivatives of this compound are often quite polar. Hydrophilic Interaction Liquid Chromatography (HILIC) or purification on amine-functionalized phases can be effective alternatives if retention on C18 is poor.[21]

  • Quality Control (QC): Every compound in the library must be analyzed to confirm its identity and purity.[22][]

    • Primary Analysis: LC-MS is used to confirm the molecular weight of the desired product and to estimate its purity (typically >90% or >95% by UV or ELSD trace).

    • Structural Confirmation: For selected compounds or in cases of ambiguity, ¹H NMR should be performed.

    • Quantification: Accurate concentration determination is crucial. This is often done via qNMR or by using a calibrated UV or ELSD response.

QC TechniquePurposeAcceptance Criteria
LC-MSIdentity & Purity AssessmentCorrect [M+H]⁺, Purity >95% (UV @ 214nm)
¹H NMRStructure ConfirmationSpectrum consistent with proposed structure
qNMRAccurate ConcentrationConcentration within ±10% of target
Table 2: Standard quality control metrics for HTS libraries.

Conclusion

This compound is a powerful and versatile scaffold for the generation of diverse, three-dimensional compound libraries. By leveraging robust synthetic methodologies such as amide coupling and reductive amination under controlled conditions that preserve the cyclopropane core, researchers can rapidly explore a wide swath of chemical space. Careful attention to purification and rigorous quality control are essential to ensure that the resulting library provides reliable and actionable data in biological screening campaigns, ultimately accelerating the path from fragment to lead.

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  • ResearchGate. (n.d.). Improved Access to Cyclopropanol via Supply-Centered Synthesis. [Link]

  • L'Abbate, F. P., et al. (2023). Linkers in fragment-based drug design: an overview of the literature. Expert Opinion on Drug Discovery, 18(9), 987-1009. [Link]

  • Peng, M., et al. (2022). Applications of "linkers" in fragment-based drug design. Bioorganic Chemistry, 127, 105921. [Link]

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The Kulinkovich Reaction: A Detailed Guide to the Synthesis of Cyclopropanols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of the Three-Membered Ring

The cyclopropane motif, a strained but remarkably versatile three-membered carbocycle, is a recurring feature in a multitude of natural products and pharmaceutically active compounds.[1][2][3][4] Its unique conformational rigidity and electronic properties impart significant biological activity and provide a synthetically powerful handle for further molecular elaboration. The Kulinkovich reaction, first reported by Oleg G. Kulinkovich and his colleagues in 1989, represents a cornerstone of modern organic synthesis, offering a direct and efficient method for the construction of 1-substituted cyclopropanols from readily available carboxylic esters.[5][6][7][8]

This application note provides an in-depth guide for researchers, scientists, and professionals in drug development on the theoretical underpinnings and practical execution of the Kulinkovich reaction for the synthesis of cyclopropanols. We will delve into the reaction mechanism, provide detailed, step-by-step protocols, and offer insights into the nuances of the experimental setup to ensure reproducible and high-yielding results.

Mechanistic Insights: The Dance of Titanium and Grignard Reagents

The elegance of the Kulinkovich reaction lies in the in-situ generation of a highly reactive titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.[6][7][9] The generally accepted mechanism unfolds through the following key stages:

  • Transmetalation and Formation of the Dialkyltitanium Species: The reaction is initiated by the addition of two equivalents of a Grignard reagent (one with β-hydrogens, such as ethylmagnesium bromide) to a titanium(IV) alkoxide, typically titanium(IV) isopropoxide (Ti(Oi-Pr)₄). This transmetalation process results in the formation of an unstable dialkyltitanium(IV) species.[5][6][7][9]

  • β-Hydride Elimination and Genesis of the Titanacyclopropane: The dialkyltitanium intermediate rapidly undergoes β-hydride elimination.[6][9][10] This step releases an alkane (e.g., ethane when using EtMgBr) and forms the crucial titanacyclopropane intermediate.[5][6][9]

  • Reaction with the Ester Carbonyl: The highly reactive titanacyclopropane adds to the carbonyl group of the ester substrate. This insertion event forms an oxatitanacyclopentane intermediate.[5][11]

  • Ring Contraction and Product Formation: The oxatitanacyclopentane intermediate then rearranges. The driving force for this step is the formation of a strong titanium-oxygen bond.[10] This rearrangement leads to the formation of a β-titanio ketone, which undergoes a second, intramolecular addition to yield the titanium salt of the cyclopropanol product.[5] Subsequent transmetalation with the Grignard reagent regenerates the active titanium species, allowing for a catalytic cycle with respect to the titanium reagent in some cases.[9]

  • Aqueous Workup: Finally, quenching the reaction with an aqueous solution hydrolyzes the titanium and magnesium alkoxides to afford the desired cyclopropanol.[12]

A side reaction involving the reaction of the titanacyclopropane with additional titanium(IV) isopropoxide can lead to the formation of ethene and titanium(III) isopropoxide.[9]

Visualizing the Catalytic Cycle

Kulinkovich_Mechanism cluster_0 Catalyst Activation cluster_1 Cyclopropanol Formation Ti(OiPr)4 Ti(OiPr)4 Et2Ti(OiPr)2 Et2Ti(OiPr)2 Ti(OiPr)4->Et2Ti(OiPr)2 + 2 EtMgBr - 2 Mg(OiPr)Br Titanacyclopropane Titanacyclopropane Intermediate Et2Ti(OiPr)2->Titanacyclopropane - Ethane (C2H6) Oxatitanacyclopentane Oxatitanacyclopentane Titanacyclopropane->Oxatitanacyclopentane + Ester Ester R-COOR' Product_Complex Ti-Cyclopropoxide Oxatitanacyclopentane->Product_Complex Rearrangement Product_Complex->Titanacyclopropane Regenerates Catalyst Cyclopropanol Cyclopropanol Product Product_Complex->Cyclopropanol Aqueous Workup

Caption: The catalytic cycle of the Kulinkovich reaction.

Experimental Protocols: A Step-by-Step Guide

Safety First: The Kulinkovich reaction involves highly reactive and pyrophoric reagents. Grignard reagents and titanium(IV) isopropoxide are sensitive to moisture and air. All procedures must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.[7] Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, is mandatory.[13][14][15][16] Work should be performed in a well-ventilated fume hood.

Materials and Reagents:
  • Carboxylic ester substrate

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or Chlorotitanium triisopropoxide (ClTi(Oi-Pr)₃)

  • Grignard reagent (e.g., Ethylmagnesium bromide, EtMgBr, solution in THF or Et₂O)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether (Et₂O))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

General Procedure for Cyclopropanol Synthesis:
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a rubber septum, add the ester substrate (1.0 equiv.).

  • Solvent Addition: Under an inert atmosphere, add anhydrous solvent (e.g., THF or Et₂O).

  • Titanium Reagent Addition: Add the titanium(IV) isopropoxide (typically 0.1 to 1.0 equiv.) to the solution via syringe. Some protocols may call for chlorotitanium triisopropoxide, which can sometimes give improved yields.[12]

  • Cooling: Cool the reaction mixture to the desired temperature, typically 0 °C or room temperature, using an ice bath.

  • Grignard Reagent Addition: Add the Grignard reagent (typically 2.0-3.0 equiv.) dropwise via syringe over a period of 10-20 minutes. Vigorous gas evolution (ethane) is often observed.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-36 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and stir for 30 minutes. Filter the resulting suspension through a pad of Celite to remove the titanium salts, washing the pad with additional organic solvent.[12] Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclopropanol.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure cyclopropanol.

Experimental Workflow Diagram

Kulinkovich_Workflow Setup 1. Reaction Setup (Ester, Anhydrous Solvent) Ti_Add 2. Add Ti(OiPr)4 Setup->Ti_Add Cool 3. Cool to 0 °C Ti_Add->Cool Grignard_Add 4. Add Grignard Reagent (Dropwise) Cool->Grignard_Add React 5. Stir at RT (Monitor by TLC/GC-MS) Grignard_Add->React Quench 6. Quench with sat. aq. NH4Cl React->Quench Workup 7. Extraction & Washing Quench->Workup Dry 8. Dry & Concentrate Workup->Dry Purify 9. Purify (Column Chromatography) Dry->Purify Product Pure Cyclopropanol Purify->Product

Caption: A typical experimental workflow for the Kulinkovich reaction.

Substrate Scope and Reaction Parameters

The Kulinkovich reaction is compatible with a wide range of ester substrates. The following table summarizes typical reaction conditions and yields for the synthesis of various cyclopropanols.

EntryEster SubstrateGrignard ReagentTi Reagent (equiv.)Temp (°C)Time (h)ProductYield (%)
1Methyl acetateEtMgBrTi(Oi-Pr)₄ (0.1)RT11-Methylcyclopropanol~85
2Ethyl propionateEtMgBrTi(Oi-Pr)₄ (0.2)RT11-Ethylcyclopropanol~80
3Methyl benzoateEtMgBrTi(Oi-Pr)₄ (0.2)RT11-Phenylcyclopropanol~75
4γ-ButyrolactoneEtMgBrClTi(Oi-Pr)₃ (2.4)0 to RT36Bicyclo[3.1.0]hexan-1,6-diol~86[12]
5Methyl 5-hexenoaten-BuMgClClTi(Oi-Pr)₃ (0.7)RT0.5Bicyclo[3.1.0]hexan-1-ol~71[17]

Conclusion: A Powerful Tool for Complex Synthesis

The Kulinkovich reaction provides a robust and reliable method for the synthesis of cyclopropanols, which are valuable intermediates in organic synthesis.[2] By understanding the underlying mechanism and adhering to meticulous experimental technique, researchers can effectively employ this reaction to construct complex molecular architectures. The reaction's tolerance for various functional groups and the ability to generate highly substituted cyclopropanols underscore its importance in both academic research and the pharmaceutical industry.

References

  • Kulinkovich Reaction - Organic Chemistry Portal. (n.d.). Retrieved December 19, 2025, from [Link]

  • Kulinkovich reaction - Wikipedia. (n.d.). Retrieved December 19, 2025, from [Link]

  • Kulinkovich Reaction: Mechanism & Examples | NROChemistry. (n.d.). Retrieved December 19, 2025, from [Link]

  • Kulinkovich reaction - Grokipedia. (n.d.). Retrieved December 19, 2025, from [Link]

  • Kulinkovich Cyclopropanation - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved December 19, 2025, from [Link]

  • Kulinkovich, O. G. (2015). Cyclopropanes in Organic Synthesis. John Wiley & Sons.
  • Kulinkovich Reaction - SynArchive. (n.d.). Retrieved December 19, 2025, from [Link]

  • The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing). (2012). Retrieved December 19, 2025, from [Link]

  • Cyclopropanes in Organic Synthesis - Wiley. (2015). Retrieved December 19, 2025, from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved December 19, 2025, from [Link]

  • Cyclopropanes in Organic Synthesis - KapiBook. (n.d.). Retrieved December 19, 2025, from [Link]

  • and intermolecular kulinkovich cyclopropanation reactions of carboxylic esters with olefins - Organic Syntheses Procedure. (n.d.). Retrieved December 19, 2025, from [Link]

  • TITANIUM (IV) ISOPROPOXIDE - Loba Chemie. (n.d.). Retrieved December 19, 2025, from [Link]

  • TITANIUM ISOPROPOXIDE - Gelest, Inc. (2014). Retrieved December 19, 2025, from [Link]

  • Kulinkovich-de Meijere Reaction - Organic Chemistry Portal. (n.d.). Retrieved December 19, 2025, from [Link]

  • Synthesis Workshop: The Kulinkovich Reaction (Episode 42) - YouTube. (2021). Retrieved December 19, 2025, from [Link]

  • Material Safety Data Sheet - Titanium(IV) isopropoxide, 98+% - Cole-Parmer. (n.d.). Retrieved December 19, 2025, from [Link]

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Application Note: A Protocol for the Purification of 1-(Aminomethyl)cyclopropanol by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(Aminomethyl)cyclopropanol is a valuable building block in medicinal chemistry and drug development, prized for its unique conformational constraints. Its inherent polarity and structural characteristics, however, present challenges for purification. This application note provides a detailed protocol for the purification of this compound using Hydrophilic Interaction Liquid Chromatography (HILIC), a technique well-suited for retaining and separating highly polar compounds.[1][2][3] We will also discuss alternative chromatographic strategies and considerations for potential chiral separation. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification method for this compound.

Introduction

This compound is a conformationally restricted amino alcohol that serves as a key structural motif in the synthesis of novel therapeutic agents. The cyclopropyl ring imparts a rigid structure that can be beneficial for optimizing ligand-receptor interactions. The presence of both a primary amine and a hydroxyl group makes the molecule highly polar and water-soluble, which can complicate purification by traditional reversed-phase chromatography where such polar analytes may have insufficient retention.[1]

Hydrophilic Interaction Liquid Chromatography (HILIC) offers an effective solution for the purification of polar compounds.[2][3] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous buffer.[2] This creates a water-enriched layer on the surface of the stationary phase, allowing for the partitioning of polar analytes and achieving excellent separation.[2]

This application note details a HILIC-based protocol for the purification of this compound, providing a step-by-step methodology and explaining the rationale behind the experimental choices.

Chromatographic Method Development

Rationale for Method Selection

Given the polar nature of this compound, several chromatographic modes were considered:

  • Reversed-Phase Chromatography (RPC): In RPC, polar compounds often exhibit poor retention on nonpolar stationary phases (like C18).[1] While techniques like ion-pairing can be used, they can contaminate the column and are not ideal for mass spectrometry.[1]

  • Normal-Phase Chromatography (NPC): NPC utilizes a polar stationary phase and a non-polar mobile phase.[4] While effective for polar compounds, it often requires non-aqueous solvents, which may be less desirable for highly polar, water-soluble compounds. The use of amine additives in the mobile phase is often necessary to reduce peak tailing of basic compounds.[5][6]

  • Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge and is a powerful technique for purifying amino acids and other charged species.[7][8][9][10] This is a viable alternative for this compound, which will be protonated at acidic to neutral pH.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar and hydrophilic compounds.[2][3] It provides strong retention for compounds that are unretained in reversed-phase mode, making it an excellent choice for this compound.[2]

Based on this analysis, HILIC was selected as the primary purification strategy due to its robustness and suitability for highly polar analytes.

Selection of Stationary and Mobile Phases

For the HILIC separation of an amino alcohol, a stationary phase with a polar functional group is required. Amide, diol, or unbonded silica phases are common choices.[11] An amide-based stationary phase is often a good starting point for separating mixtures of acids, bases, and neutral compounds.

The mobile phase in HILIC typically consists of a high percentage of acetonitrile (a weak eluting solvent) and a smaller percentage of an aqueous buffer (a strong eluting solvent).[2] The buffer is crucial for controlling the pH and ionic strength, which affects the retention and peak shape of ionizable compounds. Ammonium formate or ammonium acetate are excellent choices as they are volatile and compatible with mass spectrometry.

Experimental Protocol: HILIC Purification

Materials and Equipment
  • Chromatography System: Preparative High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler (or manual injector), column compartment, and a fraction collector.

  • Detector: Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is recommended as this compound lacks a strong UV chromophore. A UV detector set to a low wavelength (e.g., 200-210 nm) can be used but may have low sensitivity.

  • Column: A preparative HILIC column with an amide-based stationary phase (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile, water, and ammonium formate.

  • Sample: Crude this compound dissolved in a solution that is compatible with the initial mobile phase conditions (e.g., 90:10 acetonitrile:water).

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate solution in water. Adjust the pH to approximately 3.5 with formic acid. Filter through a 0.22 µm membrane.

    • Mobile Phase B (Organic): Use 100% HPLC-grade acetonitrile.

  • Column Equilibration:

    • Equilibrate the preparative HILIC column with the initial mobile phase composition (e.g., 95% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude this compound in a mixture of acetonitrile and water (e.g., 90:10 v/v) to a concentration suitable for preparative loading. Ensure the sample is fully dissolved and filter if any particulate matter is present.

  • Chromatographic Run and Fraction Collection:

    • Inject the prepared sample onto the equilibrated column.

    • Run a linear gradient from 95% B to 70% B over 20-30 minutes.

    • Monitor the elution profile using the ELSD or MS detector.

    • Collect fractions corresponding to the main peak of interest.

  • Post-Purification Analysis:

    • Analyze the collected fractions for purity using an analytical HPLC method.

    • Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified this compound.

Summary of Chromatographic Parameters
ParameterRecommended Condition
Stationary Phase Amide-based HILIC
Column Dimensions 250 x 21.2 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient 95% to 70% B over 20-30 minutes
Flow Rate 20 mL/min (for a 21.2 mm ID column)
Detection ELSD or MS
Injection Volume Dependent on column loading capacity

Purification Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification MobilePhase Mobile Phase Preparation (A: 10mM NH4HCO2, pH 3.5 B: Acetonitrile) Equilibration Column Equilibration (95% B) MobilePhase->Equilibration SamplePrep Sample Preparation (Dissolve crude product in initial mobile phase) Injection Sample Injection SamplePrep->Injection Equilibration->Injection Elution Gradient Elution (95% -> 70% B) Injection->Elution Detection Detection (ELSD/MS) Elution->Detection Fractionation Fraction Collection Detection->Fractionation Analysis Purity Analysis of Fractions Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation FinalProduct Purified this compound Evaporation->FinalProduct

Caption: HILIC Purification Workflow for this compound.

Alternative and Complementary Techniques

Ion-Exchange Chromatography (IEC)

As an alternative to HILIC, cation-exchange chromatography can be employed.[8] In this technique, the positively charged (protonated) this compound binds to a negatively charged stationary phase.[7][9] Elution is typically achieved by increasing the ionic strength (salt concentration) or pH of the mobile phase.

Chiral Chromatography

This compound is a chiral molecule. If the separation of enantiomers is required, chiral chromatography is necessary.[12] This can be achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose or amylose.[13][14][15] The separation can be performed in either normal-phase (using hexane/alcohol mobile phases) or polar organic modes.[14] Derivatization of the amino alcohol may be necessary to improve resolution on certain chiral phases.[13]

Troubleshooting

  • Poor Retention: If the compound elutes too early, increase the initial percentage of the organic solvent (Mobile Phase B) or decrease the ionic strength of the aqueous buffer (Mobile Phase A).

  • Peak Tailing: For basic compounds like amines, peak tailing can be an issue. Ensure the pH of the mobile phase is sufficiently low to keep the analyte protonated. The addition of a small amount of a volatile amine (e.g., 0.1% n-propylamine) to the mobile phase can also improve peak shape in normal-phase chromatography.[5][6]

  • Low Recovery: Highly polar compounds can sometimes irreversibly adsorb to the stationary phase. Ensure proper column equilibration and consider using a different stationary phase if recovery is consistently low.

Conclusion

This application note provides a comprehensive protocol for the purification of this compound using Hydrophilic Interaction Liquid Chromatography. The described HILIC method offers a robust and efficient means of obtaining this valuable building block in high purity. Additionally, alternative strategies such as ion-exchange and chiral chromatography are discussed to provide a broader perspective on the purification challenges and solutions for this class of compounds. The provided workflow and troubleshooting guide will aid researchers in successfully implementing and adapting this methodology for their specific needs.

References

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Available at: [Link]

  • Bio-Rad Laboratories. (n.d.). Introduction to Ion Exchange Chromatography. Available at: [Link]

  • Wikipedia. (2023). Ion chromatography. Available at: [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]

  • Wikipedia. (2023). Reversed-phase chromatography. Available at: [Link]

  • Bio-Rad Laboratories. (n.d.). Ion Exchange Chromatography. Available at: [Link]

  • Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2021). 25.4: Analysis of Amino Acids. Available at: [Link]

  • Bidlingmeyer, B. A., et al. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry. Available at: [Link]

  • Phenomenex. (n.d.). Normal Phase HPLC Columns. Available at: [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Available at: [Link]

  • LCGC International. (2013). HPLC Analysis of Very Polar Compounds in Bioanalysis. Available at: [Link]

  • Csapó, J., et al. (2006). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-21.
  • Giehl, A., et al. (2023). A New Approach to the Determination of Biogenic Amines in Wine. Molecules, 28(15), 5891. Available at: [Link]

  • Hepner, J., et al. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns. Restek. Available at: [Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Available at: [Link]

  • Bhushan, R., & Kumar, V. (2010). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
  • Kruve, A. (2021). HILIC chromatography. YouTube. Available at: [Link]

  • LCGC International. (2016). Making HILIC Work for You—Column Selection. Available at: [Link]

  • Ali, I., et al. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. Yakhak Hoeji, 63(6), 436-444. Available at: [Link]

  • Al-Tel, T. H., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(51), 35839-35848. Available at: [Link]

  • Carradori, S., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625-36. Available at: [Link]

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Application Notes and Protocols: 1-(Aminomethyl)cyclopropanol as a Versatile Precursor for Novel Spiro-Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminocyclopropanol Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and biological properties is relentless. The cyclopropane ring, a motif of significant interest, imparts a unique three-dimensional geometry and conformational rigidity to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. When incorporated into a spirocyclic system—where two rings share a single atom—these properties are further amplified, often resulting in improved metabolic stability and cell permeability.

1-(Aminomethyl)cyclopropanol is a bifunctional building block of considerable potential, possessing both a primary amine and a tertiary alcohol. This arrangement is primed for the construction of a diverse array of spiro-heterocycles. The inherent ring strain of the cyclopropane moiety not only defines the spatial orientation of the substituents but also can be harnessed in ring-opening strategies to access further structural diversity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a precursor for synthesizing novel spiro-oxazolidinones and spiro-dihydropyrimidines. The protocols detailed herein are grounded in established chemical principles and offer a strategic framework for the exploration of new chemical space.

PART I: Synthesis of Spiro[cyclopropane-1,5'-oxazolidin]-2'-one

The oxazolidinone ring is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics. The synthesis of spiro-oxazolidinones from this compound can be efficiently achieved through a one-pot, two-step reaction involving the formation of an intermediate carbamate followed by intramolecular cyclization.

Causality of Experimental Choices:

The choice of a phosgene equivalent, such as carbonyldiimidazole (CDI), is critical for the initial activation of the amino alcohol. CDI is a safer alternative to phosgene gas and reacts readily with both the alcohol and amine functionalities. The initial reaction with the more nucleophilic amine is favored. Subsequent intramolecular cyclization is promoted by a non-nucleophilic base, which deprotonates the hydroxyl group, facilitating a nucleophilic attack on the activated carbonyl of the intermediate, leading to the formation of the stable five-membered oxazolidinone ring. Dichloromethane (DCM) is selected as the solvent due to its inert nature and ability to dissolve the starting material and intermediates.

Experimental Protocol 1: Synthesis of Spiro[cyclopropane-1,5'-oxazolidin]-2'-one

Materials:

  • This compound (1.0 eq)

  • Carbonyldiimidazole (CDI) (1.1 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add carbonyldiimidazole (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the formation of the intermediate is complete, carefully add anhydrous THF to the reaction mixture.

  • In a separate flask, prepare a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Slowly add the reaction mixture containing the intermediate to the NaH suspension at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure spiro[cyclopropane-1,5'-oxazolidin]-2'-one.

Expected Results:

The final product is expected to be a white to off-white solid.

  • Yield: 60-75%

  • ¹H NMR (400 MHz, CDCl₃) δ: 5.5-6.0 (br s, 1H, NH), 3.45 (s, 2H, CH₂N), 1.0-1.2 (m, 2H, cyclopropyl CH₂), 0.8-1.0 (m, 2H, cyclopropyl CH₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 159.5 (C=O), 80.5 (C-spiro), 52.0 (CH₂N), 18.0 (cyclopropyl CH₂).

  • IR (KBr, cm⁻¹): 3250 (N-H), 1750 (C=O).

  • MS (ESI): m/z calculated for C₅H₇NO₂ [M+H]⁺, found [M+H]⁺.

Visualization of the Synthetic Workflow

G cluster_0 Step 1: Carbamate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Work-up and Purification A This compound C Intermediate Carbamate A->C DCM, 0 °C to RT B Carbonyldiimidazole (CDI) B->C E Spiro[cyclopropane-1,5'-oxazolidin]-2'-one C->E THF, 0 °C to RT D Sodium Hydride (NaH) D->E F Quenching (NH4Cl) E->F G Extraction F->G H Column Chromatography G->H I Pure Product H->I

Caption: Workflow for the synthesis of spiro[cyclopropane-1,5'-oxazolidin]-2'-one.

PART II: Synthesis of Spiro[cyclopropane-1,5'-dihydropyrimidine] Derivatives

The dihydropyrimidine core is another heterocycle of significant pharmaceutical interest, with applications as calcium channel blockers and antihypertensive agents. The Biginelli reaction, a multi-component condensation, provides a convergent and atom-economical route to this scaffold.[1] By employing a urea derivative of this compound, novel spiro-dihydropyrimidines can be accessed.

Causality of Experimental Choices:

This synthetic strategy is a modified Biginelli reaction. The first step involves the synthesis of a key intermediate, a cyclopropyl urea derivative. This is achieved by reacting this compound with an isocyanate. The subsequent one-pot, three-component Biginelli condensation requires an acid catalyst, typically a Brønsted acid like HCl, to promote the initial condensation between the aldehyde and the urea derivative to form an N-acyliminium ion intermediate. The β-ketoester then acts as a nucleophile, attacking the iminium ion, followed by cyclization and dehydration to afford the dihydropyrimidine ring. Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction.

Experimental Protocol 2: Two-Step Synthesis of Spiro[cyclopropane-1,5'-dihydropyrimidine] Derivatives

Step 1: Synthesis of 1-(1-(hydroxymethyl)cyclopropyl)urea

Materials:

  • This compound (1.0 eq)

  • Potassium isocyanate (1.1 eq)

  • Hydrochloric acid (HCl), 2 M

  • Water

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in water.

  • Add a solution of potassium isocyanate (1.1 eq) in water to the stirred solution.

  • Acidify the mixture to pH 2-3 with 2 M HCl.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Extract the aqueous solution with diethyl ether to remove any unreacted starting material.

  • Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.

  • Concentrate the aqueous solution under reduced pressure to obtain the crude 1-(1-(hydroxymethyl)cyclopropyl)urea, which can be used in the next step without further purification.

Step 2: Biginelli Condensation for Spiro[cyclopropane-1,5'-dihydropyrimidine] Synthesis

Materials:

  • 1-(1-(hydroxymethyl)cyclopropyl)urea (1.0 eq)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Ethanol

  • Concentrated Hydrochloric acid (catalytic amount)

  • Ice-water

  • Saturated aqueous sodium bicarbonate

Procedure:

  • In a round-bottom flask, combine 1-(1-(hydroxymethyl)cyclopropyl)urea (1.0 eq), the aromatic aldehyde (1.0 eq), and the β-ketoester (1.0 eq) in ethanol.

  • Add a catalytic amount of concentrated HCl to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure spiro[cyclopropane-1,5'-dihydropyrimidine] derivative.

Expected Results:

The final product is expected to be a crystalline solid.

  • Yield: 50-70%

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 9.2 (s, 1H, NH), 7.7 (s, 1H, NH), 7.2-7.4 (m, 5H, Ar-H), 5.1 (d, 1H, CH-Ar), 2.2 (s, 3H, CH₃), 1.0-1.2 (m, 4H, cyclopropyl CH₂). (Note: The chemical shifts will vary depending on the aldehyde and β-ketoester used).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 165.0 (C=O), 152.0 (C=N), 148.0 (Ar-C), 145.0 (C-spiro), 128.0-126.0 (Ar-CH), 100.0 (C-ester), 60.0 (CH-Ar), 18.0 (CH₃), 15.0 (cyclopropyl CH₂).

  • IR (KBr, cm⁻¹): 3250 (N-H), 1700 (C=O, ester), 1650 (C=O, amide).

  • MS (ESI): m/z calculated for the specific product [M+H]⁺, found [M+H]⁺.

Visualization of the Biginelli Reaction Mechanism

G cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Addition cluster_2 Cyclization and Dehydration Urea Cyclopropyl Urea Derivative Iminium N-Acyliminium Ion Urea->Iminium H+ Aldehyde Aldehyde Aldehyde->Iminium Adduct Open-Chain Adduct Iminium->Adduct Ketoester β-Ketoester (Enol form) Ketoester->Adduct DHPM Spiro-Dihydropyrimidine Adduct->DHPM -H2O

Caption: Key steps in the Biginelli reaction for spiro-dihydropyrimidine synthesis.

PART III: Potential for Ring-Opening and Rearrangement Reactions

The strained cyclopropane ring in the synthesized spiro-heterocycles represents a latent functional group that can be manipulated to generate further molecular complexity. Both acid-catalyzed and radical-mediated ring-opening reactions of cyclopropanols are known to produce β-keto radicals or carbocations, which can be trapped intramolecularly or intermolecularly to form new ring systems.[2]

Conceptual Application: Acid-Catalyzed Rearrangement

Treatment of the spiro-oxazolidinone with a strong Brønsted or Lewis acid could potentially induce a ring-opening of the cyclopropanol moiety, followed by rearrangement and reaction with an external nucleophile to generate novel substituted heterocyclic systems. This avenue provides an exciting opportunity for diversity-oriented synthesis.

Conceptual Application: Radical-Mediated Ring-Opening/Cyclization

Under oxidative conditions, for instance using a manganese(III) salt, the cyclopropanol can undergo a single-electron oxidation to generate a β-keto radical.[2] This highly reactive intermediate can participate in tandem cyclization reactions with suitably positioned radical acceptors within the molecule or with external trapping agents, leading to the formation of complex polycyclic structures.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of novel spiro-heterocycles. The protocols outlined in these application notes for the synthesis of spiro-oxazolidinones and spiro-dihydropyrimidines provide a solid foundation for the exploration of this precursor in drug discovery and development programs. Furthermore, the potential for subsequent ring-opening and rearrangement reactions of the cyclopropane moiety opens up a vast landscape of chemical possibilities for the creation of unique and biologically relevant molecules.

References

  • Molecules. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]

  • PubMed Central (PMC). Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. [Link]

  • ResearchGate. Scheme 21: Formation of spiro 1,3-oxazolidin-2-one and spiro...[Link]

  • MDPI. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. [Link]

  • Wikipedia. Biginelli reaction. [Link]

  • Organic Chemistry Portal. Biginelli Reaction. [Link]

  • MDPI. A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety. [Link]

Sources

Application Notes and Protocols for the Pilot Plant Scale-Up Synthesis of 1-(Aminomethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-(Aminomethyl)cyclopropanol, a key building block in pharmaceutical development. The protocols and application notes detailed herein are designed for researchers, scientists, and drug development professionals transitioning from laboratory-scale synthesis to pilot plant production. This guide prioritizes a scalable, safe, and efficient synthetic route, focusing on the catalytic hydrogenation of 1-cyanocyclopropanemethanol. Emphasis is placed on process safety, in-process controls, purification strategies for a polar amine, and analytical methods for quality control, ensuring a robust and reproducible manufacturing process.

Introduction: Strategic Synthesis Route Selection for Scale-Up

The successful transition of a synthetic process from the bench to a pilot plant hinges on a multitude of factors beyond mere chemical yield. For the synthesis of this compound, two primary routes are often considered at the laboratory scale: the Kulinkovich reaction and the reduction of a nitrile precursor.

The Kulinkovich reaction , while elegant in its construction of the cyclopropanol ring, presents significant challenges for pilot-plant scale production.[1][2] These challenges include the use of stoichiometric organotitanium reagents, which are often pyrophoric and generate considerable metallic waste streams, complicating product purification and environmental disposal.

In contrast, the catalytic hydrogenation of a nitrile precursor , such as 1-cyanocyclopropanemethanol, offers a more industrially viable and scalable pathway.[3][4] This route utilizes catalytic amounts of a heterogeneous catalyst, most commonly Raney® Nickel, and hydrogen gas.[5] The advantages of this approach include:

  • Atom Economy: Catalytic hydrogenation is an atom-economical process, minimizing waste.

  • Established Technology: Catalytic hydrogenation is a well-understood and widely implemented unit operation in the pharmaceutical and chemical industries.[6]

  • Catalyst Recyclability: Heterogeneous catalysts can often be recovered and, in some cases, reused, offering economic benefits.

  • Milder Reaction Conditions: Compared to some stoichiometric reductions, catalytic hydrogenation can often be performed under more moderate temperature and pressure conditions.

Therefore, this guide will focus exclusively on the catalytic hydrogenation of 1-cyanocyclopropanemethanol for the pilot plant synthesis of this compound.

Synthetic Pathway and Mechanism

The chosen synthetic route involves a single, robust chemical transformation: the reduction of the nitrile functionality of 1-cyanocyclopropanemethanol to a primary amine using Raney® Nickel as the catalyst and hydrogen gas as the reducing agent.

Overall Reaction
Reaction Mechanism

The catalytic hydrogenation of a nitrile to a primary amine over Raney® Nickel involves the following key steps:

  • Adsorption: Both hydrogen gas and the nitrile substrate adsorb onto the surface of the Raney® Nickel catalyst.

  • Hydrogen Activation: The nickel catalyst facilitates the cleavage of the H-H bond, forming active metal-hydride species on the catalyst surface.

  • Stepwise Reduction: The nitrile group is sequentially reduced. The C≡N triple bond is first reduced to an imine intermediate (C=NH), which remains adsorbed on the catalyst surface.

  • Further Reduction: The imine intermediate is then further hydrogenated to the corresponding primary amine.

  • Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.

It is crucial to control reaction conditions to minimize the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the imine intermediate.[3][5] The addition of ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of these impurities.[5]

Pilot Plant Process and Protocol

This section details the step-by-step protocol for the pilot plant synthesis of this compound, with a focus on safety, operational efficiency, and product quality.

Equipment and Materials
  • Reactor: A suitably sized (e.g., 50-100 L) pressure reactor (hydrogenator) constructed of stainless steel or Hastelloy, equipped with a mechanical stirrer, temperature and pressure controls, a rupture disc, and a safety relief valve.[6]

  • Catalyst Filtration System: An enclosed filter system (e.g., a filter press or a contained filter dryer) to safely handle the pyrophoric Raney® Nickel catalyst.

  • Raw Materials:

    • 1-Cyanocyclopropanemethanol (starting material)

    • Raney® Nickel (catalyst, typically supplied as a 50% slurry in water)[7]

    • Methanol (solvent)

    • Ammonium Hydroxide (optional, to suppress byproduct formation)

    • Hydrogen Gas (high purity)

    • Nitrogen Gas (for inerting)

  • Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses with side shields, chemical-resistant gloves, and appropriate respiratory protection when handling the catalyst.

Visual Workflow

cluster_prep Reactor Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up and Isolation prep_1 Inert Reactor with Nitrogen prep_2 Charge Methanol and Ammonium Hydroxide (optional) prep_1->prep_2 prep_3 Safely Charge Raney® Nickel Slurry prep_2->prep_3 react_1 Charge 1-Cyanocyclopropanemethanol prep_3->react_1 Proceed to Reaction react_2 Pressurize with Hydrogen react_1->react_2 react_3 Heat to Reaction Temperature react_2->react_3 react_4 Monitor Hydrogen Uptake and In-Process Controls react_3->react_4 workup_1 Cool Reactor and Vent Hydrogen react_4->workup_1 Reaction Complete workup_2 Purge with Nitrogen workup_1->workup_2 workup_3 Catalyst Filtration (Wet) workup_2->workup_3 workup_4 Solvent Removal workup_3->workup_4 workup_5 Purification workup_4->workup_5

Caption: Workflow for the pilot plant synthesis of this compound.

Detailed Synthesis Protocol

WARNING: Raney® Nickel is pyrophoric and must be handled with extreme care.[8] Never allow the catalyst to dry and always handle it under an inert atmosphere or as a slurry in a suitable solvent.[9]

  • Reactor Inerting: Purge the pressure reactor thoroughly with nitrogen gas to remove all traces of oxygen. This is a critical safety step to prevent the formation of an explosive hydrogen-oxygen mixture.[6]

  • Solvent and Additive Charge: Charge the reactor with methanol. If using, add ammonium hydroxide at this stage.

  • Catalyst Charging:

    • Ensure the Raney® Nickel container is shaken to form a uniform slurry.[8]

    • Under a nitrogen atmosphere, carefully transfer the required amount of Raney® Nickel slurry to the reactor. This can be done via a pressure-equalized charging vessel or by creating a slurry in a small amount of methanol and pumping it into the reactor.

    • NEVER add dry Raney® Nickel to a flammable solvent.

  • Starting Material Charge: Charge the 1-cyanocyclopropanemethanol to the reactor.

  • Hydrogenation:

    • Seal the reactor and perform a leak test with nitrogen.

    • Purge the reactor headspace with hydrogen gas several times to remove nitrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

    • Begin agitation and slowly heat the reactor to the target temperature (e.g., 40-60 °C).

    • The reaction is exothermic; ensure adequate cooling is available to maintain the desired temperature.

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • In-Process Control (IPC): Take a sample from the reactor (after depressurizing and purging with nitrogen) to confirm the disappearance of the starting material by a suitable analytical method (e.g., GC or HPLC).

  • Reactor Cooldown and Venting: Once the reaction is complete, cool the reactor to ambient temperature. Carefully vent the excess hydrogen gas and purge the reactor multiple times with nitrogen.[10]

  • Catalyst Filtration:

    • Under a nitrogen blanket, filter the reaction mixture to remove the Raney® Nickel catalyst.

    • CRITICAL: Keep the catalyst wet with solvent at all times during filtration.[11]

    • Wash the catalyst cake with additional methanol to recover any entrained product.

    • The filtered catalyst should be immediately transferred to a designated container and stored under water for disposal or recovery.[9]

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol and any excess ammonia. The crude product will be a viscous oil or solid.

Quantitative Data Summary
ParameterTypical Range/ValueRationale
Substrate Concentration10-20% w/v in MethanolBalances reaction rate with heat transfer and solubility.
Catalyst Loading5-10% w/w Raney® Nickel (dry basis)Sufficient for a reasonable reaction rate without excessive cost or filtration challenges.
Hydrogen Pressure5-10 barProvides a good driving force for the reaction while remaining within the limits of standard reactors.
Reaction Temperature40-60 °CPromotes a reasonable reaction rate without significant byproduct formation.
Agitation Speed100-300 RPMEnsures good mixing and hydrogen dispersion.
Typical Reaction Time4-8 hoursDependent on scale, catalyst activity, temperature, and pressure.
Expected Yield (Crude)>90%High-yielding reaction with proper control.

Purification Strategy for a Polar Amine

This compound is a small, polar, and basic molecule, which can make purification by traditional methods challenging.[12] Standard silica gel chromatography is often ineffective due to strong interactions between the basic amine and the acidic silica.[13]

Recommended Purification Method: Ion-Exchange Chromatography

A robust and scalable method for purifying this compound is ion-exchange chromatography.

  • Column Preparation: Pack a column with a suitable strong cation-exchange resin (e.g., Dowex® 50WX8).

  • Loading: Dissolve the crude product in a suitable solvent (e.g., water or a water/methanol mixture) and load it onto the column. The basic amine will bind to the acidic resin.

  • Washing: Wash the column with the loading solvent to remove non-basic impurities.

  • Elution: Elute the product from the resin using a solution of a volatile base, such as aqueous ammonium hydroxide.

  • Final Isolation: Collect the fractions containing the product and remove the solvent and excess ammonia under reduced pressure to yield the purified this compound.

Alternative Purification: Crystallization of a Salt

If a solid salt of the product is acceptable, crystallization can be an effective and scalable purification technique.

  • Salt Formation: Dissolve the crude product in a suitable solvent (e.g., isopropanol). Add a stoichiometric amount of an acid (e.g., hydrochloric acid in isopropanol or oxalic acid) to form the corresponding salt.

  • Crystallization: Cool the solution to induce crystallization.

  • Isolation: Collect the crystalline salt by filtration, wash with a cold solvent, and dry under vacuum.

Analytical Methods for Quality Control

A comprehensive set of analytical methods is required to ensure the quality and purity of the final product.

TestMethodPurpose
Identification ¹H NMR, ¹³C NMR, MS, FTIRConfirms the chemical structure of this compound.
Assay Titration (e.g., with HCl) or qNMRDetermines the purity of the final product.
Related Substances HPLC with a HILIC column or GC-MS after derivatizationQuantifies impurities, including residual starting material and byproducts (secondary/tertiary amines).[14]
Residual Solvents Headspace GCMeasures the amount of residual methanol and other solvents used in the process.
Water Content Karl Fischer TitrationDetermines the water content of the final product.
Heavy Metals (Nickel) Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Quantifies residual nickel from the catalyst.

Safety and Waste Management

Hydrogenation Safety
  • Inert Atmosphere: Always ensure the reactor is properly inerted before introducing hydrogen.[6]

  • Pressure and Temperature Monitoring: Continuously monitor reactor pressure and temperature. Have emergency cooling and venting procedures in place.

  • Leak Detection: Use hydrogen detectors in the vicinity of the reactor.

  • Static Electricity: Ensure all equipment is properly grounded to prevent static discharge, which can ignite hydrogen.[15]

Raney® Nickel Handling and Disposal
  • Storage: Store Raney® Nickel as a slurry in water in a cool, well-ventilated area, away from heat and ignition sources.[7]

  • Handling: Never allow the catalyst to dry. Handle as a wet slurry.

  • Spills: In case of a small spill, smother with dry sand or powdered lime. Do not use combustible materials like paper towels. Quench slowly with isopropanol.[9]

  • Waste Disposal: Spent Raney® Nickel is a hazardous waste. It should be kept under water at all times. Deactivation can be achieved by slowly and carefully adding a dilute acid (e.g., HCl) to dissolve the nickel, followed by neutralization.[9] Always consult local regulations for proper disposal procedures.

Conclusion

The scale-up synthesis of this compound via the catalytic hydrogenation of 1-cyanocyclopropanemethanol is a robust and industrially feasible process. By adhering to the detailed protocols, safety precautions, and analytical controls outlined in this guide, pilot plant operations can be conducted safely and efficiently to produce a high-quality product. The choice of ion-exchange chromatography for purification addresses the challenges associated with this polar amine, ensuring that the final product meets the stringent quality requirements for pharmaceutical applications.

References

Application Notes and Protocols for 1-(Aminomethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Strained Scaffold in Modern Drug Discovery

1-(Aminomethyl)cyclopropanol is a unique bifunctional molecule that has garnered significant interest as a versatile building block in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a strained cyclopropane ring appended with both a primary amine and a hydroxyl group, provides a rigid scaffold that is increasingly sought after in the design of novel therapeutics. This compound serves as a critical starting material for synthesizing complex molecules, including inhibitors of 5-lipoxygenase activating protein (FLAP) for treating inflammatory diseases, and has shown potential in the development of anti-cancer agents.[1][] The inherent ring strain of the cyclopropyl group can influence binding affinity and metabolic stability, while the aminomethyl and hydroxyl moieties offer convenient handles for diverse chemical modifications.[1]

Given its utility and specific chemical nature, a thorough understanding of its properties and appropriate handling procedures is paramount for ensuring experimental success and, most importantly, laboratory safety. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound.

Physicochemical and Safety Data Summary

A clear understanding of the compound's properties is the foundation of safe laboratory practice. The following table summarizes key data for this compound.

PropertyValueSource(s)
CAS Number 74592-33-9[2][4][5][6]
Molecular Formula C₄H₉NO[2][4][5]
Molecular Weight 87.12 g/mol [2][4][5]
Appearance Yellow solid, semi-solid, or liquid[][4][7]
Boiling Point 153.7°C at 760 mmHg[2][]
Density 1.186 g/cm³[2][]
Flash Point 46.7°C[2]
Storage Temperature 2–8°C, under inert gas (Nitrogen or Argon)[2][7]
Purity Typically ≥95%[4][7]
Solubility Highly soluble in water (804 g/L at 25°C)[8]

GHS Hazard Information:

PictogramSignal WordHazard Statements

Warning H302: Harmful if swallowed.[7][8] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H332: Harmful if inhaled.[7] H335: May cause respiratory irritation.[7]

PART 1: Core Handling and Storage Procedures

The dual functionality of this compound—a primary amine and a cyclopropanol—dictates the necessary precautions for its handling and storage. The primary amine is basic and hygroscopic, while the cyclopropanol moiety is sensitive to ring-opening reactions under certain conditions.[9][10]

Personal Protective Equipment (PPE) Workflow

Causality: The compound is classified as an irritant and harmful if swallowed or inhaled.[7][8] Therefore, establishing a barrier between the researcher and the chemical is the first line of defense.

PPE_Workflow Diagram 1: PPE Selection Workflow start Task: Handling This compound lab_coat Wear Standard Laboratory Coat start->lab_coat gloves Wear Chemical-Resistant Gloves (e.g., Nitrile) lab_coat->gloves eye_protection Wear ANSI Z87.1 Compliant Safety Glasses with Side Shields or Goggles gloves->eye_protection aerosol_risk Is there a risk of aerosol or dust generation? (e.g., weighing, vortexing) eye_protection->aerosol_risk fume_hood Work Inside a Certified Chemical Fume Hood aerosol_risk->fume_hood Yes proceed Proceed with Experiment aerosol_risk->proceed No respirator Consider N95/P100 Respirator for fine dusts if hood is unavailable (Consult EHS) fume_hood->respirator Alternative fume_hood->proceed

Caption: Diagram 1: PPE Selection Workflow.

Storage Protocol: Maintaining Chemical Integrity

Causality: Amines are hygroscopic and can absorb moisture and carbon dioxide from the air.[9] The cyclopropanol ring, while relatively stable, can be sensitive. Therefore, storage conditions are designed to mitigate degradation.

Recommended Storage:

  • Temperature: Store refrigerated at 2–8°C .[2][7] Some suppliers may ship the product at room temperature, but long-term storage should be under refrigeration to minimize volatility and potential degradation.[5]

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) .[2][7] This is crucial to prevent reaction with atmospheric CO₂ (forming carbamates) and moisture.

  • Container: Keep the container tightly sealed .[9][11] Containers should be made of compatible materials like high-density polyethylene (HDPE) or amber glass.[9]

  • Light: Keep in a dark place to protect from light, which can catalyze degradation pathways.[5]

Protocol for Weighing and Solution Preparation

Causality: Due to its potential to be a solid or semi-solid and its hazardous nature, weighing and dissolution must be performed in a controlled manner to prevent contamination and exposure.[4][7]

Step-by-Step Protocol:

  • Preparation: Before starting, ensure a chemical fume hood is certified and operational.[12] Prepare a clean, dry weighing vessel (e.g., glass vial or beaker) and the desired solvent.

  • Equilibration: Remove the container of this compound from the 2–8°C storage. Allow it to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.

  • Weighing: Perform all weighing operations inside the chemical fume hood.[13]

    • Tare the weighing vessel on an analytical balance.

    • Quickly transfer the desired amount of the compound to the vessel.

    • Minimize the time the stock container is open. If stored under inert gas, consider using a gentle positive pressure of nitrogen or argon while dispensing.

  • Re-sealing: Tightly cap the stock container. If the container has a septum, consider flushing the headspace with inert gas using a needle connected to a gas line before re-sealing.[14]

  • Dissolution:

    • Add the desired solvent to the weighing vessel containing the aliquot.

    • Gently swirl or stir to dissolve. Sonication can be used to aid dissolution if necessary.

  • Storage of Solution: If preparing a stock solution for later use, store it in a tightly sealed vial, protect it from light, and store it at the appropriate temperature (typically 2–8°C or -20°C, depending on solvent and stability studies).

PART 2: Safe Handling and Emergency Procedures

Spill Management Workflow

Causality: A prepared response to an accidental release is critical to mitigate exposure and environmental contamination. The procedure depends on the scale and nature of the spill.

Spill_Management Diagram 2: Spill Response Workflow spill Spill of this compound Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (<100 mL, contained in hood) assess->small_spill Small large_spill Large Spill (>100 mL or outside hood) assess->large_spill Large ppe_check Ensure Proper PPE is Worn (Gloves, Goggles, Lab Coat) small_spill->ppe_check evacuate Alert others. Evacuate Immediate Area. Call EHS/Emergency Services. large_spill->evacuate absorb Cover with an inert absorbent material (e.g., vermiculite, sand, or commercial spill kit absorbent) ppe_check->absorb collect Collect absorbed material using non-sparking tools into a waste container. absorb->collect decontaminate Decontaminate spill area with a suitable solvent/detergent and water. Collect cleaning materials as waste. collect->decontaminate dispose Label waste container and dispose of as hazardous chemical waste according to institutional guidelines. decontaminate->dispose end Spill Managed dispose->end

Caption: Diagram 2: Spill Response Workflow.

First Aid Procedures

Causality: Immediate and correct first aid can significantly reduce the severity of an injury from chemical exposure.[15]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[15]

  • Skin Contact: Immediately remove all contaminated clothing.[16] Wash the affected area with soap and plenty of water for at least 15 minutes.[15] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[15] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[17] Rinse mouth with water.[8][15] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[15]

PART 3: Chemical Compatibility and Disposal

Incompatible Materials

Causality: Understanding chemical incompatibilities is crucial for preventing dangerous reactions during storage and experimentation.

Based on the functional groups present, this compound should be considered incompatible with:

  • Strong Oxidizing Agents: The amine and alcohol functional groups can be readily oxidized, potentially leading to a vigorous or exothermic reaction.

  • Strong Acids: As a base, the amine will react exothermically with strong acids in a neutralization reaction.

  • Acid Chlorides and Anhydrides: These will react readily with both the amine (to form amides) and the alcohol (to form esters) in potentially vigorous reactions.

  • Phosgene and related compounds: Can lead to the formation of toxic byproducts.[18]

Always consult the Safety Data Sheet (SDS) and perform a risk assessment before mixing with other chemicals.[11]

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and reaction residues, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[11]

References

  • Title: Amine Storage Conditions: Essential Guidelines for Safety Source: Diplomata Comercial URL: [Link]

  • Title: Cas 74592-33-9,1-(AMINOMETHYL)-CYCLOPROPANOL Source: LookChem URL: [Link]

  • Title: What are the Health and Safety Guidelines for Using Amines? Source: Diplomata Comercial URL: [Link]

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Publications URL: [Link]

  • Title: Primary Amines for all Your Laboratory Source: CP Lab Safety URL: [Link]

  • Title: Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions Source: ResearchGate URL: [Link]

  • Title: Cyclopropanol, 1-(aminomethyl)-|74592-33-9,AngeneChemical Source: Angene Chemical URL: [Link]

  • Title: Cyclopropanol - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals Source: University of North Carolina at Chapel Hill URL: [Link]

  • Title: LABORATORY SAFETY PROGRAM GUIDELINE Source: Texas A&M University-San Antonio URL: [Link]

  • Title: Safe Handling of Cannulas and Needles in Chemistry Laboratories Source: ACS Publications URL: [Link]

  • Title: Chloroform - Wikipedia Source: Wikipedia URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Aminomethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the synthesis of 1-(Aminomethyl)cyclopropanol. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and by-products encountered during the synthesis of this valuable building block. This guide provides in-depth, troubleshooting-focused answers to frequently asked questions, supported by mechanistic insights and detailed protocols.

Table of Contents

  • Overview of Synthetic Strategies

  • FAQ: The Kulinkovich-Szymoniak Reaction Route

    • Q1: My reaction is primarily yielding a ketone instead of the desired this compound. What is causing this and how can I fix it?

    • Q2: I'm observing a significant amount of a higher molecular weight by-product, which I suspect is a tertiary carbinamine. Why is this forming?

    • Q3: My starting nitrile has a protected hydroxyl group (e.g., a silyl ether). What are the potential complications?

  • FAQ: Nitrile Reduction Route (e.g., using LiAlH₄)

    • Q4: My LAH reduction of 1-cyanocyclopropanemethanol is incomplete. How can I drive the reaction to completion?

    • Q5: The work-up of my LAH reduction is resulting in a persistent emulsion, leading to low isolated yields. What is the best practice for quenching and work-up?

  • FAQ: Product Stability and Purification

    • Q6: I'm concerned about the stability of the cyclopropane ring. Under what conditions is this compound prone to degradation?

    • Q7: What is the most effective method for purifying this compound?

  • Experimental Protocols

    • Protocol 1: Optimized Kulinkovich-Szymoniak Reaction

    • Protocol 2: LAH Reduction Work-up (Fieser Method)

  • References

Overview of Synthetic Strategies

The synthesis of this compound, a key structural motif in medicinal chemistry, is primarily achieved through two main pathways. Each route, while effective, presents a unique set of challenges and potential by-products that require careful control of reaction parameters.

  • The Kulinkovich-Szymoniak Reaction: This powerful method involves the titanium-mediated cyclopropanation of a nitrile with a Grignard reagent.[1][2] For the synthesis of this compound, this typically involves a nitrile precursor bearing a protected aminomethyl or a group that can be converted to an amine. A key modification by Szymoniak and Bertus extended this reaction to nitriles for the synthesis of primary cyclopropylamines, often requiring a Lewis acid to facilitate the final ring-closing step.[1]

  • Reduction of a Nitrile Precursor: This approach involves the reduction of a cyanocyclopropane derivative, such as 1-cyanocyclopropanemethanol or a protected analogue, to the corresponding primary amine. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation due to its high reactivity.[3][4]

This guide will address the most common issues encountered in both of these synthetic routes.

FAQ: The Kulinkovich-Szymoniak Reaction Route

Q1: My reaction is primarily yielding a ketone instead of the desired this compound. What is causing this and how can I fix it?

A1: The formation of a ketone by-product is a classic issue in the Kulinkovich-Szymoniak reaction when applied to nitriles. The root cause lies in the reaction mechanism, which proceeds through an intermediate azatitanacyclopentene. For this intermediate to yield the desired cyclopropylamine, it must undergo a ring contraction. However, without proper activation, this intermediate can be hydrolyzed during work-up to produce a ketone.[1]

Causality and Troubleshooting:

  • Insufficient Lewis Acid: The key to promoting the desired ring contraction is the presence of a strong Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), which is added after the initial reaction with the Grignard reagent.[5] The Lewis acid coordinates to the nitrogen atom, facilitating the elimination of the titanium species and the formation of the cyclopropane ring.

  • Sub-stoichiometric Titanium Reagent: Using less than a stoichiometric amount of the titanium(IV) alkoxide catalyst can also favor ketone formation.[1] It is recommended to use at least one equivalent of the titanium reagent relative to the nitrile.

Troubleshooting Summary Table:

SymptomProbable CauseRecommended Solution
High yield of ketone by-productInsufficient Lewis acid activationAdd 1.0-1.2 equivalents of BF₃·OEt₂ to the reaction mixture at low temperature before quenching.
Low conversion to amine, ketone presentSub-stoichiometric Ti(OiPr)₄Ensure at least 1.0 equivalent of the titanium reagent is used relative to the nitrile.

Diagram: Role of Lewis Acid in Kulinkovich-Szymoniak Reaction

G cluster_0 Reaction Pathway Nitrile Nitrile Azatitanacyclopentene Azatitanacyclopentene Nitrile->Azatitanacyclopentene + Ti(II) species + Grignard Ketone Ketone Azatitanacyclopentene->Ketone Hydrolysis (No Lewis Acid) Cyclopropylamine Complex Cyclopropylamine Complex Azatitanacyclopentene->Cyclopropylamine Complex + Lewis Acid (e.g., BF₃·OEt₂) This compound This compound Cyclopropylamine Complex->this compound Hydrolysis

Caption: Simplified workflow showing the divergent pathways leading to ketone or the desired cyclopropylamine.

Q2: I'm observing a significant amount of a higher molecular weight by-product, which I suspect is a tertiary carbinamine. Why is this forming?

A2: The formation of a tertiary carbinamine is a direct consequence of using an excess of the Grignard reagent.[1] While two equivalents of the Grignard reagent are required to form the active titanacyclopropane species from the titanium(IV) alkoxide, any significant excess can lead to further reaction with the nitrile.

Mechanistic Insight:

The nitrile can undergo nucleophilic attack by the Grignard reagent. If an excess of the Grignard reagent is present, it can add to the nitrile twice, leading to a tertiary carbinamine after hydrolysis. This side reaction competes with the desired cyclopropanation.

Prevention:

  • Stoichiometric Control: Carefully control the stoichiometry of the Grignard reagent. It is recommended to use approximately 2.0 to 2.2 equivalents relative to the titanium(IV) alkoxide.

  • Slow Addition: Add the Grignard reagent slowly to the reaction mixture at a controlled temperature to minimize localized excesses that can promote the side reaction.

Q3: My starting nitrile has a protected hydroxyl group (e.g., a silyl ether). What are the potential complications?

A3: Using a protected hydroxyl group, such as a tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES) ether, is a common strategy. However, this introduces potential complications during the deprotection step.

Potential By-products and Issues:

  • Incomplete Deprotection: The final deprotection step, often using fluoride sources (like TBAF) or acid, may be incomplete, leaving some of the desired product with the protecting group still attached.

  • Silyl Rearrangement: Under certain conditions, silyl groups can migrate, although this is less common for tertiary alcohols.

  • By-products from Deprotection Reagents: The deprotection reagents themselves can sometimes lead to by-products if not used carefully. For example, strongly acidic conditions for deprotection could potentially lead to ring-opening of the cyclopropanol.[6][7]

Troubleshooting Deprotection:

IssueProbable CauseRecommended Solution
Incomplete deprotectionInsufficient deprotection reagent or reaction timeIncrease the equivalents of the deprotection reagent (e.g., TBAF) or extend the reaction time. Monitor by TLC or LC-MS.
Low yield after acidic deprotectionRing-opening of the cyclopropanolUse milder deprotection conditions. For silyl ethers, fluoride-based methods (e.g., TBAF, HF-Pyridine) are generally preferred over strong acids.[8]
Difficult purificationPresence of silanols and other silicon-based by-productsAfter deprotection, perform an aqueous work-up followed by flash column chromatography to remove silicon-containing impurities.[9]

FAQ: Nitrile Reduction Route (e.g., using LiAlH₄)

Q4: My LAH reduction of 1-cyanocyclopropanemethanol is incomplete. How can I drive the reaction to completion?

A4: Incomplete reduction of nitriles with LiAlH₄ can occur for several reasons, often related to the reaction conditions or the purity of the reagents.

Troubleshooting Incomplete Reduction:

  • Insufficient LAH: Nitrile reduction requires a stoichiometric amount of hydride. Ensure that at least 1.5 to 2.0 equivalents of LiAlH₄ are used.[4]

  • Reaction Temperature: While the reaction is often started at 0 °C for safety, it may require warming to room temperature or even gentle reflux in THF to proceed to completion.[4]

  • Purity of LAH and Solvent: LiAlH₄ is highly reactive with water and protic solvents. Ensure that the LAH is fresh and the solvent (typically THF or diethyl ether) is anhydrous.[10] The presence of moisture will consume the reagent and reduce its effectiveness.

  • Formation of Intermediate Complexes: The reaction proceeds through intermediate aluminum-nitrogen complexes.[11] Sometimes, these can be slow to react further. Extending the reaction time can help to ensure complete conversion.

Q5: The work-up of my LAH reduction is resulting in a persistent emulsion, leading to low isolated yields. What is the best practice for quenching and work-up?

A5: The formation of gelatinous aluminum salts (Al(OH)₃) during the work-up of LAH reductions is a very common problem that can make product extraction difficult and lead to significant product loss.[12]

Optimized Work-up Procedures:

  • Fieser Work-up: This is a widely used and reliable method. For a reaction using 'x' grams of LiAlH₄, the following are added sequentially and slowly at 0 °C:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water This procedure is designed to produce granular aluminum salts that are easily filtered.[13]

  • Rochelle's Salt (Sodium Potassium Tartrate) Work-up: Adding a saturated aqueous solution of Rochelle's salt can effectively chelate the aluminum salts, breaking up the emulsion and leading to a clean phase separation.[14]

  • Glauber's Salt (Na₂SO₄·10H₂O) Work-up: The portion-wise addition of solid hydrated sodium sulfate to the reaction mixture at 0 °C until the salts become white and granular is another effective method.[12]

Diagram: LAH Reduction Work-up Workflow

G cluster_1 LAH Work-up Reaction Mixture Reaction Mixture Cool to 0 °C Cool to 0 °C Reaction Mixture->Cool to 0 °C Sequential Addition Quench Excess LAH Add H₂O, then NaOH(aq), then more H₂O (Fieser) OR Add Rochelle's Salt Solution Cool to 0 °C->Quench Excess LAH Sequential Addition Stir at RT Stir at RT Quench Excess LAH->Stir at RT Filter Filter Stir at RT->Filter Extract Product Extract Product Filter->Extract Product Discard Aluminum Salts Discard Aluminum Salts Filter->Discard Aluminum Salts

References

Technical Support Center: Purification of 1-(Aminomethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 1-(Aminomethyl)cyclopropanol. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but challenging building block. Given its unique structural features—a strained three-membered ring, a primary amine, and a tertiary alcohol—this compound presents specific purification challenges related to its reactivity, polarity, and potential for side reactions.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with this compound?

The impurity profile of this compound is heavily dependent on its synthetic route. However, several classes of impurities are common:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 1-(Boc-aminomethyl)cyclopropanol, cyclopropanecarbonitrile, or related esters.[1][2]

  • Synthesis Byproducts: Side-products from the specific reactions used. For instance, in a Hofmann rearrangement route, you might find residual amide precursors.[3][4]

  • Ring-Opened Species: The high strain energy of the cyclopropanol ring makes it susceptible to cleavage under acidic or thermal stress, which can lead to the formation of propanal or related linear impurities.[5][6]

  • Oligomers/Polymers: Amines can sometimes undergo self-condensation or react with degradation products, especially during prolonged heating or storage.

  • Residual Solvents: Solvents used during the synthesis and workup that were not completely removed.

Q2: What are the primary challenges in purifying this specific molecule?

Purifying this compound is complicated by a combination of its physical and chemical properties:

  • High Polarity and Water Solubility: The presence of both a primary amine and a hydroxyl group makes the molecule highly polar (Topological Polar Surface Area ≈ 46.2 Ų) and very soluble in water (predicted solubility of 804 g/L).[7] This makes liquid-liquid extraction from aqueous media inefficient without specific techniques like salting out.[4]

  • Amine Basicity: As a primary amine, the molecule is basic and readily protonated. This basicity causes strong interactions with the acidic silanol groups (Si-OH) on standard silica gel, leading to significant peak tailing, poor resolution, and sometimes irreversible adsorption during column chromatography.[8][9]

  • Chemical Instability: The cyclopropanol moiety is thermodynamically unstable and can undergo ring-opening isomerization.[5] This process can be catalyzed by heat or trace acids, making purification methods like distillation or chromatography on acidic stationary phases potentially destructive.

Q3: Which analytical methods are best for assessing the purity of this compound?

A multi-technique approach is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can quantify impurities if they have unique, non-overlapping signals. It is an excellent first-pass technique to identify major contaminants.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying trace-level impurities. Using a suitable column (e.g., C18 for reversed-phase) with a mobile phase containing a modifier like formic acid or ammonium hydroxide can provide good peak shape and allow for the identification of impurities by their mass-to-charge ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the compound and its impurities are sufficiently volatile and thermally stable. Derivatization may be necessary to improve volatility and thermal stability.

  • Titration: An acid-base titration can be used to determine the molar concentration of the amine, providing a measure of overall purity with respect to non-basic contaminants.

Troubleshooting Purification Protocols

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: My compound is streaking badly on my silica gel TLC plate and I get poor recovery from my silica column.

Cause: This is a classic problem when purifying basic amines on standard silica gel.[9] The lone pair on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the silica surface. This acid-base interaction leads to a non-uniform elution front, causing severe tailing (streaking). In a column, this results in broad peaks, poor separation, and potential loss of the compound, which may bind irreversibly.

Solutions:

  • Mobile Phase Modification (Competing Base): The most common solution is to add a small amount of a competing base to the mobile phase. This base will "occupy" the acidic sites on the silica, allowing your target amine to elute more cleanly.

    • Recommended Additive: Triethylamine (TEA) at 0.5-2% (v/v) is standard. Ammonium hydroxide can also be used, particularly in more polar solvent systems like Dichloromethane/Methanol.[8]

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a less acidic or basic stationary phase.

    • Basic Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.

    • Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and provides a more inert surface for amine purification.[8]

  • Reversed-Phase Chromatography: Purifying the compound in its protonated (salt) form using reversed-phase (e.g., C18) chromatography can be effective. The mobile phase should be buffered at a slightly acidic pH (e.g., with 0.1% formic acid or acetic acid) to ensure the amine remains protonated and elutes with good peak shape.

Workflow: Mitigating Amine Tailing on Silica Gel

cluster_solutions Strategies start Problem: Amine Tailing on Silica silica_interaction Cause: Amine lone pair interacts with acidic Si-OH groups start->silica_interaction Why? solution Solution: Neutralize or Block Si-OH Interaction silica_interaction->solution How to fix? mobile_phase Option A: Add Competing Base (e.g., 1% TEA) to Mobile Phase solution->mobile_phase stationary_phase Option B: Use Alternative Stationary Phase (Alumina, Amine-Silica) solution->stationary_phase reversed_phase Option C: Use Reversed-Phase (C18) with Acidic Mobile Phase solution->reversed_phase

Caption: Logic diagram for troubleshooting amine purification by chromatography.

Issue 2: My recovery is very low after performing an aqueous workup and extraction.

Cause: As previously noted, this compound is highly soluble in water.[7] During a standard liquid-liquid extraction with common organic solvents like ethyl acetate or dichloromethane, a significant portion of the product will remain in the aqueous layer, leading to poor recovery.[10]

Solutions:

  • Salting Out: Before extraction, saturate the aqueous layer with an inert salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃).[4] This increases the ionic strength of the aqueous phase, reduces the solubility of the organic compound, and forces more of it into the organic layer. K₂CO₃ is particularly useful as it also ensures the aqueous phase is basic, keeping the amine in its neutral, more organosoluble "free base" form.

  • Use of More Polar Solvents: For highly polar compounds, continuous extraction or multiple extractions with a more polar solvent like n-butanol may be more effective than with less polar solvents.

  • Evaporation of Aqueous Layer (with caution): If the compound is the only non-volatile component in the aqueous layer (and is stable as a salt), you could consider acidifying the aqueous layer (e.g., with HCl to form the hydrochloride salt), washing with an organic solvent to remove neutral impurities, and then evaporating the aqueous layer under reduced pressure. This should only be done if you are confident no thermally labile impurities are present.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography using TEA-Treated Silica

This protocol is designed to purify this compound from less polar impurities and other basic compounds with different polarities.

1. Preparation of a TEA-Treated Slurry: a. In a beaker, add the required amount of silica gel for your column. b. Prepare your starting mobile phase (e.g., 95:5 Dichloromethane/Methanol). c. Add 1-2% triethylamine (TEA) by volume to this solvent. d. Pour the TEA-containing solvent over the silica gel to create a slurry. Let it sit for 5-10 minutes to allow the TEA to neutralize the silica surface.

2. Column Packing and Equilibration: a. Pack the column with the prepared slurry as you normally would. b. Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase containing 1-2% TEA. Crucially, every solvent mixture used during the entire purification must contain the same percentage of TEA.

3. Sample Loading and Elution: a. Dissolve your crude this compound in a minimum amount of the mobile phase. b. Alternatively, for better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column. c. Run the column using a gradient elution, for example, starting with 98:2 DCM/Methanol (+1% TEA) and gradually increasing the methanol concentration to 90:10 DCM/Methanol (+1% TEA). d. Monitor the fractions by TLC, ensuring the TLC running solvent also contains TEA.

4. Product Isolation: a. Combine the pure fractions. b. Remove the solvent and TEA under reduced pressure. Co-evaporation with a solvent like methanol can help remove the last traces of TEA.

Protocol 2: Purification via Hydrochloride Salt Formation

This method is excellent for removing non-basic or weakly basic impurities and provides the product as a stable, often crystalline solid. This is analogous to methods used for purifying the parent compound, cyclopropylamine.[11]

1. Salt Formation: a. Dissolve the crude this compound in a suitable solvent like diethyl ether, ethyl acetate, or isopropanol. b. Cool the solution in an ice bath (0 °C). c. Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring. d. A white precipitate of this compound hydrochloride should form. Monitor the pH of the solution to avoid adding a large excess of acid.

2. Isolation and Recrystallization: a. Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any soluble impurities. b. Recrystallize the crude hydrochloride salt from a suitable solvent system. Common systems for amine hydrochlorides include Ethanol/Diethyl Ether, Methanol/Ethyl Acetate, or Isopropanol. c. Dissolve the salt in a minimum amount of the hot polar solvent (e.g., ethanol) and then slowly add the less polar anti-solvent (e.g., diethyl ether) until turbidity persists. d. Allow the solution to cool slowly to room temperature, then cool further in a refrigerator to maximize crystal formation. e. Collect the pure crystals by vacuum filtration and dry under vacuum.

3. Regeneration of the Free Base (Optional): a. Dissolve the purified hydrochloride salt in water. b. Cool the solution in an ice bath and add a base (e.g., 2M NaOH or solid K₂CO₃) until the pH is >11. c. Extract the liberated free base from the aqueous layer using the "salting-out" method described in the troubleshooting section. d. Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified free amine.

Decision Workflow: Choosing the Right Purification Strategy

start Crude This compound q1 Are major impurities non-basic/neutral? start->q1 q2 Are impurities structurally similar polar amines? q1->q2 No proc_salt Process: Purify via HCl Salt Formation & Recrystallization (Protocol 2) q1->proc_salt Yes proc_chrom Process: Chromatography on TEA-Treated Silica (Protocol 1) q2->proc_chrom Yes proc_distill Process: High-Vacuum Distillation (Use with caution due to thermal instability) q2->proc_distill No (e.g., high boiling non-polar impurity) end_product Purified Product proc_salt->end_product proc_chrom->end_product proc_distill->end_product

Caption: Decision tree for selecting a primary purification method.

Data Summary Table: Comparison of Purification Techniques
TechniqueProsConsBest For Removing
Chromatography (TEA-Treated Silica) High resolution for similar compounds; adaptable.Requires solvent, can be slow, potential for some product loss.Isomeric impurities, other amines, compounds of similar polarity.
Salt Recrystallization Yields high-purity crystalline solid; scalable; removes non-basic impurities effectively.Requires an additional step to regenerate the free base; not effective for impurities that also form salts.Non-basic starting materials, byproducts, and solvents.
Acid-Base Extraction Fast and simple for bulk impurity removal; inexpensive.Inefficient due to high water solubility; requires salting out; may not remove other basic impurities.Gross amounts of neutral or acidic impurities.
Vacuum Distillation Good for removing non-volatile impurities (e.g., polymers, salts).Risk of thermal degradation/ring-opening of the product.[5]High-boiling byproducts, polymeric residues.
References
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Purification of Cyclopropylamine-d5.
  • Deshpande, P. et al. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. American Chemical Society. Available from: [Link]

  • Kagan, M. et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. Available from: [Link]

  • Reddit. (2023). Extraction of Cyclopropylamine. r/OrganicChemistry. Available from: [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]

  • ACS Publications. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters. Available from: [Link]

  • Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. Available from: [Link]

  • Science Forums. (2011). Amine purification. Available from: [Link]

  • LookChem. (n.d.). This compound. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Available from: [Link]

  • Wikipedia. (n.d.). Cyclopropanol. Available from: [Link]

  • The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available from: [Link]

  • Organic Syntheses. (n.d.). Cyclopropanol, 1-ethoxy-. Available from: [Link]

  • MySkinRecipes. (n.d.). 1-(Boc-aminomethyl)cyclopropanol. Available from: [Link]

  • ResearchGate. (2025). The Chemistry of Cyclopropanols. Available from: [Link]

  • Google Patents. (n.d.). US5728896A - Process for the preparation of hydroxymethyl-cyclopropane.
  • National Institutes of Health. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Available from: [Link]

Sources

Technical Support Center: Synthesis of 1-(Aminomethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(aminomethyl)cyclopropanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. The unique structural features of this compound, namely the strained cyclopropane ring and the primary amine and alcohol functionalities, make it a valuable building block in medicinal chemistry.[1][2][] However, these same features can present challenges during its synthesis. This guide provides in-depth, experience-driven advice to help you navigate these challenges and optimize your reaction yields.

Troubleshooting Low Yield

Low yields are a frequent challenge in multi-step organic syntheses. This section addresses specific problems that can arise during the synthesis of this compound and offers systematic solutions.

Issue 1: Low yield in the Kulinkovich cyclopropanation step.

The Kulinkovich reaction is a powerful method for synthesizing cyclopropanols from esters using a Grignard reagent and a titanium(IV) alkoxide catalyst.[4][5][6] However, its efficiency can be compromised by several factors.

Potential Cause: Competing side reactions, such as β-hydride elimination, can reduce the concentration of the active titanacyclopropane intermediate, leading to lower yields of the desired cyclopropanol.[4][7] The formation of ethene is a common indicator of this side reaction.[7]

Troubleshooting Workflow:

start Low Yield in Kulinkovich Reaction purity Verify Purity of Starting Materials & Reagents (Ester, Grignard, Ti(O-iPr)4) start->purity conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) purity->conditions analysis Analyze Crude Product Mixture (NMR, GC-MS) conditions->analysis side_products Side Products Identified? analysis->side_products incomplete Incomplete Reaction? side_products->incomplete No optimize_reagents Optimize Reagent Stoichiometry (Increase Grignard equivalents) side_products->optimize_reagents Yes decomposition Product Decomposition? incomplete->decomposition No optimize_temp Optimize Temperature and Reaction Time incomplete->optimize_temp Yes workup Modify Workup Procedure decomposition->workup Yes end Improved Yield decomposition->end No optimize_reagents->end optimize_temp->end alternative_catalyst Consider Alternative Titanium Catalyst workup->end

Caption: Troubleshooting workflow for low yield in the Kulinkovich reaction.

Optimized Protocol: Kulinkovich Reaction

This protocol is designed to minimize side reactions and improve the yield of the cyclopropanol intermediate.

Materials:

  • Ester starting material (e.g., a derivative of a protected amino acid)

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • Ethylmagnesium bromide (EtMgBr) in a suitable solvent (e.g., THF)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve the ester starting material in anhydrous Et₂O or THF.

  • Cool the solution to 0 °C.

  • Add titanium(IV) isopropoxide to the solution.

  • Slowly add the ethylmagnesium bromide solution dropwise to the reaction mixture, maintaining the temperature at 0 °C. A typical stoichiometry is 3 equivalents of Grignard reagent to 1 equivalent of the ester.[4]

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the appropriate time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Filter the mixture through a pad of Celite to remove titanium salts.

  • Extract the aqueous layer with an organic solvent (e.g., EtOAc).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Grignard Reagent 2.0 - 2.5 equiv.3.0 - 3.5 equiv.Ensures complete formation of the dialkyltitanium species and drives the reaction to completion.[4]
Temperature Room Temperature0 °C to Room TempSlower addition at a lower temperature can help control exothermic reactions and minimize side product formation.
Solvent Diethyl EtherTHFTHF can sometimes improve the solubility of reagents and intermediates.
Issue 2: Low yield during the reduction of the nitrile group.

A common synthetic route to this compound involves the reduction of a nitrile precursor, such as 1-(hydroxymethyl)cyclopropanecarbonitrile. The choice of reducing agent and reaction conditions are critical for a successful transformation.

Potential Cause: Incomplete reduction or the formation of side products can lead to low yields. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to over-reduction or undesired side reactions if not carefully controlled.

Troubleshooting Workflow:

start Low Yield in Nitrile Reduction reagent_purity Check Purity of Nitrile & Reducing Agent start->reagent_purity reaction_setup Verify Anhydrous Conditions & Inert Atmosphere reagent_purity->reaction_setup analysis Analyze Crude Product by NMR/LC-MS reaction_setup->analysis incomplete Incomplete Reduction? analysis->incomplete side_products Side Products Observed? incomplete->side_products No optimize_conditions Optimize Reaction Time & Temperature incomplete->optimize_conditions Yes change_reagent Consider Alternative Reducing Agent (e.g., Borane) side_products->change_reagent Yes workup_modification Modify Aqueous Workup side_products->workup_modification No end Improved Yield change_reagent->end optimize_conditions->end workup_modification->end

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(Aminomethyl)cyclopropanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Aminomethyl)cyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the synthesis of this valuable building block. The unique structural features of this compound, including a strained cyclopropane ring and vicinal amino and hydroxyl groups, present specific synthetic challenges.[1] This resource aims to equip you with the knowledge to navigate these challenges, optimize your reaction conditions, and achieve high yields of pure product.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of the synthesis of this compound.

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound can be approached through several pathways, often involving the formation of the cyclopropane ring followed by functional group interconversion. Two prominent methods are:

  • The Kulinkovich Reaction: This method allows for the preparation of cyclopropanols from esters using a Grignard reagent and a titanium(IV) isopropoxide catalyst.[2][3][4][5] A suitable ester, such as a cyclopropanecarboxylate derivative, can be used to generate the cyclopropanol ring, which is then further functionalized to introduce the aminomethyl group.

  • Reductive Amination of a Cyclopropanecarboxaldehyde Derivative: This approach involves the conversion of a cyclopropanecarboxaldehyde to the corresponding amine via an imine intermediate.[6][7][8][9] This is a versatile method for amine synthesis and can be highly effective if the starting aldehyde is readily accessible.

Q2: Why is the protection of functional groups necessary in this synthesis?

A2: Both the amino and hydroxyl groups in the target molecule are reactive. The amino group is nucleophilic and basic, while the hydroxyl group can act as a nucleophile or be deprotonated.[10][11] To prevent unwanted side reactions during the synthesis, it is often necessary to "protect" one or both of these groups. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be removed under specific acidic or hydrogenolysis conditions, respectively.[10][12][13]

Q3: What are the main challenges in purifying this compound?

A3: The high polarity of this compound, due to the presence of both amino and hydroxyl groups, makes it highly soluble in water and other polar solvents. This can make extraction from aqueous media inefficient. Additionally, its basic nature can lead to streaking on standard silica gel chromatography.[14] Purification often requires alternative techniques such as reverse-phase chromatography, ion-exchange chromatography, or crystallization of a salt form (e.g., hydrochloride).[14][15][16]

Q4: Can the cyclopropane ring open during the synthesis?

A4: Yes, the cyclopropane ring is strained and susceptible to ring-opening reactions, particularly under acidic conditions.[2][17][18][19] Care must be taken to avoid strongly acidic conditions during the reaction and work-up steps to maintain the integrity of the three-membered ring.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis of this compound.

Guide 1: Low Yield in the Kulinkovich Reaction for Cyclopropanol Formation

The Kulinkovich reaction is a powerful tool for synthesizing cyclopropanols, but its success is sensitive to several factors.

Symptom: The yield of the desired cyclopropanol is low, or the reaction does not proceed to completion.

Possible Cause Recommended Action
Inactive Grignard Reagent Ensure the Grignard reagent is freshly prepared or properly stored. Titrate the Grignard reagent before use to determine its exact concentration.
Moisture in the Reaction All glassware must be rigorously dried, and the reaction should be performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
Impurities in the Starting Ester Purify the starting ester before use. Impurities can interfere with the titanium catalyst.
Suboptimal Reaction Temperature The reaction is typically run at room temperature or with gentle heating. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessive heat can lead to side reactions.
Incorrect Stoichiometry The stoichiometry of the Grignard reagent and titanium catalyst is critical. Typically, an excess of the Grignard reagent is used. Optimize the ratio of reagents for your specific substrate.

Experimental Protocol: General Procedure for the Kulinkovich Reaction

  • To a solution of the starting ester (1.0 equiv) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere, add a solution of titanium(IV) isopropoxide (0.1-1.0 equiv).

  • Cool the mixture to 0 °C and slowly add a solution of ethylmagnesium bromide (2.0-3.0 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Troubleshooting Low Yield in the Kulinkovich Reaction

start Low Yield in Kulinkovich Reaction check_reagents Verify Reagent Quality (Grignard, Ti(OiPr)4, Ester) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous, Inert Atmosphere) check_reagents->check_conditions Reagents OK failure Persistent Low Yield (Consider Alternative Route) check_reagents->failure Reagents Poor optimize_stoichiometry Optimize Reagent Stoichiometry check_conditions->optimize_stoichiometry Conditions OK check_conditions->failure Conditions Poor optimize_temp Optimize Reaction Temperature optimize_stoichiometry->optimize_temp Stoichiometry Optimized optimize_stoichiometry->failure No Improvement success Improved Yield optimize_temp->success Improvement Seen optimize_temp->failure No Improvement

Caption: Troubleshooting workflow for low yield in the Kulinkovich reaction.

Guide 2: Inefficient Reductive Amination

Reductive amination is a key step in converting a carbonyl group to an amine. Incomplete conversion or side reactions can lower the yield.

Symptom: Low conversion of the starting aldehyde/ketone to the desired amine, or formation of side products.

Possible Cause Recommended Action
Inefficient Imine Formation Reductive amination is often pH-sensitive. The optimal pH for imine formation is typically between 4 and 6. The addition of a mild acid catalyst, such as acetic acid, can be beneficial.
Decomposition of the Reducing Agent Some reducing agents, like sodium borohydride, are unstable in acidic conditions. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are more stable at weakly acidic pH and are often preferred for one-pot reductive aminations.[7][20]
Over-alkylation of the Amine If a primary amine is used as the starting material, it can react with the aldehyde/ketone to form a secondary amine, which can then react further to form a tertiary amine. Using a large excess of the amine starting material can help to minimize this.
Hydrolysis of the Imine Intermediate The imine intermediate can be hydrolyzed back to the starting aldehyde/ketone and amine in the presence of water. Ensure anhydrous conditions if possible.

Experimental Protocol: General Procedure for One-Pot Reductive Amination

  • Dissolve the aldehyde or ketone (1.0 equiv) and the amine (1.0-1.5 equiv) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).

  • Add a mild acid catalyst, such as acetic acid (0.1-1.0 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add the reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride, 1.0-1.5 equiv) portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC, LC-MS, or GC-MS).

  • Quench the reaction with water or a basic solution (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product.

Reaction Scheme: Reductive Amination

carbonyl R-CHO (Aldehyde) imine R-CH=NH (Imine) carbonyl->imine + NH3 - H2O amine NH3 (Ammonia) product R-CH2-NH2 (Primary Amine) imine->product + [H] h_plus H+ (cat.) reducing_agent [H]

Caption: General scheme for reductive amination of an aldehyde with ammonia.

Guide 3: Challenges in Product Purification

The polar and basic nature of this compound can make its purification by standard methods challenging.

Symptom: Difficulty in isolating the pure product, streaking on silica gel TLC, or poor recovery after extraction.

Possible Cause Recommended Action
High Water Solubility To improve extraction efficiency from aqueous layers, saturate the aqueous phase with a salt such as sodium chloride (salting out). Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol.
Interaction with Silica Gel The basic amino group can interact strongly with the acidic silica gel, leading to streaking and poor separation.[14] Deactivate the silica gel by pre-treating it with a small amount of a base, such as triethylamine or ammonia, in the eluent. Alternatively, use a different stationary phase, such as alumina, or consider reverse-phase chromatography.
Formation of a Salt If the product is isolated as a salt (e.g., after an acidic workup), it may be highly water-soluble and difficult to extract into an organic solvent. Neutralize the aqueous layer with a base before extraction.
Product is a Volatile Liquid If the product is volatile, care must be taken during solvent removal to avoid loss of product. Use a rotary evaporator at a controlled temperature and pressure.

Purification Strategy Decision Tree

start Crude this compound extraction Optimize Extraction (Salting out, Polar Solvent) start->extraction chromatography Select Chromatography Method extraction->chromatography normal_phase Normal Phase (Base-treated Silica/Alumina) chromatography->normal_phase Non-polar impurities reverse_phase Reverse Phase (C18) chromatography->reverse_phase Polar impurities ion_exchange Ion Exchange chromatography->ion_exchange Ionic impurities crystallization Crystallization (as free base or salt) normal_phase->crystallization reverse_phase->crystallization ion_exchange->crystallization pure_product Pure Product crystallization->pure_product

Caption: Decision tree for the purification of this compound.

III. Data Summary and Characterization

Accurate characterization of the final product is crucial to confirm its identity and purity.

Table 1: Expected NMR Chemical Shifts for this compound

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
-CH₂-NH₂ ~2.5 - 3.0 (s)~45 - 55
Cyclopropane -CH₂- ~0.5 - 1.0 (m)~10 - 20
Quaternary Cyclopropane C -~50 - 65
-NH₂ and -OH Broad, variable-

Note: Chemical shifts are approximate and can vary depending on the solvent and other factors.[21][22][23][24][25]

Mass Spectrometry (MS):

  • Expected [M+H]⁺: 88.0762

IV. References

  • DePuy, C. H., & Breitbeil, F. W. (n.d.). The Stereospecific Acid- and Base-Catalyzed Ring Opening of a Substituted Cyclopropanol. Journal of the American Chemical Society. [Link]

  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (n.d.). National Center for Biotechnology Information. [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020). ACS Publications. [Link]

  • Cyclopropanols. XI. Acid-catalyzed ring opening of arylcyclopropanols. (n.d.). ACS Publications. [Link]

  • Kulinkovich Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of cyclopropanols. (n.d.). Organic Chemistry Portal. [Link]

  • Protecting Groups List. (n.d.). SynArchive. [Link]

  • 1-(aMinoMethyl)cyclopropanecarbonitrile hcl. (n.d.). Jennychem. [Link]

  • Amino Acid-Protecting Groups. (2019). ACS Publications. [Link]

  • Delsarte, C., Etuin, G., & Petit, L. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26(4), 984–988. [Link]

  • Reductive Amination & Amide Synthesis (IOC 40). (2022). YouTube. [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. (n.d.). AKJournals. [Link]

  • Hussain, A., Peraka, S., & Ramachary, D. B. (2023). Organocatalytic Reductive Amination of the Chiral Formylcyclopropanes: Scope and Applications. The Journal of Organic Chemistry, 88(23), 16047–16064. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024). Neliti. [Link]

  • Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022). ACS Publications. [Link]

  • Reductive Amination | Synthesis of Amines. (2025). YouTube. [Link]

  • 13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (n.d.). Longdom Publishing. [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid?. (2017). ResearchGate. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). National Center for Biotechnology Information. [Link]

  • Tables For Organic Structure Analysis. (n.d.). [Link]

  • 13C NMR Chemical Shift Table. (n.d.). [Link]

  • Separation and Refining of Amino acids. (n.d.). [Link]

  • 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. (n.d.). Doc Brown's Chemistry. [Link]

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. (n.d.). National Center for Biotechnology Information. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Developments in the construction of cyclopropanols. (2019). Royal Society of Chemistry. [Link]

  • 13C NMR of 1-Propanol. (n.d.). [Link]

  • Zinc Mediated Synthesis of Cyclopropylamines. (n.d.). [Link]

  • Llinàs, M., & Celda, B. (1994). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Journal of Biomolecular NMR, 4(1), 47–59. [Link]

Sources

Stability of 1-(Aminomethyl)cyclopropanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Aminomethyl)cyclopropanol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable building block. Understanding the chemical stability of this reagent is paramount for successful synthesis, formulation, and interpretation of experimental data. This guide provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and a validated protocol for assessing degradation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and reactivity of this compound, with a focus on its stability profile.

Q1: What are the primary structural features of this compound that influence its stability?

A: The stability of this compound is dictated by two key structural motifs: the cyclopropane ring and the vicinal aminomethyl and hydroxyl groups.

  • Cyclopropane Ring Strain: The three-membered cyclopropane ring possesses significant ring strain (approximately 27 kcal/mol). This inherent strain makes the ring susceptible to cleavage under certain conditions, particularly acidic environments, as ring-opening relieves this strain.[1]

  • Functional Group Reactivity: The primary amine (-NH₂) and tertiary alcohol (-OH) are reactive functional groups. The hydroxyl group can be protonated under acidic conditions, forming a good leaving group (water) and initiating a degradation cascade. The amine group makes the molecule basic and can influence its reactivity and solubility.

Q2: How does pH fundamentally affect the stability of this compound?

A: The compound exhibits pronounced instability under strongly acidic conditions and can also degrade under high pH.

  • Acidic Conditions (pH < 4): This is the most significant area of concern. The tertiary alcohol is readily protonated by acid, leading to the formation of a tertiary carbocation intermediate upon loss of water. This is immediately followed by the cleavage of a C-C bond in the strained cyclopropane ring to yield more stable, ring-opened products.[2] Therefore, exposing the molecule to strong acids, even catalytic amounts at elevated temperatures, can result in complete degradation.

  • Basic Conditions (pH > 9): While the ring-opening mechanism is less favored than under acidic conditions, molecules containing a cyclopropyl amine moiety have been shown to degrade hydrolytically under high pH conditions.[3] This pathway may be slower but is a critical consideration for long-term stability in solution, during basic aqueous workups, or in formulation studies.

Q3: What is the proposed degradation mechanism under acidic conditions?

A: The acid-catalyzed degradation proceeds through a well-understood ring-opening mechanism, which is visualized in the diagram below (See Section 4). The key steps are:

  • Protonation: The lone pair of electrons on the tertiary hydroxyl group attacks a proton (H⁺) from the acidic medium, forming a protonated alcohol (an oxonium ion).

  • Formation of Carbocation: The C-O bond breaks, and a molecule of water departs, leaving behind a relatively unstable tertiary carbocation on the cyclopropane ring.

  • Ring-Opening: To relieve the immense ring strain and stabilize the positive charge, a C-C bond within the cyclopropane ring cleaves. This results in the formation of a more stable, resonance-stabilized or rearranged carbocationic intermediate.

  • Product Formation: The intermediate can then be trapped by a nucleophile (like water) or undergo elimination to form various unsaturated degradation products.

Q4: How should this compound be stored to ensure maximum shelf-life?

A: Proper storage is crucial to prevent degradation.

  • Solid State: The compound is most stable as a solid, often supplied as a hydrochloride salt.[1] The salt form protonates the amine, reducing its nucleophilicity and potential for atmospheric reactions.

  • Recommended Conditions: For long-term storage, keep the compound in its solid salt form in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be stored in a cool, dark place, with refrigeration at 2-8°C being ideal.[4] Avoid exposure to atmospheric moisture and acidic vapors.

Q5: What analytical techniques are best for monitoring the stability and degradation of this compound?

A: A stability-indicating analytical method is essential.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying the parent compound. However, many potential degradation products may lack a strong chromophore.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred technique.[1] LC-MS not only allows for the separation and quantification of the parent compound but also provides mass information for the detection and tentative identification of degradation products, which is crucial for elucidating the degradation pathway.

Section 2: Troubleshooting Guide for Stability Issues

This table is designed to help you diagnose and resolve common problems encountered during experiments.

Problem Observed Potential Root Cause Recommended Action & Scientific Rationale
Significant loss of starting material during an acid-catalyzed reaction (e.g., Boc protection). Acid-catalyzed ring-opening of the cyclopropanol moiety.1. Use Milder Acids: Switch from strong acids (e.g., TFA, HCl) to weaker organic acids (e.g., acetic acid) or use buffered conditions. 2. Lower Temperature: Perform the reaction at 0°C or below to decrease the rate of the degradation side-reaction. 3. Protect the Hydroxyl Group: Consider protecting the -OH group as a silyl ether (e.g., TMS, TBDMS) prior to reactions requiring acidic conditions. This prevents the initial protonation step required for degradation.
Appearance of multiple unknown peaks in LC-MS after a basic workup (e.g., extraction with NaOH). Base-mediated hydrolysis or rearrangement.[3]1. Avoid Strong Bases: Use a milder base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization/extraction. 2. Minimize Contact Time: Perform the aqueous basic workup quickly and at low temperatures. 3. Use Aprotic Solvents: If the subsequent step allows, perform an extraction into an aprotic organic solvent and wash with brine rather than a strong base.
Inconsistent potency/purity results from a batch stored in a DMSO stock solution. Slow degradation in solution. DMSO can contain water and acidic impurities over time.1. Prepare Fresh Solutions: Prepare stock solutions immediately before use. 2. Use Anhydrous Solvents: Use high-purity, anhydrous-grade solvents for stock solutions. 3. Store Frozen: If a solution must be stored, flash-freeze aliquots in an inert atmosphere and store at -20°C or -80°C. Limit freeze-thaw cycles.

Section 3: Experimental Protocol - Forced Degradation Study

This protocol provides a robust framework for investigating the stability of this compound under hydrolytic stress conditions, as recommended by ICH guidelines.[5] The goal is to achieve 10-20% degradation to reveal primary degradation pathways.[6]

Objective: To assess the chemical stability of this compound under acidic, basic, and neutral hydrolytic conditions.

Materials:

  • This compound HCl

  • Milli-Q or HPLC-grade water

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Calibrated pH meter

  • HPLC or UPLC-MS system

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve 10 mg of this compound HCl in 10 mL of a 50:50 ACN:Water mixture to create a 1 mg/mL stock solution.

  • Stress Condition Setup (in triplicate):

    • Acid Hydrolysis: To a 1.5 mL vial, add 100 µL of the stock solution and 900 µL of 0.1 M HCl.

    • Base Hydrolysis: To a 1.5 mL vial, add 100 µL of the stock solution and 900 µL of 0.1 M NaOH.

    • Neutral Hydrolysis: To a 1.5 mL vial, add 100 µL of the stock solution and 900 µL of HPLC-grade water.

    • Control (T=0): Immediately take 100 µL from the stock solution and dilute with 900 µL of 50:50 ACN:Water. This is your unstressed reference sample.

  • Incubation:

    • Cap all vials tightly and place them in a heating block or water bath set to 60°C.

    • Monitor the reactions by taking aliquots at specific time points (e.g., 2, 4, 8, 24 hours).

  • Sample Quenching and Analysis:

    • At each time point, withdraw a 100 µL aliquot from each stress vial.

    • Crucially, quench the reaction immediately:

      • For the acid sample, add it to 900 µL of 0.1 M NaOH.

      • For the base sample, add it to 900 µL of 0.1 M HCl.

      • For the neutral sample, add it to 900 µL of 50:50 ACN:Water.

    • Vortex briefly and analyze immediately via LC-MS.

  • LC-MS Analytical Method (Example):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Detection: ESI+ MS scan from m/z 50-500.

Data Interpretation:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 control.

  • Identify major degradation products by extracting their mass-to-charge ratios (m/z) from the MS data. The acid-stressed sample is expected to show the most significant degradation.

Section 4: Visualizing the Degradation Pathway

To provide a clear conceptual model, the following diagram illustrates the key mechanistic steps of acid-catalyzed ring-opening.

G cluster_0 cluster_1 cluster_2 cluster_3 A This compound B Protonated Intermediate (Oxonium Ion) A->B  Protonation (Fast)   H_plus H+ C Ring-Opened Carbocation Intermediate B->C C-C Bond Cleavage (Ring Opening) H2O - H₂O D Degradation Products (e.g., Unsaturated Amines) C->D Rearrangement/ Deprotonation

Caption: Acid-catalyzed degradation pathway of this compound.

Section 5: References

  • Campbell, J. M., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864. [Link]

  • E. V. G. de Vema, M. (2014). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 104(6). [Link]

  • Krenik, K. T., et al. (2021). Scalable synthesis of highly stable cyclopropene building blocks: application for bioorthogonal ligation with tetrazines. Organic Chemistry Frontiers, 8(20), 5736-5742. [Link]

  • Liu, K., et al. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary C sp 3 –H Amination of Cyclopropanes. Organic Letters, 23(23), 9138-9143. [Link]

  • Lopes, G. P., et al. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • ResearchGate (n.d.). Forced degradation studies. [Table from a publication]. [Link]

  • Cook, A. M., Grossenbacher, H., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. The Biochemical journal, 222(2), 315–320. [Link]

  • Prajapati, M., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2023). Ring‐Opening Cross‐Coupling/Cyclization Reaction of Cyclopropanols with Organic Compounds. ChemistrySelect, 8(32). [Link]

  • Stack Exchange (2021). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Chemistry Stack Exchange. [Link]

Sources

Decomposition pathways of 1-(Aminomethyl)cyclopropanol and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Aminomethyl)cyclopropanol

A Guide to Understanding and Preventing Decomposition

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand the critical importance of reagent stability for the success of your research, particularly in drug development where this building block is frequently employed. This guide provides in-depth answers to common questions and troubleshooting advice based on established chemical principles and field-proven insights. Our goal is to empower you to use this valuable reagent with confidence by understanding its potential decomposition pathways and implementing robust preventative measures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

This compound is a bifunctional organic compound featuring a primary amine and a tertiary alcohol attached to a three-membered cyclopropane ring. This unique structure makes it a valuable building block in medicinal chemistry for synthesizing complex molecules, including inhibitors of 5-lipoxygenase activating protein (FLAP) for treating inflammatory diseases[1].

The primary concern regarding its stability stems from the inherent ring strain of the cyclopropane ring. This strain provides a thermodynamic driving force for ring-opening reactions, which can lead to decomposition and the formation of unwanted byproducts[2]. The presence of both a nucleophilic amine and a potentially labile hydroxyl group on the strained ring creates multiple potential pathways for degradation, which can be triggered by common laboratory conditions such as improper pH, temperature, or the presence of certain reagents.

Q2: What are the primary factors that cause the decomposition of this compound?

Based on chemical principles and stability studies of related compounds, the decomposition is primarily influenced by three factors:

  • pH (Acidity/Basicity): The molecule is susceptible to degradation under both strongly acidic and strongly basic conditions. High pH, in particular, has been shown to cause hydrolytic degradation of similar cyclopropyl amine moieties in active pharmaceutical ingredients[3].

  • Temperature: As with most chemical reactions, elevated temperatures accelerate the rate of decomposition.

  • Oxidizing Agents & Catalysts: The presence of strong oxidizing agents or certain metal catalysts can initiate radical or catalytically driven ring-opening reactions[4][5].

Q3: What do the decomposition pathways of this compound look like?

While the specific degradation products can vary with conditions, two primary, non-oxidative pathways are of principal concern: acid-catalyzed and base-mediated ring-opening.

  • Acid-Catalyzed Pathway: In the presence of a strong acid, the tertiary hydroxyl group is protonated, forming a good leaving group (water). Its departure would generate a highly unstable cyclopropylcarbinyl-like cation. This intermediate rapidly rearranges via ring-opening to form more stable carbocationic species, which are then trapped by nucleophiles (like water or other solvent molecules) to yield acyclic byproducts.

  • Base-Mediated Pathway: Under high pH conditions, a hydrolytic degradation mechanism can occur[3]. This pathway may involve the amine or hydroxyl group and can lead to the cleavage of the cyclopropane ring to form various linear amine and ketone derivatives.

The following diagram illustrates these plausible degradation mechanisms.

HandlingWorkflow start Receive Reagent storage Store Immediately 2-8°C, Inert Gas, Dark start->storage prep Equilibrate to RT (in desiccator if possible) storage->prep weigh Weigh Quickly Under Inert Atmosphere prep->weigh use Use in Reaction (pH & Temp Control) weigh->use reseal Reseal Tightly Purge with Inert Gas use->reseal end Successful Use use->end Reaction Complete return_storage Return to Storage reseal->return_storage

Sources

Technical Guide: Purification of 1-(Aminomethyl)cyclopropanol for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Analytical Chemistry Division

Welcome to the technical support center. This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals aiming to enhance the purity of 1-(Aminomethyl)cyclopropanol to meet the rigorous requirements for analytical standards. Given its unique structure—a strained cyclopropane ring combined with polar hydroxyl and basic aminomethyl groups—achieving high purity necessitates a nuanced approach that addresses potential impurities from synthesis and degradation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The main difficulties stem from its physicochemical properties. The molecule is a small, highly polar compound with a basic aminomethyl group.[1][2] This combination leads to several challenges:

  • High Polarity: Results in poor retention on standard reversed-phase chromatography columns and high solubility in aqueous or polar protic solvents, making extraction and isolation difficult.[3][4]

  • Basic Nature: The primary amine interacts strongly with the acidic silanol groups on standard silica gel, causing significant peak tailing and potential irreversible adsorption during normal-phase chromatography.[5][6]

  • Potential for Degradation: The aminomethyl group is susceptible to oxidation, and the overall molecule can be sensitive to certain pH and thermal conditions.[7][8]

Q2: Why is the hydrochloride salt form often preferred for purification and storage?

Converting the free base of this compound to its hydrochloride (HCl) salt is a highly effective strategy for several reasons:

  • Enhanced Crystallinity: Amine salts are ionic compounds that are often highly crystalline solids.[9] This physical form is much easier to handle, weigh accurately, and purify via recrystallization compared to the free base, which may be an oil or a low-melting solid.

  • Improved Stability: The protonated amine in the salt form is less susceptible to oxidative degradation than the free base, leading to better long-term stability, which is critical for a reference standard.[10]

  • Simplified Purification: Salt formation dramatically alters the compound's solubility. The salt is typically soluble in aqueous solutions but insoluble in many organic solvents.[10][11] This property is exploited in acid-base extractions to wash away non-basic organic impurities.[12]

Q3: What purity level is required for a compound to be considered an analytical standard?

For use as a primary analytical standard, a purity of >99.5% is typically required. The purity must be accurately determined using at least two orthogonal methods (e.g., quantitative NMR and mass balance from HPLC). The Journal of Medicinal Chemistry, for instance, requires a purity of >95% for all biologically tested compounds, and analytical standards must be significantly higher.[13]

Q4: What are the most common impurities I might encounter?

Impurities can originate from the synthetic route or subsequent degradation. Common sources include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like aminocyclopropane derivatives or 1-acylamino-cyclopropane carboxylic acid esters.[7]

  • Reaction Byproducts: Side-products from the specific chemical transformations used.

  • Degradation Products:

    • Oxidation Products: The aminomethyl group can be oxidized, potentially forming N-oxides or other related species.[8]

    • Polymers: Small, reactive molecules can sometimes self-condense or polymerize under certain conditions.

  • Residual Solvents and Water: Due to its polar nature, the compound can retain water and polar organic solvents.

Section 2: Troubleshooting Guide for Purification

This section addresses specific issues you may encounter during the purification process.

Problem: My crude product is a persistent oil or gum and will not crystallize.

  • Causality: The presence of impurities often disrupts the crystal lattice, preventing solidification. Furthermore, the free base form of this compound may have a low melting point or exist as a semi-solid.

  • Solution: Convert to the Hydrochloride Salt.

    • Dissolve the crude oil in a minimal amount of a suitable organic solvent (e.g., isopropanol, methanol, or ethyl acetate).

    • Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or HCl gas dissolved in isopropanol) dropwise while stirring.

    • The hydrochloride salt will typically precipitate as a solid. If it oils out, try adding a less polar co-solvent (e.g., diethyl ether or hexanes) to induce precipitation.

    • Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum. This solid can then be further purified by recrystallization.

Problem: I see severe peak tailing and poor recovery during normal-phase silica gel chromatography.

  • Causality: The basic aminomethyl group is strongly interacting with acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction leads to a non-ideal elution profile (tailing) and can cause irreversible binding to the column.[5]

  • Solution 1: Modify the Mobile Phase.

    • Add a small amount (0.1-1%) of a competing amine, such as triethylamine (TEA) or ammonia (as a 7N solution in methanol), to your mobile phase (e.g., dichloromethane/methanol). The competing base will neutralize the acidic sites on the silica, allowing your compound to elute more symmetrically.[6]

  • Solution 2: Use an Amine-Functionalized Column.

    • For challenging separations, use a pre-packed column with amine-functionalized silica (often designated as NH2 or KP-NH). This stationary phase provides a basic surface that minimizes the problematic interactions with basic analytes, resulting in sharper peaks and better resolution.[4][5]

Problem: My compound elutes in the void volume on a C18 reversed-phase column.

  • Causality: this compound is a very polar molecule (calculated LogP of -0.53) and lacks significant hydrophobic character.[1] Standard C18 columns retain compounds primarily through hydrophobic interactions, which are very weak for this analyte, causing it to elute with the solvent front.

  • Solution 1: Use a Polar-Embedded or HILIC Column.

    • Polar-Embedded RP: These columns have a polar group embedded in the alkyl chain, which provides an alternative retention mechanism for polar compounds.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): This technique is ideal for highly polar compounds. It uses a polar stationary phase (like bare silica or amine-bonded silica) with a high-organic, low-aqueous mobile phase. Retention is based on partitioning into a water-enriched layer on the stationary phase surface.[4]

  • Solution 2: Adjust Mobile Phase to an Alkaline pH.

    • By increasing the mobile phase pH to >9.5 (using a buffer like ammonium bicarbonate), the amine will be in its neutral, free-base form. This makes the compound slightly less polar and can increase its retention on a C18 column.[6] Ensure your column is stable at high pH.

Problem: My purified standard shows new impurity peaks after storage.

  • Causality: The compound may be degrading. As a free base, the primary amine is susceptible to oxidation from atmospheric oxygen.[8] The compound may also be hygroscopic, and absorbed water could facilitate hydrolytic degradation pathways, although oxidation is typically the primary concern for amines.

  • Solution: Convert to a Stable Salt and Control Storage Conditions.

    • Convert to the HCl salt: As previously discussed, the protonated amine is significantly more stable.[10]

    • Lyophilize the Final Product: To ensure removal of all residual water and volatile solvents, lyophilization (freeze-drying) is a highly effective final step. This yields a dry, free-flowing powder that is ideal for long-term storage.[14][15]

    • Store Properly: The final standard should be stored in an amber vial under an inert atmosphere (argon or nitrogen) at low temperature (2-8°C or -20°C) to protect it from light, oxygen, and moisture.[16]

Section 3: Recommended Purification & Standard Preparation Workflows

This section provides step-by-step protocols for purifying this compound and preparing it as a high-purity analytical standard.

Workflow Overview

The following diagram illustrates the general workflow from crude synthetic output to a qualified analytical standard.

Purification_Workflow cluster_0 Initial Purification cluster_1 High Purity Polishing cluster_2 Standard Preparation Crude Crude Product (Oil or Solid) ABE Acid-Base Extraction (Protocol 1) Crude->ABE Salt Isolated HCl Salt (Solid) ABE->Salt Recryst Recrystallization Salt->Recryst Chrom Chromatography (Protocol 2) Salt->Chrom if needed Pure_Salt High Purity HCl Salt (>99.5%) Recryst->Pure_Salt Chrom->Pure_Salt Lyophilize Lyophilization (Protocol 3) Pure_Salt->Lyophilize Standard Qualified Analytical Standard Lyophilize->Standard

Caption: General workflow for purification and preparation of the analytical standard.

Protocol 1: Purification via Acid-Base Extraction and Salt Formation

This robust method leverages the basicity of the amine to remove neutral and acidic impurities.

  • Dissolution: Dissolve the crude this compound (e.g., 5 g) in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (100 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl) (3 x 50 mL). The amine will be protonated and move into the aqueous layer.[10][11] Combine the aqueous layers.

  • Organic Wash (Optional): Wash the combined acidic aqueous layers with fresh ethyl acetate (50 mL) to remove any remaining neutral organic impurities. Discard the organic layer.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5M sodium hydroxide (NaOH) solution with vigorous stirring until the pH is >10 (check with pH paper). This neutralizes the HCl and deprotonates the ammonium salt to regenerate the free amine.[11]

  • Back-Extraction: Extract the free amine from the basic aqueous solution using a water-immiscible organic solvent like DCM (3 x 75 mL). The free amine is more soluble in the organic layer.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base.

  • Salt Formation: Re-dissolve the purified free base in a minimal amount of isopropanol. Add a stoichiometric amount of 2M HCl in diethyl ether. Collect the precipitated this compound HCl salt by filtration, wash with cold diethyl ether, and dry under high vacuum.

Protocol 2: High-Purity Polishing by Flash Chromatography

If impurities persist after acid-base extraction, chromatography is the next step.

Chromatography_Troubleshooting Start Need Chromatographic Purification Method Choose Method Start->Method NP Normal-Phase (Silica Gel) Method->NP Default RP Reversed-Phase (C18) Method->RP Polar Impurities HILIC HILIC Method->HILIC Very Polar Tailing Peak Tailing? NP->Tailing NoRet No Retention? RP->NoRet Modify Add 0.5% TEA to Mobile Phase Tailing->Modify Yes NH2_Col Use Amine (NH2) Column Tailing->NH2_Col Still Tailing Modify->NH2_Col NoRet->HILIC Still No Retention High_pH Use High pH (>9) Mobile Phase NoRet->High_pH Yes

Caption: Decision tree for selecting a suitable chromatography method.

Method A: Modified Normal-Phase Chromatography
  • Stationary Phase: Silica Gel

  • Mobile Phase System: A gradient of methanol in dichloromethane (DCM) containing 0.5% triethylamine (TEA).

  • Procedure:

    • Equilibrate the column with DCM containing 0.5% TEA.

    • Dissolve the sample in a minimal amount of the initial mobile phase.

    • Load the sample onto the column.

    • Elute with a gradient, for example, from 2% to 15% Methanol/DCM (both containing 0.5% TEA).

    • Combine fractions containing the pure product (as determined by TLC or HPLC) and evaporate the solvent.

Method B: High-pH Reversed-Phase Chromatography
  • Stationary Phase: High-pH stable C18 silica

  • Mobile Phase System: A: 10 mM Ammonium Bicarbonate in Water, pH 9.5; B: Acetonitrile.

  • Procedure:

    • Equilibrate the column with the starting mobile phase composition (e.g., 95% A, 5% B).

    • Dissolve the sample in a small amount of water/acetonitrile with a drop of ammonium hydroxide.

    • Load the sample and elute with a gradient of increasing acetonitrile (e.g., 5% to 50% B).

    • Combine pure fractions and lyophilize to remove the volatile buffer and solvents.

Protocol 3: Final Preparation of the Analytical Standard via Lyophilization

This step removes residual solvents and water to produce a stable, dry powder suitable for accurate weighing.[17]

  • Dissolution: Dissolve the highly purified this compound HCl salt in high-purity water (e.g., Milli-Q) to create a 5-10 mg/mL solution.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a lyophilization flask or vials to remove any particulates.

  • Freezing: Freeze the solution completely on the shelves of the lyophilizer or in a dry ice/acetone bath. The freezing process should be slow to encourage the formation of large ice crystals, which facilitates sublimation.[15]

  • Primary Drying (Sublimation): Apply a high vacuum (e.g., <100 mTorr) and set the shelf temperature to a point below the eutectic temperature of the formulation (e.g., -20°C). This phase removes the frozen water via sublimation.[14]

  • Secondary Drying (Desorption): After all the ice has sublimated, gradually increase the shelf temperature (e.g., to 25°C) while maintaining the vacuum. This step removes unfrozen, bound water molecules.[17]

  • Final Product: Once the process is complete, backfill the chamber with an inert gas like nitrogen or argon, and quickly cap or seal the vials. The result is a dry, fluffy, highly pure solid.

Section 4: Purity Assessment and Characterization

To certify the material as an analytical standard, its purity must be unambiguously determined. No single method is sufficient; a combination of orthogonal techniques is required.

Analytical MethodPurposeKey Considerations
Quantitative ¹H NMR (qNMR) Provides an absolute purity assessment against a certified internal standard.[13]Requires a certified, high-purity internal standard (e.g., maleic acid, dimethyl sulfone) with peaks that do not overlap with the analyte. The method is non-destructive.
HPLC-UV/MS (Mass Balance) Quantifies impurities and degradants. The "mass balance" approach assumes 100% minus the sum of all impurities equals the purity of the main component.Use a high-resolution gradient method to separate all potential impurities. An area normalization of >99.5% is a good indicator of high purity. MS helps in identifying unknown peaks.
Elemental Analysis (C, H, N) Confirms the elemental composition of the compound.The measured percentages of C, H, and N should be within ±0.4% of the theoretical values for the molecular formula (C₄H₉NO·HCl).
Karl Fischer Titration Specifically quantifies the water content.Essential for a hygroscopic compound or after lyophilization to confirm dryness.
Thermogravimetric Analysis (TGA) Measures weight loss upon heating to determine the content of residual volatile solvents.Complements Karl Fischer by accounting for non-aqueous volatiles.

References

  • The Organic Chemistry Tutor. (2022, June 6). Amine and HCl - salt formation reaction [Video]. YouTube. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry. Retrieved from [Link]

  • Dr. B R AMBEDKAR. (2022, August 11). How to purify Amine? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract?. Retrieved from [Link]

  • LookChem. (n.d.). Cas 74592-33-9, 1-(AMINOMETHYL)-CYCLOPROPANOL. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Drug Development and Delivery. (n.d.). Lyophilization Technology - An Enabler for Stable Formulations of Small & Large Molecules. Retrieved from [Link]

  • American Pharmaceutical Review. (2024, October 1). Lyophilization Technology for Improving Stability of Small and Large Molecules. Retrieved from [Link]

  • Patel, S. M., et al. (2020). Lyophilization of Small-Molecule Injectables: an Industry Perspective on Formulation Development, Process Optimization, Scale-Up Challenges, and Drug Product Quality Attributes. AAPS PharmSciTech, 21(7), 252. Retrieved from [Link]

  • Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small Polar Molecules: A Challenge in Marine Chemical Ecology. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Lyophilization of Small-Molecule Injectables: an Industry Perspective.... Retrieved from [Link]

  • Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Excipients used in lyophilization of small molecules. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of 1-amino-1-(aminomethyl)cyclopropane and its monobenzamides. Retrieved from [Link]

  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • ACS Publications. (2025, December 9). Some Items of Interest to Process R&D Chemists and Engineers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Retrieved from [Link]

  • RSC Publishing. (n.d.). Unveiling the beauty of cyclopropane formation.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oligonucleotides Containing 1-Aminomethyl or 1-Mercaptomethyl-2-deoxy-d-ribofuranoses.... Retrieved from [Link]

  • ResearchGate. (2025, August 9). Preparative chromatographic purification of cyclosporine metabolites. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The Chemistry of Cyclopropanols. Retrieved from [Link]

  • Journal of Advances in Chemistry. (2017, August 11). Preparation of Analytical Standard of Bisoprolol Impurity A. Retrieved from [Link]

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Technical Support Center: Navigating the Challenges in the Scale-Up of 1-(Aminomethyl)cyclopropanol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(aminomethyl)cyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common challenges encountered during the production of this valuable building block. Our approach is rooted in extensive experience in process development and a deep understanding of the underlying chemical principles.

Introduction: The Synthetic Puzzle of a Bifunctional Cyclopropane

This compound is a highly sought-after building block in medicinal chemistry due to its unique conformational constraints imparted by the cyclopropane ring and the presence of two reactive functional groups: a primary amine and a tertiary alcohol. However, these very features present significant challenges in its synthesis and purification, especially during scale-up. The inherent strain of the cyclopropane ring makes it susceptible to undesired ring-opening reactions, while the polarity of the amino and hydroxyl groups complicates purification.[1]

This guide will walk you through a plausible and robust synthetic strategy, highlighting potential pitfalls at each stage and offering practical, field-tested solutions.

Proposed Synthetic Pathway: A Multi-Step Approach

A common and logical approach to the synthesis of this compound involves the construction of a suitable cyclopropane precursor followed by functional group manipulation. One such strategy is outlined below, starting from a protected amino acid ester.

Synthetic_Pathway A N-Boc-glycine methyl ester B Titanacyclopropane intermediate A->B Kulinkovich-de Meijere Reaction (EtMgBr, Ti(O-iPr)4) C 1-(N-Boc-aminomethyl)cyclopropanol B->C Intramolecular cyclization D This compound C->D Deprotection (e.g., TFA or HCl) Ring_Opening A This compound B Protonated intermediate A->B H+ C Propanal B->C Ring Opening

Caption: Acid-catalyzed ring-opening of this compound.

Troubleshooting Protocol: Mitigating Ring-Opening During Deprotection

  • Choice of Acid: Use a milder acidic condition. For example, a solution of HCl in an organic solvent (like dioxane or diethyl ether) at low temperatures (0 °C to room temperature) is often sufficient for Boc deprotection and can minimize ring-opening.

  • Temperature Control: Perform the deprotection at low temperatures to reduce the rate of the ring-opening side reaction.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Work-up: A rapid and careful work-up is essential. Neutralize the acid as soon as the reaction is complete.

Part 3: Purification and Isolation

The high polarity of this compound makes its purification a significant challenge, especially at scale.

Q6: I am struggling to purify the final product. It streaks badly on silica gel chromatography and I have low recovery. What are my options?

A6: The polar nature of amino alcohols makes standard silica gel chromatography challenging. [2]Here are several strategies to consider:

  • Reverse-Phase Chromatography: This is often a better choice for highly polar compounds. A C18-functionalized silica gel with a mobile phase of water and a polar organic solvent (like methanol or acetonitrile) with a modifier (e.g., a small amount of TFA or ammonia) can provide good separation. [3]* Ion-Exchange Chromatography: Since the product has a basic amino group, cation-exchange chromatography can be a very effective purification method. [4]The product will bind to the resin and can be eluted by changing the pH or increasing the salt concentration of the mobile phase.

  • Crystallization: If a stable salt of the product can be formed (e.g., the hydrochloride or hydrobromide salt), crystallization can be a highly effective and scalable purification method.

Purification Strategy Comparison

MethodAdvantagesDisadvantages
Normal Phase ChromatographyInexpensive stationary phasePoor separation for highly polar compounds, streaking
Reverse Phase ChromatographyGood for polar compoundsMore expensive stationary phase, requires aqueous mobile phases
Ion-Exchange ChromatographyHigh selectivity for charged moleculesCan be more complex to develop the method
CrystallizationHighly scalable, can provide very pure materialRequires the formation of a stable, crystalline salt

Q7: My final product appears to be hygroscopic and difficult to handle. How can I improve its stability and handling?

A7: The freebase of this compound is likely to be a hygroscopic oil or a low-melting solid. Converting it to a salt, such as the hydrochloride salt, will likely result in a more stable, crystalline solid that is easier to handle, weigh, and store. This can be achieved by treating a solution of the purified freebase in an organic solvent (e.g., diethyl ether or isopropanol) with a solution of HCl in the same or a compatible solvent.

Conclusion: A Pathway to Success

The scale-up of this compound production presents a series of challenges that require a thorough understanding of the underlying chemistry and careful process optimization. By anticipating potential issues such as low reaction yields, undesired side reactions like ring-opening, and purification difficulties, and by implementing the troubleshooting strategies outlined in this guide, researchers and process chemists can navigate these hurdles successfully. A systematic approach to reagent qualification, reaction control, and purification will ultimately lead to a robust and scalable process for this valuable synthetic building block.

References

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (2024). Royal Society of Chemistry. [Link]

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (2024). Royal Society of Chemistry. [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. (2018). Organometallic Chemistry. [Link]

  • Cyclopropanol. (n.d.). Wikipedia. [Link]

  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes. (2010). Journal of the American Chemical Society. [Link]

  • Improved Access to Cyclopropanol via Supply-Centered Synthesis. (2022). ResearchGate. [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. (2018). ResearchGate. [Link]

  • Kulinkovich-de Meijere Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Isolation and chromatographic purification of reaction products from amino acids. (2023). Oxford Academic. [Link]

  • Kulinkovich Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Reactions of Amides. (2022). Chemistry LibreTexts. [Link]

  • Some Items of Interest to Process R&D Chemists and Engineers. (2025). ACS Publications. [Link]

  • Purification of strong polar and basic compounds. (2023). Reddit. [Link]

  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (2014).
  • Separation and Detection of Amino Acids. (n.d.). eCampusOntario Pressbooks. [Link]

  • Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles. (2017). PubMed. [Link]

  • Kulinkovich reaction. (n.d.). Grokipedia. [Link]

  • Kulinkovich reaction. (n.d.). Wikipedia. [Link]

  • Cyclopropanone. (n.d.). Wikipedia. [Link]

  • Amino Acid Purification. (n.d.). Column Chromatography. [Link]

  • Method for synthesizing 1-hydroxycyclopropanecarboxylic acid and carboxylate. (2020).
  • Amides: Reactions Forming and Reactions of. (2020). YouTube. [Link]

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Side reactions to consider when using 1-(Aminomethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Aminomethyl)cyclopropanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet reactive building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success and integrity of your experiments.

Introduction to this compound

This compound is a valuable bifunctional molecule featuring a primary amine and a tertiary alcohol on a strained cyclopropane ring.[1] Its unique structure makes it a desirable building block in medicinal chemistry for creating novel pharmaceutical candidates, including anti-inflammatory agents and cancer therapeutics.[1][][3] However, the inherent ring strain and the proximity of the two functional groups can lead to a variety of side reactions. Understanding these potential pitfalls is crucial for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The main stability concern is the high ring strain of the cyclopropanol moiety, which makes it susceptible to ring-opening reactions.[4] This can be initiated by heat, strong acids, or certain metals. The compound is also sensitive to strong oxidizing agents, which can lead to decomposition or unwanted side products. For optimal stability, it is best to store this compound and its salts under an inert atmosphere at refrigerated temperatures (2-8°C).[5]

Q2: Can I perform reactions at elevated temperatures with this compound?

A2: Caution is highly advised. The cyclopropane ring is thermodynamically unstable and prone to thermal rearrangement.[4] High temperatures can promote ring-opening to form propanal derivatives or other rearranged products. If heating is necessary, it should be done with careful monitoring, and the temperature should be kept as low as possible for the shortest duration necessary.

Q3: Is the amine or the hydroxyl group more reactive?

A3: In general, the primary amine is a stronger nucleophile and base than the tertiary alcohol.[6] Therefore, in reactions with electrophiles like acyl chlorides or alkyl halides, the amine is expected to react preferentially. However, the specific reaction conditions (e.g., pH, solvent, catalyst) can influence the chemoselectivity.

Q4: How can I selectively protect the amine or hydroxyl group?

A4:

  • Amine Protection: Standard amine protecting groups like Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate) can be used. These reactions are typically performed under basic conditions where the amine is the more reactive nucleophile.

  • Hydroxyl Protection: Selective protection of the tertiary alcohol is more challenging due to its lower reactivity and steric hindrance. Silyl ethers (e.g., TMS, TBDMS) can sometimes be installed under carefully controlled conditions, but competitive N-silylation can be an issue. In some cases, it may be more strategic to protect the amine first, then protect the hydroxyl group.

Troubleshooting Guide

This section addresses common problems encountered during reactions involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reagent Instability: The this compound may have degraded due to improper storage. 2. Ring Opening: Reaction conditions (e.g., high temperature, strong acid) may be causing decomposition of the starting material.[7][8] 3. Incompatible Reagents: The chosen reagents may be reacting with the solvent or promoting side reactions.1. Quality Check: Verify the purity of the starting material by NMR or LC-MS. 2. Milder Conditions: Attempt the reaction at a lower temperature. If an acid is required, use a weaker, non-nucleophilic acid or a buffered system. 3. Reagent and Solvent Selection: Ensure all reagents and solvents are anhydrous and compatible. Consult literature for analogous transformations.
Formation of an Unexpected Ketone Byproduct Oxidative Ring Opening: The cyclopropanol ring has opened to form a β-amino ketone. This can be catalyzed by certain metals (e.g., Cu, Ag) or oxidizing agents.[7]1. Degas Solvents: Remove dissolved oxygen from the reaction mixture by sparging with an inert gas (N₂ or Ar). 2. Use High-Purity Reagents: Avoid metal contaminants. If a metal catalyst is necessary, screen different options to find one that does not promote this side reaction. 3. Add an Antioxidant: In some cases, a small amount of an antioxidant like BHT can suppress oxidative side reactions.
Isolation of a Linear Amine Instead of a Cyclopropane-Containing Product Reductive Ring Opening: Certain reducing agents, especially under harsh conditions, can cleave the cyclopropane ring.1. Milder Reducing Agents: If a reduction is part of the sequence, switch to a milder reagent (e.g., NaBH₄ instead of LiAlH₄, if applicable). 2. Control Stoichiometry: Use the minimum required amount of the reducing agent.
Reaction Stalls or is Sluggish 1. Insufficient Activation: The electrophile may not be reactive enough, or the nucleophilicity of the amine/hydroxyl group is suppressed. 2. Steric Hindrance: The tertiary nature of the alcohol and its proximity to the aminomethyl group can hinder reactions at the hydroxyl position.1. Use an Activating Agent: For reactions at the hydroxyl group, a Lewis acid might be necessary to increase the electrophilicity of the reaction partner. For amine reactions, a non-nucleophilic base can enhance its reactivity. 2. Increase Reaction Time/Concentration: If no degradation is observed, extending the reaction time or increasing the concentration of reactants may drive the reaction to completion.
Key Side Reaction: Acid-Catalyzed Ring Opening

One of the most common side reactions is the acid-catalyzed ring opening of the cyclopropanol. The high ring strain makes the C-C bonds susceptible to cleavage, especially when the hydroxyl group is protonated, forming a good leaving group.

G cluster_0 Acid-Catalyzed Ring Opening A This compound B Protonated Intermediate A->B + H⁺ C Carbocation Intermediate B->C - H₂O D Ring-Opened Product (β-Amino Aldehyde/Ketone) C->D Rearrangement

Caption: Mechanism of acid-catalyzed ring-opening.

This rearrangement leads to the formation of a β-amino aldehyde or ketone, which can then undergo further reactions, leading to a complex mixture of products.

Experimental Protocol: N-Boc Protection of this compound

This protocol provides a standard method for the chemoselective protection of the primary amine, a common first step in a multi-step synthesis.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in DCM at a concentration of approximately 0.1 M.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine or sodium bicarbonate to the solution.

  • Add a solution of Boc₂O in DCM dropwise over 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

G cluster_1 N-Boc Protection Workflow Start Dissolve Reagents in DCM at 0°C Step1 Add Base (TEA or NaHCO₃) Start->Step1 Step2 Add Boc₂O (dropwise) Step1->Step2 Step3 Stir at RT (2-4h) Step2->Step3 Step4 Workup (Quench, Extract, Wash) Step3->Step4 End Purification (Chromatography) Step4->End

Caption: Workflow for N-Boc protection.

References

  • Lookchem. (n.d.). Cas 74592-33-9,1-(AMINOMETHYL)-CYCLOPROPANOL. Retrieved from [Link]

  • PMC. (2019, January 28). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative ring opening of cyclopropylamines into 1,2‐dioxolanes. Retrieved from [Link]

  • StackExchange. (2021, September 13). Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanol. Retrieved from [Link]

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Technical Support Center: Purification of 1-(Aminomethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(Aminomethyl)cyclopropanol. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this valuable building block. Here, we address common challenges encountered during its purification from various synthetic routes, providing not just solutions but also the underlying chemical principles to empower your experimental choices.

Section 1: Frequently Asked Questions (FAQs)

This section covers high-level questions that frequently arise when handling and purifying this compound.

Q1: What are the critical physical and chemical properties of this compound that influence its purification?

A1: Understanding the physicochemical properties of your target compound is the cornerstone of developing a robust purification strategy. This compound is a small, polar molecule with a basic amino group and a polar hydroxyl group. These features dictate its behavior in different solvent systems.

Key properties are summarized below:

PropertyValueSignificance for Purification
Molecular FormulaC₄H₉NOLow molecular weight suggests potential volatility.
Molecular Weight87.12 g/mol [1][]Relevant for mass spectrometry analysis.
AppearanceLiquid or low-melting solid/semi-solid[]The free base may be difficult to handle as a solid, making recrystallization challenging. The hydrochloride salt is typically a stable solid.
Boiling Point153.7 °C @ 760 mmHg[][3]Distillation is a possible, but potentially high-temperature, purification method. Vacuum distillation is preferable to prevent degradation.
Water SolubilityHigh (804 g/L at 25°C)[4]The compound is highly water-soluble, which complicates extractions with aqueous solutions. Brine washes are essential to recover the product from organic layers.
pKa (predicted)~12.99[3][4]The amino group is strongly basic. This allows for straightforward conversion to its hydrochloride salt using aqueous HCl, a key step in acid-base extraction.[5][6]
Q2: I've just completed a synthesis. What are the most common types of impurities I should expect to see?

A2: The impurities in your crude product are almost entirely dependent on the synthetic route employed. Here are a few common scenarios:

  • From Kulinkovich Reaction: If you used an ester (e.g., ethyl cyclopropanecarboxylate) and a Grignard reagent, expect unreacted starting materials. The Kulinkovich reaction is a powerful method for creating cyclopropanols, but side reactions can occur.[7][8][9]

  • From Nitrile Reduction: If you started with a precursor like 1-(aminomethyl)cyclopropanecarbonitrile[10], you might have residual starting material or partially reduced intermediates.

  • From Boc-Deprotection: A very common route involves the deprotection of 1-(Boc-aminomethyl)cyclopropanol.[11] In this case, impurities can include the unreacted Boc-protected starting material, the deprotection agent (e.g., trifluoroacetic acid, HCl), and byproducts like tert-butanol or isobutylene.

  • General Impurities: Residual solvents from the reaction or initial workup are almost always present.

Q3: My crude product is the hydrochloride salt. Do I need to neutralize it (free-base) before purification?

A3: It depends on your chosen purification method.

  • For Acid-Base Extraction: No. Starting with the salt is actually the first step. You will dissolve it in an aqueous medium, wash with an organic solvent to remove neutral impurities, and then add a strong base to liberate the free amine for extraction.

  • For Reversed-Phase Chromatography: Generally, no. You can often purify the salt directly, although you may need to adjust the mobile phase pH to ensure good peak shape.

  • For Normal-Phase Chromatography (Silica/Alumina): Yes, absolutely. You must convert the salt to the neutral free base before loading it onto the column. An ionic salt will have extremely strong interactions with the polar stationary phase, leading to it getting stuck at the origin with zero elution.

  • For Recrystallization: You will purify the material as the salt, so no neutralization is needed.

Q4: What is the best general purification strategy for this compound?

A4: The optimal strategy depends on the nature and quantity of your impurities. For most common scenarios involving neutral, non-polar organic impurities, a straightforward acid-base extraction is the most effective and scalable method.[6][12] For separating the target compound from polar impurities or structurally similar amines, chromatography is superior.

The following decision tree can guide your choice.

Purification Strategy Decision Tree.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Purification by Acid-Base Extraction

This technique exploits the basicity of the amino group. The amine (free base) is soluble in organic solvents. When protonated with acid, it forms an ammonium salt that is soluble in the aqueous layer. This allows for a clean separation from neutral or acidic impurities.[5][6]

Troubleshooting Common Issues:

  • Problem: My product yield is very low after the full extraction procedure.

    • Cause & Solution: this compound has significant water solubility even in its free base form.[4] During the final extraction of the free base from the basified aqueous layer, you may be leaving a substantial amount of product behind.

    • Expert Tip: Perform multiple extractions (at least 3-5) with your organic solvent. After the main extractions, use a brine (saturated NaCl solution) wash on the combined organic layers. Brine reduces the solubility of organic compounds in the aqueous phase, pushing more of your product into the organic layer.

  • Problem: After basifying the aqueous layer, my product won't extract into the organic solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Cause & Solution: The pH of the aqueous layer may not be high enough to fully deprotonate the ammonium salt. The pKa of the conjugate acid is likely around 9-10.

    • Expert Tip: Ensure the aqueous layer is strongly basic. Use a pH strip or meter to check that the pH is >12. Add more strong base (e.g., 50% NaOH solution) until you reach this target before attempting the extraction.

  • Problem: A thick emulsion formed at the interface between the aqueous and organic layers.

    • Cause & Solution: Emulsions are common when there are particulates or when solutions are shaken too vigorously.

    • Expert Tip: First, try gentle swirling instead of vigorous shaking. If an emulsion still forms, add a small amount of brine and swirl gently; this often helps break the emulsion. In stubborn cases, you may need to filter the entire mixture through a pad of Celite (diatomaceous earth).

Workflow for Acid-Base Extraction.

Guide 2: Purification by Column Chromatography

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[13][14][15] For basic amines, this is not always straightforward.

Troubleshooting Common Issues:

  • Problem: My compound is streaking badly (tailing) on a standard silica gel column.

    • Cause & Solution: Silica gel is inherently acidic due to surface silanol (Si-OH) groups. These acidic sites strongly and often irreversibly interact with basic amines, causing poor peak shape and potential product loss.[16]

    • Expert Tip: Deactivate the silica by adding a small amount of a competing base to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your eluent system (e.g., Dichloromethane/Methanol/TEA). This neutralizes the acidic sites, allowing your amine to elute properly.[16]

  • Problem: I'm not getting good separation between my product and a polar impurity.

    • Cause & Solution: Your mobile phase may be too strong (too polar), causing all compounds to elute quickly without resolving.

    • Expert Tip: Switch to a less polar solvent system or consider a different stationary phase. Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds. Alternatively, amine-functionalized silica columns provide an inert surface that dramatically improves peak shape and separation for amines.[16]

Stationary PhaseRecommended Mobile Phase SystemRationale & Best Use Case
Silica Gel Dichloromethane / Methanol / Triethylamine (e.g., 95:4:1)Most common and cheapest option. The TEA is critical to prevent peak tailing.[16] Best for separating from less polar impurities.
Neutral Alumina Ethyl Acetate / HexanesAlumina is less acidic than silica and is a good general-purpose alternative for basic compounds.
Amine-functionalized Silica Ethyl Acetate / HexanesThe best choice for difficult separations of basic amines. Provides excellent peak shape without needing basic additives in the mobile phase.[16]
Reversed-Phase (C18) Water / Acetonitrile + 0.1% Formic Acid or Ammonium HydroxideUseful for purifying the highly polar free base or its salt. Mobile phase modifier is needed to ensure good peak shape.
Guide 3: Purification by Recrystallization (for the Hydrochloride Salt)

Recrystallization is an excellent technique for achieving high purity, but it is only suitable for crystalline solids. The free base of this compound is often a liquid or a low-melting solid, but its hydrochloride salt is typically a crystalline solid, making it a good candidate for this method.[17]

Troubleshooting Common Issues:

  • Problem: My product is "oiling out" of the solution instead of forming crystals.

    • Cause & Solution: This happens when the compound's solubility limit is exceeded while the solution is still too warm, or if there are impurities present that depress the melting point.

    • Expert Tip: Try cooling the solution much more slowly. Start with a hot, saturated solution and allow it to cool to room temperature undisturbed over several hours before moving it to an ice bath or refrigerator. Adding a seed crystal from a previous pure batch can also promote proper crystal growth.

  • Problem: I can't find a single solvent that works for recrystallization.

    • Cause & Solution: An ideal single recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. This is not always possible to find.

    • Expert Tip: Use a binary solvent system. Dissolve the salt in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., methanol or ethanol) while hot. Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the solid and then allow the mixture to cool slowly.

References

  • Wikipedia. Column chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanols. [Link]

  • Khan Academy. Column chromatography. [Link]

  • University of Toronto Scarborough. Column Chromatography Theory. [Link]

  • Mo T. Acid-Base Extraction Tutorial. YouTube. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Delsarte, C., Etuin, G., & Petit, L. (2018). An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. Bioorganic & Medicinal Chemistry, 26(4), 984–988. [Link]

  • Azolearn. Acid-Base Extraction Part-1. YouTube. [Link]

  • Crysdot LLC. This compound hydrochloride. [Link]

  • Jennychem. 1-(aMinoMethyl)cyclopropanecarbonitrile hcl. [Link]

  • LookChem. Cas 74592-33-9,1-(AMINOMETHYL)-CYCLOPROPANOL. [Link]

  • BaaYo. Column Chromatography Basics and Lab Procedure. YouTube. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Organic Syntheses. Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions. [Link]

  • Rassias, G. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry, 10(35), 7047-7057. [Link]

  • Niemczyk, M. Acid Base Extraction Demonstrated by Mark Niemczyk, PhD. YouTube. [Link]

  • MySkinRecipes. 1-(Boc-aminomethyl)cyclopropanol. [Link]

  • Wang, Y., et al. (2021). The Chemistry of Cyclopropanols. ResearchGate. [Link]

  • Lindsay, V. N. G., et al. (2020). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]

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Technical Support Center: Monitoring the Synthesis of 1-(Aminomethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(Aminomethyl)cyclopropanol. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to confidently monitor your reaction's progress, ensure high yield and purity, and troubleshoot common issues that may arise.

Introduction: The Importance of Reaction Monitoring

This compound is a valuable building block in medicinal chemistry, prized for the unique conformational constraints imparted by its strained cyclopropane ring.[1][2] Successful synthesis requires careful monitoring to determine the reaction endpoint, minimize byproduct formation, and ensure a safe and efficient process. Inadequate monitoring can lead to low yields, complex purification challenges, and wasted resources. This guide focuses on the practical application of common analytical techniques to track the conversion of a key intermediate, 1-cyanocyclopropanol , to the desired This compound product, a common synthetic transformation involving the reduction of a nitrile to a primary amine.

Frequently Asked Questions (FAQs): Core Monitoring Techniques

This section addresses the most common questions regarding the selection and implementation of analytical methods for monitoring this synthesis.

Q1: What are the primary analytical methods for tracking the synthesis of this compound?

The three most effective and accessible techniques for monitoring the reduction of 1-cyanocyclopropanol are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different stages of the reaction and levels of required detail.

Table 1: Comparison of Recommended Analytical Techniques
TechniqueProsConsBest For
TLC Fast, inexpensive, requires minimal sample, provides a quick visual check of reactant consumption and product formation.Primarily qualitative, lower resolution, can be difficult to interpret with multiple byproducts.Rapid, frequent checks on reaction progress at the bench.
GC-MS High sensitivity and resolution, provides mass information for peak identification, excellent for detecting volatile impurities.[3]Requires derivatization for polar analytes like amino alcohols, destructive to the sample, longer analysis time.Confirming product identity, quantifying purity, and identifying volatile byproducts after workup.
¹H NMR Provides detailed structural information, quantitative, non-destructive, allows for tracking specific functional group transformations.[4][5]Higher cost, requires deuterated solvents, may be difficult to interpret in complex crude mixtures.Accurate determination of conversion rates, structural confirmation of product and intermediates.
Q2: How do I effectively use Thin-Layer Chromatography (TLC) to monitor the reaction?

TLC is your first line of analysis. It provides a rapid "snapshot" of the reaction mixture, allowing you to visualize the disappearance of the starting nitrile and the appearance of the amine product.

Core Principle: The separation is based on polarity. The stationary phase (silica gel on the TLC plate) is very polar. The mobile phase (eluent) is a less polar solvent system. Less polar compounds travel further up the plate (higher Rf value), while more polar compounds interact more strongly with the silica and travel shorter distances (lower Rf value).

Step-by-Step Protocol for TLC Analysis:

  • Sample Preparation: Using a capillary tube, take a micro-sample from the reaction mixture. Dilute it in a small amount of a suitable solvent (e.g., ethyl acetate or methanol) in a separate vial.

  • Spotting: Spot the diluted sample onto the baseline of the TLC plate. It's crucial to also spot the starting material (1-cyanocyclopropanol) as a reference in a separate lane.

  • Development: Place the plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front. Visualize the spots. Since the starting material and product have weak chromophores, you will need a visualization agent.

    • Potassium Permanganate (KMnO₄) Stain: This stain reacts with reducible functional groups, such as the alcohol in both the reactant and product, and the amine in the product. It will appear as yellow spots on a purple background.

    • Ninhydrin Stain: This is highly specific for primary and secondary amines. It will stain the this compound spot a characteristic purple or yellow color, making it easy to distinguish from the starting material.

Interpreting the Results:

  • Starting Material (1-cyanocyclopropanol): This is moderately polar. It will have a specific Rf value.

  • Product (this compound): This is significantly more polar due to the primary amine. It will appear as a new spot with a much lower Rf value, often close to the baseline.

  • Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Table 2: Recommended TLC Systems
Mobile Phase (Eluent) SystemVisualization AgentTarget Compounds
70:30 Hexane:Ethyl AcetateKMnO₄ StainStarting Material (1-cyanocyclopropanol)
85:10:5 Dichloromethane:Methanol:Ammonium HydroxideNinhydrin Stain, KMnO₄ StainProduct (this compound)
Q3: When should I use GC-MS and how do I prepare the sample?

GC-MS is best used for confirming the identity of the final product after the reaction workup and for identifying volatile byproducts. Due to the high polarity and hydrogen-bonding capacity of the amino alcohol, direct injection is often problematic, leading to poor peak shape and column degradation. Therefore, derivatization is necessary.

Step-by-Step Protocol for GC-MS Analysis (Post-Derivatization):

  • Sample Preparation: Take a small aliquot of the dried, crude product.

  • Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), in a suitable solvent like pyridine or acetonitrile. Gently heat the mixture (e.g., 60 °C for 30 minutes) to facilitate the reaction. This will convert the polar -OH and -NH₂ groups into less polar -OSi(CH₃)₃ and -NHSi(CH₃)₃ groups.

  • Injection: Inject the derivatized sample into the GC-MS.

  • Analysis: The derivatized product will be more volatile and elute from the GC column with a sharp peak. The mass spectrometer will provide a fragmentation pattern. The molecular ion peak corresponding to the derivatized product will confirm its formation.

Q4: How can ¹H NMR spectroscopy provide quantitative insights into the reaction progress?

¹H NMR is a powerful tool for obtaining unambiguous structural confirmation and for calculating the conversion rate.[6] You can monitor the reaction by observing the disappearance of proton signals unique to the starting material and the appearance of signals for the product.

Core Principle: The chemical environment of each proton in a molecule determines its resonance frequency (chemical shift). By integrating the area under these peaks, you can determine the relative ratio of protons, and thus the ratio of reactant to product.[5]

Step-by-Step Protocol for NMR Monitoring:

  • Sample Preparation: Withdraw an aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by adding a small amount of water if using LiAlH₄). Extract the organic components and evaporate the solvent.

  • Dissolution: Dissolve the crude residue in a deuterated solvent, such as CDCl₃ or D₂O. Add a small amount of an internal standard with a known concentration and a simple, non-overlapping signal (e.g., tetramethylsilane - TMS).

  • Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: Identify the characteristic peaks for both the reactant and product. The highly shielded protons on the cyclopropane ring typically appear in a distinct upfield region of the spectrum.[7]

Table 3: Key ¹H NMR Signal Changes
CompoundKey Proton SignalApproximate Chemical Shift (ppm)Expected Change
1-cyanocyclopropanol Cyclopropane protons (-CH₂-)0.8 - 1.5 (multiplets)Disappearance
This compound Cyclopropane protons (-CH₂-)0.4 - 1.0 (multiplets)Appearance
This compound Methylene protons (-CH₂-NH₂)~2.7 (singlet or doublet)Appearance

By comparing the integration of a product peak (e.g., the -CH₂-NH₂ signal at ~2.7 ppm) to a starting material peak, you can calculate the percentage conversion and determine if the reaction has reached completion.

Troubleshooting Guide: Addressing Common Issues

Even with careful planning, experimental challenges can arise. This section provides a logical framework for diagnosing and solving common problems.

Q1: My TLC shows the reaction has stalled. The starting material spot remains, and there are multiple new spots. What should I do?

This is a common issue indicating an incomplete reaction or the formation of side products.

Possible Causes:

  • Depleted Reagent: The reducing agent (e.g., LiAlH₄) may have been consumed by ambient moisture or other reactive species.

  • Inactive Catalyst: If using catalytic hydrogenation, the catalyst may be poisoned or inactive.

  • Low Temperature: The reaction temperature may be too low, resulting in slow kinetics.

  • Side Reactions: The strained cyclopropanol ring can be susceptible to ring-opening under harsh conditions (e.g., strongly acidic or basic pH), leading to byproducts.[8]

Troubleshooting Steps:

G start Stalled Reaction on TLC q1 Check Reaction Temperature start->q1 q2 Using a Reducing Agent (e.g., LiAlH₄)? q1->q2 Yes, it's correct sol1 Increase temperature to recommended value. q1->sol1 No, it's too low q3 Using Catalytic Hydrogenation? q2->q3 No sol2 Carefully add another equivalent of fresh reducing agent. q2->sol2 Yes sol3 Check catalyst quality. Consider adding fresh catalyst. q3->sol3 Yes sol4 Quench, work up, and purify. Characterize byproducts to optimize conditions. q3->sol4 No

General workflow for synthesis monitoring.

By implementing these analytical strategies and troubleshooting guides, you can gain precise control over the synthesis of this compound, leading to more reliable outcomes and higher quality material for your research and development endeavors.

References
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Cabua, M. C., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.
  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers. Royal Society of Chemistry.
  • Snead, D. R., & Chen, C. (2023). Improved Access to Cyclopropanol via Supply-Centered Synthesis. ChemRxiv.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. Retrieved from [Link]

  • American Chemical Society. (2025). Some Items of Interest to Process R&D Chemists and Engineers.
  • Chaplin, A. B. (2012). The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis. Organic & Biomolecular Chemistry.
  • Zhang, Z., et al. (1995).
  • MDPI. (n.d.). Process Analytical Strategies for Size Monitoring: Offline, At-Line, Online, and Inline Methods in a Top-Down Nano-Manufacturing Line. Retrieved from [Link]

  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. (n.d.).
  • Cabua, M. C., et al. (2024). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. UniCA IRIS.
  • Synthesis of 1, 1-cyclopropanedimethanol. (2025).
  • Holt, S., & Johnston, A. (2002). Cyclosporin: revisions in monitoring guidelines and review of current analytical methods. PubMed.
  • Cyclopropanol - A Caged Dual-Functional Warhead for Selective Electrochemical Bioconjug
  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (n.d.).
  • NMR reaction monitoring in flow synthesis. (2017).
  • Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. (n.d.).
  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. MDPI.
  • Synthesis of Activated Cyclopropanes by an MIRC Strategy: An Enantioselective Organocatalytic Approach to Spirocyclopropanes. (2025).
  • Doc Brown's Advanced Organic Chemistry. (n.d.). H-1 proton NMR spectrum of cyclopropane. Retrieved from [Link]

  • Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. (n.d.).
  • NMR Spectroscopy Techniques for Application to Metabonomics. (n.d.). Metabolomics Society.
  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (2024). Organic Chemistry Frontiers. Royal Society of Chemistry.

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Technical Support Center: Troubleshooting Catalyst Poisoning in Reactions with 1-(Aminomethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(aminomethyl)cyclopropanol. This unique building block, containing both a strained cyclopropanol ring and a primary amine, offers exciting synthetic possibilities. However, these same functional groups present significant challenges in transition-metal-catalyzed reactions, with catalyst poisoning and deactivation being primary failure modes.

This guide is structured to provide not just solutions, but a foundational understanding of the underlying chemical principles. By diagnosing the root cause of an issue, you can develop robust and reproducible synthetic protocols.

Section 1: Frequently Asked Questions - Understanding the Core Issues

This section addresses the fundamental mechanisms behind the common catalyst poisoning issues encountered when using this compound.

Q1: Why is catalyst poisoning a frequent problem when using this compound?

A1: The structure of this compound contains two key functionalities that can independently or synergistically poison transition metal catalysts:

  • The Primary Aminomethyl Group: Primary amines are strong Lewis bases and potent ligands for many transition metals (e.g., Palladium, Rhodium, Copper). The nitrogen lone pair can irreversibly bind to the metal's active site, forming a stable, catalytically inactive complex.[1] This is a common deactivation pathway for catalysts used in cross-coupling reactions.[2][3] The basicity of the amine can also alter the reaction medium, potentially promoting undesirable side reactions.[4]

  • The Cyclopropanol Ring: This strained ring system is prone to catalytic ring-opening.[5] While this reactivity can be synthetically useful, it can also initiate unintended pathways that consume the catalyst or generate species that interfere with the desired catalytic cycle. For instance, oxidative ring-opening can generate β-keto radicals, which might lead to catalyst-consuming dimerization or polymerization.[6]

Q2: Which types of catalysts are most susceptible, and what are the primary deactivation mechanisms?

A2: Palladium catalysts, especially those in the +2 oxidation state (e.g., Pd(OAc)₂, PdCl₂), are particularly vulnerable. Two deactivation mechanisms are prevalent:

  • Mechanism A: Strong Ligand Binding (Poisoning): The primary amine can coordinate strongly to the palladium center. In some cases, the formation of a bis(amino)-palladium complex can occur, effectively removing the catalyst from the active cycle.[1] This is a classic case of catalyst poisoning by a substrate.

  • Mechanism B: Reductive Deactivation: The amine, often acting as a base in the reaction, can promote the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles (palladium black).[7][8] This is a common observation in reactions involving amines and has been studied in detail.[7]

The interplay between these mechanisms is visualized in the diagram below.

G cluster_0 Catalyst Deactivation Pathways Active_Catalyst Active Pd(II) Catalyst Inactive_Complex Inactive Pd(II)-Amine Complex (Poisoned) Active_Catalyst->Inactive_Complex Strong Coordination (Mechanism A) Inactive_Pd0 Inactive Pd(0) Nanoparticles (Reduced) Active_Catalyst->Inactive_Pd0 Amine This compound (R-CH₂NH₂) Amine->Inactive_Complex Base Amine as Base Amine->Base Base->Active_Catalyst Promotes Reduction (Mechanism B)

Figure 1. Primary mechanisms for Palladium(II) catalyst deactivation by this compound.

Q3: Can the choice of ligand on the catalyst prevent this poisoning?

A3: Absolutely. The choice of ancillary ligand is critical. A well-chosen ligand can modulate the electronic properties and steric environment of the metal center to disfavor binding of the aminomethyl group.

  • Sterically Hindered Ligands: Bulky ligands (e.g., Buchwald-type biaryl phosphines) can create a crowded coordination sphere around the metal, making it more difficult for the substrate's amine group to bind strongly enough to cause poisoning.

  • Electronically Matched Ligands: Ligands that form a more stable bond with the metal than the amine can prevent displacement. Recently, thioether-based ligands have shown remarkable efficacy in preventing amine and heterocycle poisoning in palladium-catalyzed C-H functionalization reactions.[3]

Q4: My reaction starts but then stalls. Is this related to the cyclopropanol ring opening?

A4: It's a strong possibility. The initial catalytic turnover might proceed as expected, but the ring-opening of the cyclopropanol moiety, either in the starting material or the product, can generate intermediates that interfere with the catalyst. For example, in copper-catalyzed reactions, ring-opening can generate a β-alkyl radical or a copper-homoenolate.[5] If these intermediates are not efficiently trapped by the desired reaction partner, they can engage in side reactions, such as forming α,β-unsaturated enones, which can themselves polymerize or deactivate the catalyst.[5]

Section 2: Troubleshooting Guide - From Diagnosis to Solution

This guide provides a systematic approach to troubleshooting common experimental failures.

Issue 1: Reaction Stalls or Fails to Reach Completion

This is the most common issue, often pointing directly to catalyst deactivation.

  • Diagnostic Step:

    • Set up a control reaction using a similar substrate that lacks the primary amine, for example, (1-hydroxymethyl)cyclopropanol.

    • Run both reactions in parallel under identical conditions.

    • Monitor the reactions by TLC, GC, or LCMS.

  • Interpreting the Results:

    • If the control reaction proceeds smoothly while the amine-containing reaction stalls, the primary amine is the culprit.

    • If both reactions stall, the issue may be related to the cyclopropanol core, reagent purity, or general reaction conditions.

Troubleshooting Flowchart

G Start Reaction Stalls Control Run Control Reaction (w/o -NH₂ group) Start->Control Control_OK Control reaction proceeds, Amine reaction stalls Control->Control_OK Yes Control_Fail Both reactions stall Control->Control_Fail No Amine_Poison Diagnosis: Amine is the primary poison Control_OK->Amine_Poison Other_Issue Diagnosis: Issue with cyclopropanol core, reagents, or conditions Control_Fail->Other_Issue Sol_A Solution: Change Ligand (e.g., bulky phosphine, thioether) Amine_Poison->Sol_A Sol_B Solution: Add a Re-oxidant (e.g., Benzoquinone for Pd(II)) Amine_Poison->Sol_B Sol_C Solution: Use a protected amine (e.g., Boc, Cbz) then deprotect Amine_Poison->Sol_C Sol_D Solution: Purify all reagents and check solvent quality Other_Issue->Sol_D

Figure 2. Troubleshooting workflow for a stalled reaction involving this compound.

Issue 2: Inconsistent Results and Poor Reproducibility

Batch-to-batch inconsistency often points to variable levels of impurities that act as catalyst poisons.

  • Possible Cause: Trace impurities in this compound, solvents, or other reagents. Sulfur or other nitrogen-containing compounds are common culprits.[9][10]

  • Solution: Implement a Feed Purification Protocol.

    • Reagent Purity: Ensure the this compound is of high purity. Consider recrystallization or column chromatography if necessary.

    • Solvent Quality: Use high-purity, anhydrous solvents. Passing solvents through a column of activated alumina can remove trace water and other polar impurities.

    • Inert Atmosphere: Rigorously maintain an inert atmosphere (Nitrogen or Argon) to prevent the introduction of oxygen or moisture, which can also contribute to catalyst degradation.[11]

Issue 3: Low Yield with Formation of a Dark Precipitate (e.g., Palladium Black)

This is a clear visual indicator of catalyst reduction, a common deactivation pathway for Pd(II) catalysts.[7][8]

  • Possible Cause: The amine functionality, acting as a base, is promoting the reduction of the active Pd(II) catalyst to inactive Pd(0) metal.

  • Solution: Add a Stoichiometric Re-oxidant.

    • For Pd(II) catalyzed reactions, the addition of an additive like benzoquinone (BQ) can intercept and re-oxidize the transient Pd(0) species back to the active Pd(II) state, preventing the formation of palladium black and keeping the catalyst in the cycle.[7][8] See Protocol 2 for a general procedure.

Table 1: Effect of Additives on a Hypothetical Pd(II)-Catalyzed Arylation
EntryAdditive (1.2 equiv)ObservationYield (%)
1NoneReaction stalled, black ppt. formed15%
2Benzoquinone (BQ)Homogeneous solution, complete conversion85%
3TEMPOSome improvement, minor ppt.45%
4K₂CO₃Faster initial rate, then stall & ppt.20%

Data is illustrative and demonstrates the principle of using a re-oxidant to mitigate catalyst reduction.

Section 3: Key Experimental Protocols

These protocols provide a starting point for diagnosing and solving the issues discussed above. Always consult the primary literature for reaction-specific parameters.

Protocol 1: General Procedure for Mitigating Pd(II) Reduction using Benzoquinone (BQ)

This protocol is adapted from findings on preventing amine-promoted catalyst reduction.[7][8]

  • Glassware Preparation: To a dry, oven-baked flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the chosen ligand (if applicable), and 1,4-benzoquinone (1.1 - 1.5 equivalents relative to the limiting reagent).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Addition: Add the solvent, followed by the aryl halide (or other coupling partner).

  • Substrate Addition: Add the this compound, followed by the base.

  • Reaction: Heat the reaction to the desired temperature and monitor by TLC or LCMS until completion.

  • Workup: Upon completion, cool the reaction, dilute with a suitable organic solvent, and proceed with a standard aqueous workup. The excess BQ and its reduced form (hydroquinone) can typically be removed during chromatography.

Causality Note: BQ acts as a sacrificial oxidant. It is more easily reduced by any transient Pd(0) species than the aryl halide, thus regenerating the active Pd(II) catalyst and preventing the irreversible aggregation into nanoparticles.[8]

Protocol 2: Pre-treatment of Amine Reagent via Salt Formation

Temporarily masking the amine's basicity and nucleophilicity can sometimes prevent poisoning.

  • Salt Formation: In a separate flask, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., diethyl ether, DCM).

  • Add a solution of HCl in a non-coordinating solvent (e.g., 1M HCl in ether, 1.0 equiv) dropwise at 0 °C.

  • Stir for 30 minutes. The hydrochloride salt will typically precipitate.

  • Isolation: Isolate the salt by filtration, wash with cold solvent, and dry under vacuum.

  • Reaction Setup: Use the pre-formed hydrochloride salt in your catalytic reaction. The required base in the reaction will liberate the free amine in situ.

Causality Note: By introducing the amine as its salt, its initial concentration in the free-base form is kept very low, determined by the equilibrium with the main reaction base. This can minimize direct, rapid poisoning of the catalyst at the start of the reaction.

References

  • A Highly Efficient Aromatic Amine Ligand/Copper(I) Chloride Catalyst System for the Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether) - National Institutes of Health (NIH).

  • Catalyst Poisoning Mitigation - Energy → Sustainability Directory.

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal - American Chemistry Council.

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - National Institutes of Health (NIH).

  • Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate.

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers - National Institutes of Health (NIH).

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications.

  • How to Prevent Catalyst Poisoning at the Industrial Scale.

  • Radical Cyclopropanol Ring Opening Initiated Tandem Cyclizations for Efficient Synthesis of Phenanthridines and Oxindoles - PMC - NIH.

  • How to Troubleshoot a Reaction - University of Rochester, Department of Chemistry.

  • Catalytic Reactions at Amine-Stabilized and Ligand-Free Platinum Nanoparticles Supported on Titania During Hydrogenation of Alkenes and Aldehydes - JoVE.

  • How Can You Prevent Catalyst Poisoning? - Chemistry For Everyone - YouTube.

  • Ring-Opening Cross-Coupling of Cyclopropanols with Electrophilic Alkenes via Photoinduced Charge Transfer Facilitated by Decatungstate Catalyst - ChemRxiv.

  • Poisoning and deactivation of palladium catalysts - SciSpace.

  • General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis - Morressier.

  • Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency | Request PDF - ResearchGate.

  • Technical Support Center: Catalyst Deactivation and Poisoning in Cyclopropanation Reactions - Benchchem.

Sources

Managing exothermic reactions in 1-(Aminomethyl)cyclopropanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Aminomethyl)cyclopropanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic events inherent in this synthesis. Our goal is to ensure both the safety of your experiment and the integrity of your product through a deep understanding of the reaction's causality.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the reaction of a cyclopropanone equivalent with an amine source, such as ammonia. The primary thermal hazard arises from the nucleophilic addition of the amine to the highly strained three-membered ring of cyclopropanone. This reaction forms a hemiaminal intermediate, and the release of significant ring-strain energy makes this step highly exothermic.[1] Improper management of this exotherm can lead to a thermal runaway, solvent boiling, pressure buildup, and decomposition of the desired product.

This guide provides practical, question-and-answer-based troubleshooting and frequently asked questions to help you navigate this challenging synthesis safely and effectively.

Troubleshooting Guide: Managing Acute Exothermic Events

This section addresses specific issues that can arise during the reaction. The immediate goal is to bring the reaction under control safely.

Scenario 1: Rapid, Uncontrolled Temperature Spike During Amine Addition

Question: I've just started the slow addition of my ammonia solution to the cyclopropanone equivalent, and the internal temperature is rising much faster than anticipated, exceeding my set limit. What should I do?

Answer:

A rapid temperature increase indicates that the rate of heat generation is exceeding the rate of heat removal. Immediate and calm action is required to prevent a runaway reaction.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of the amine solution. This is the most critical first step to stop feeding the exothermic reaction.

  • Enhance Cooling: Ensure your cooling bath is at its maximum capacity. If using an ice bath, add more ice and salt to lower the temperature further. For jacketed reactors, ensure the cooling fluid is circulating at the maximum rate and lowest set temperature.

  • Increase Stirring Rate: If safe to do so, increase the stirring speed. This improves heat transfer from the reaction mixture to the vessel walls and into the cooling bath, helping to dissipate heat more efficiently and prevent the formation of localized hot spots.

  • Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably and approaches the solvent's boiling point, a pre-prepared, cold, and inert quenching agent should be added. A suitable quench for this reaction would be a cold, non-reactive solvent like toluene or THF, which can dilute the reactants and absorb a significant amount of heat. This should only be performed if you have a pre-validated quenching protocol.

Follow-Up Actions & Root Cause Analysis:

  • Review Addition Rate: The most likely cause is that the amine was added too quickly. Once the reaction is stable, re-evaluate and significantly slow down the addition rate. Using a syringe pump for precise, slow addition is highly recommended.

  • Check Reactant Concentrations: High concentrations of either reactant will lead to a faster reaction rate and more intense heat evolution. Consider diluting the cyclopropanone solution or the amine solution.

  • Verify Cooling Efficiency: Was the cooling bath making good contact with the reaction flask? Is the heat transfer fluid appropriate for the target temperature? Ensure your cooling setup is adequate for the scale of the reaction.

Scenario 2: Reaction Temperature Stalls, Then Spikes Suddenly

Question: The reaction showed no temperature increase for the first 10 minutes of amine addition (an induction period), but then the temperature shot up very quickly. What happened and how can I prevent this?

Answer:

This behavior is characteristic of an induction period followed by a rapid, auto-accelerating reaction. The initial lack of temperature change can give a false sense of security.

Causality:

The induction period may be due to several factors, such as the need to consume trace inhibitors, or a slow initiation phase. During this time, the amine reagent you are adding is accumulating in the reactor without reacting. Once the reaction initiates, the now-high concentration of the unreacted amine reacts very rapidly, causing a significant and dangerous exotherm.

Prevention Strategy:

  • Confirm Reaction Initiation: Do not continue to add the amine if you do not see a corresponding, controlled temperature increase. A small, controlled exotherm is your confirmation that the reaction is proceeding as expected.

  • "Priming" the Reaction: Add a very small amount (e.g., 1-2% of the total) of the amine solution and wait for a slight temperature rise (e.g., 1-2 °C) before proceeding with the rest of the addition. This confirms the reaction is active before you add a large amount of the limiting reagent.

  • Maintain Diligence: Never assume the reaction is not working if you don't see an immediate exotherm. Treat the system as live and potentially hazardous throughout the addition process.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the principles and best practices for this synthesis.

Q1: What is the fundamental chemical reason for the exotherm in this synthesis?

A1: The primary driver of the exotherm is the high degree of ring strain in the cyclopropanone starting material. A cyclopropane ring has C-C-C bond angles of 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This strain stores a large amount of potential energy. When a nucleophile, in this case, the amine, attacks the carbonyl carbon, the ring opens to form a more stable, less strained hemiaminal intermediate. The reaction is thermodynamically favorable, and the excess energy stored in the ring strain is released as heat, resulting in a strong exothermic event.[1]

Q2: What are the critical parameters I need to control for a safe reaction?

A2: The three most critical parameters are Temperature, Addition Rate, and Concentration.

ParameterImportanceRecommended Best Practices
Internal Reaction Temperature Prevents side reactions, product decomposition, and thermal runaway.Maintain a low temperature, typically between -10 °C and 10 °C. Use a calibrated thermometer placed directly in the reaction mixture.
Amine Addition Rate Directly controls the rate of heat generation.Use a syringe pump for a slow, steady, and controllable addition. The rate should be set so that the cooling system can easily manage the heat output, keeping the internal temperature stable.
Reactant Concentration Affects reaction kinetics and the total energy released per unit volume.Work with reasonably dilute solutions (e.g., 0.5-1.0 M). This provides a larger thermal mass to absorb the heat generated.

Q3: How should I design my experimental setup for maximum safety?

A3: Your setup should prioritize efficient heat removal and continuous monitoring.

  • Reaction Vessel: Use a round-bottom flask or a jacketed reactor that allows for maximum surface area contact with the cooling medium. Avoid flat-bottomed vessels.

  • Cooling: For lab scale, an ice-salt (-10 to -20 °C) or a dry ice/acetone (-78 °C) bath is effective. For larger scales, a circulating cryocooler is essential.

  • Stirring: Use a powerful overhead stirrer with a properly sized stir paddle to ensure efficient mixing and heat distribution. A magnetic stir bar may not be sufficient for larger volumes.

  • Monitoring: Always monitor the internal reaction temperature with a thermocouple or thermometer. An independent temperature probe in the cooling bath is also recommended.

Q4: What are the risks associated with scaling up this reaction?

A4: Scaling up exothermic reactions is non-linear and presents significant challenges. The key issue is the surface-area-to-volume ratio. As you increase the volume of a reactor, its volume increases by the cube of its radius (r³), but its surface area (for heat exchange) only increases by the square of its radius (r²). This means that larger reactors are inherently less efficient at dissipating heat. A reaction that is easily controlled at a 1 L scale can become a dangerous runaway at a 50 L scale. Professional process safety evaluation, including reaction calorimetry, is essential before attempting a significant scale-up.

Workflow for Managing a Thermal Event

The following diagram outlines the decision-making process when faced with a deviation from the target reaction temperature.

Thermal_Event_Workflow Start Start Amine Addition Monitor Monitor Internal Temperature (T_internal) Start->Monitor Stable Is T_internal Stable within ±2°C of Setpoint? Monitor->Stable Check Continue Continue Addition Stable->Continue Yes Rising Is T_internal Rising Uncontrollably? Stable->Rising No Continue->Monitor End Reaction Complete Continue->End Addition Finished Rising->Continue No, minor deviation Stop_Addition Step 1: STOP Amine Addition Rising->Stop_Addition Yes Enhance_Cooling Step 2: Enhance Cooling Capacity Stop_Addition->Enhance_Cooling Increase_Stirring Step 3: Increase Stirring Rate Enhance_Cooling->Increase_Stirring Emergency Is T_internal Approaching Solvent Boiling Point? Increase_Stirring->Emergency Reassess Reassess & Reduce Addition Rate Reassess->Continue Emergency->Reassess No, Stabilized Quench EMERGENCY QUENCH Emergency->Quench Yes

Sources

Technical Support Center: Recrystallization of 1-(Aminomethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(Aminomethyl)cyclopropanol (CAS No. 74592-33-9). This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting for obtaining high-purity material through recrystallization. As a Senior Application Scientist, my goal is to explain not just the steps, but the causality behind them, ensuring a robust and reproducible purification process.

Section 1: Foundational Knowledge & Compound Properties

Before attempting a recrystallization, understanding the physicochemical properties of your compound is critical. This compound is a small, polar molecule with key features that dictate solvent choice.

  • Molecular Formula: C₄H₉NO[1][2]

  • Molecular Weight: 87.12 g/mol [1][2]

  • Key Functional Groups: Primary amine, tertiary alcohol. These groups allow for strong hydrogen bonding.[1][2][3]

  • Polarity: High. It has a low LogP (-0.53 to -1) and a topological polar surface area (TPSA) of 46.2 Ų.[2][3]

  • Solubility: It is readily soluble in water (804 g/L at 25 °C).[1] Its high polarity suggests good solubility in polar protic solvents (like alcohols) and poor solubility in non-polar solvents (like hexanes).

  • Physical Form: Can present as a solid or semi-solid.[4]

  • Boiling Point: ~154 °C[5]

FAQ: How do I select the right solvent system?

Answer: The ideal recrystallization solvent is one where your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] Given the high polarity of this compound, a single solvent is unlikely to be perfect. Water is unsuitable because the compound is too soluble even at room temperature.[1] Non-polar solvents like hexane will likely not dissolve the compound even when hot.

Therefore, a mixed solvent system is the most logical approach.[8][9] This involves a "solvent" in which the compound is soluble (e.g., a polar alcohol like isopropanol or ethanol) and an "anti-solvent" in which it is insoluble (e.g., a non-polar hydrocarbon like toluene or hexane).[9] The goal is to dissolve the compound in a minimal amount of the hot "solvent" and then add the "anti-solvent" until the solution becomes cloudy (the saturation point), then clarify with a drop of the "solvent" before cooling.[10]

Solvent ClassRecommended ExamplesRoleRationale & Causality
Primary (Soluble) Isopropanol (IPA), EthanolGood SolventThe alcohol functional groups have similar polarity and hydrogen-bonding capabilities to the target molecule, promoting dissolution at elevated temperatures.[11]
Secondary (Insoluble) Toluene, Hexane, HeptaneAnti-SolventThese non-polar solvents will drastically reduce the solubility of the highly polar target molecule, inducing precipitation upon cooling.[12]
To Avoid (Single Use) Water, DichloromethanePoor SelectivityThe compound is too soluble in water for good recovery.[1] Chlorinated solvents may react with the primary amine.
Section 2: Recommended Recrystallization Protocol

This protocol is a recommended starting point based on the physicochemical properties of this compound.

Step-by-Step Methodology
  • Solvent Selection: Begin with an Isopropanol/Toluene or Isopropanol/Heptane system.

  • Dissolution:

    • Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add a minimal amount of hot isopropanol (start with 2-3 mL per gram of crude material) and bring the mixture to a gentle boil while stirring.

    • Continue adding hot isopropanol dropwise until the solid just dissolves completely. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing yield. Excess solvent will keep more of your product dissolved in the mother liquor upon cooling.[6]

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities are visible (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. Causality: This step removes impurities that do not dissolve and must be done quickly to prevent premature crystallization in the funnel.[8]

  • Induce Saturation:

    • Bring the clear solution back to a boil.

    • Slowly add the anti-solvent (e.g., Toluene) dropwise until you observe persistent cloudiness (turbidity).

    • Add 1-2 drops of hot isopropanol to re-dissolve the precipitate and make the solution clear again. The solution is now saturated.

  • Crystallization (Slow Cooling):

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block).[6]

    • Causality: Slow cooling is the most critical step for forming large, pure crystals. It allows the molecules to selectively build a crystal lattice, excluding impurities. Rapid cooling ("crashing out") traps impurities and solvent within a less-ordered solid.[6][7]

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration (Büchner funnel).

    • Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying:

    • Dry the purified crystals under a vacuum to remove all residual solvent. The final product should be a dry, crystalline solid.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place Crude Solid in Flask B Add Minimal Hot 'Good' Solvent A->B C Hot Filtration (Optional) B->C if insoluble impurities D Add 'Anti-Solvent' to Cloud Point B->D if no insoluble impurities C->D E Slow Cooling to Room Temp D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Anti-Solvent G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J Done

Caption: General workflow for mixed-solvent recrystallization.

Section 3: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the recrystallization of polar amino alcohols.

Problem: My compound "oiled out" instead of forming crystals.

Q: I see liquid droplets or a gooey substance forming as the solution cools. What happened and how do I fix it?

A: This is called "oiling out." It occurs when the compound comes out of solution at a temperature that is above its melting point.[6] Because the compound is still a liquid, it often dissolves impurities very effectively, defeating the purpose of recrystallization.[8][13] When this liquid finally solidifies, it tends to form an impure, amorphous glass rather than pure crystals.[6]

Causes & Solutions:

  • Cause: The solution is too concentrated, or the boiling point of the solvent system is too high.

    • Solution: Re-heat the mixture until the oil redissolves. Add more of the "good" solvent (e.g., isopropanol) to make the solution more dilute.[6] This lowers the saturation temperature. Then, attempt to cool again.

  • Cause: The compound is highly impure, leading to a significant melting point depression.[6][10]

    • Solution: If diluting the solvent doesn't work, remove the solvent under vacuum and attempt purification by another method first (e.g., a short silica plug with a basic eluent) before trying recrystallization again.

  • Cause: The rate of cooling is too fast.

    • Solution: Insulate the flask (e.g., wrap it in glass wool or towels) to ensure a very slow cooling rate.[6]

Problem: I am not getting any crystals to form.

Q: My solution has cooled completely, but it remains clear. What should I do?

A: This indicates the solution is not supersaturated, likely because too much solvent was used.

Causes & Solutions:

  • Cause: Excessive solvent was added during the dissolution step.

    • Solution: Gently heat the flask to boil off some of the solvent (10-20% of the volume) and then allow it to cool again.[6]

  • Cause: The nucleation of crystals has not been initiated.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide a surface for crystals to begin forming.[6][8]

    • Solution 2 (Seeding): If you have a small amount of pure, solid product, add a single tiny crystal to the cold solution. This "seed" will act as a template for further crystal growth.[6][8]

Problem: My final yield is very low.

Q: I recovered very little product after filtration. How can I improve this?

A: Low yield is a common and frustrating issue, typically related to solvent volumes or premature filtration.

Causes & Solutions:

  • Cause: Too much solvent was used, and a large amount of the product remains dissolved in the mother liquor.[6]

    • Solution: Before discarding the filtrate, test it by dipping a glass rod in and letting the solvent evaporate. If a significant solid residue forms, your product is still in solution.[6] You can try to recover a "second crop" of crystals by boiling off more solvent from the filtrate and re-cooling.

  • Cause: The solution was not cooled sufficiently before filtration.

    • Solution: Ensure the flask has spent adequate time (at least 30-60 minutes) in an ice bath to minimize the solubility of the product.

  • Cause: The crystals were washed with room-temperature solvent.

    • Solution: Always use ice-cold washing solvent, and use it sparingly. Warm solvent will dissolve some of your product from the filter paper.

Troubleshooting Decision Tree

Troubleshooting Start Recrystallization Issue? OilingOut Compound 'Oiled Out' Start->OilingOut NoCrystals No Crystals Formed Start->NoCrystals LowYield Yield is Very Low Start->LowYield Sol1 Re-heat & Add More 'Good' Solvent OilingOut->Sol1 Sol2 Ensure Very Slow Cooling OilingOut->Sol2 Sol3 Change to Lower-Boiling Solvent OilingOut->Sol3 Sol4 Boil Off Excess Solvent NoCrystals->Sol4 Sol5 Scratch Flask with Glass Rod NoCrystals->Sol5 Sol6 Add a Seed Crystal NoCrystals->Sol6 Sol7 Recover 2nd Crop from Filtrate LowYield->Sol7 Sol8 Ensure Thorough Cooling (Ice Bath) LowYield->Sol8 Sol9 Wash Crystals with ICE-COLD Solvent LowYield->Sol9

Caption: Decision tree for common recrystallization problems.

Section 4: Purity Assessment

FAQ: How do I know if my recrystallization was successful?

Answer: You must validate the purity of your final product.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impure compounds exhibit a broad and depressed melting point range. Compare your experimental value to the literature value if available.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A successful purification should result in a single, clean spot for your product, with impurity spots present in the crude lane having disappeared or significantly diminished in the purified lane.

  • Spectroscopic Analysis (NMR, LC-MS): For definitive proof of identity and purity, techniques like ¹H NMR, ¹³C NMR, or LC-MS should be employed.

References
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. [Link]

  • Angene Chemical. (n.d.). Cyclopropanol, 1-(aminomethyl)- | 74592-33-9. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. [Link]

  • ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. [Link]

  • Journal of Chemical Education. (1977). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • LookChem. (n.d.). Cas 74592-33-9,1-(AMINOMETHYL)-CYCLOPROPANOL. [Link]

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Validation & Comparative

A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: A Focused Look at 1-(Aminomethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Role of Chiral Amino Alcohols in Asymmetric Catalysis

Chiral amino alcohols are a foundational class of ligands in modern asymmetric catalysis, pivotal in the synthesis of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.[1][2] These bidentate ligands, featuring both a Lewis basic amino group and a hydroxyl group, coordinate to a metal center, creating a chiral environment that dictates the stereochemical outcome of a reaction.[2] The efficacy of these ligands is rooted in their ability to form stable chelate complexes with metal catalysts, which restricts the conformational flexibility of the catalytic complex and creates a well-defined chiral pocket around the active site. This steric and electronic influence guides the approach of the substrate, leading to the preferential formation of one enantiomer.

One of the most well-established applications for this class of ligands is the catalytic enantioselective addition of diethylzinc to aldehydes, a reaction celebrated for its high yields and exceptional enantioselectivities in producing chiral secondary alcohols.[2] The performance of different amino alcohol ligands in this benchmark reaction serves as a valuable tool for comparative analysis.

This guide provides a comparative overview of several prominent chiral amino alcohols in the context of asymmetric synthesis. It will delve into the performance of established ligands and explore the unique structural aspects of 1-(aminomethyl)cyclopropanol, a less-documented but structurally intriguing alternative.

Established Chiral Amino Alcohols: A Performance Benchmark

A variety of chiral amino alcohols have been developed and successfully applied in asymmetric synthesis. Their effectiveness is often evaluated in benchmark reactions like the enantioselective addition of diethylzinc to benzaldehyde. The following table summarizes the performance of several representative chiral amino alcohol ligands in this reaction, showcasing the high levels of enantioselectivity that can be achieved.

Chiral Amino Alcohol LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)Configuration
(-)-DAIB 2029798(S)
(1R,2S)-N-Pyrrolidinyl norephedrine 2069594(R)
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol Not SpecifiedRoom TempNot SpecifiedHighup to 99Not Specified
N-Phenylfluorenyl β-amino alcohols Not SpecifiedNot SpecifiedNot SpecifiedHighup to 97Not Specified
Carbohydrate-derived β-amino alcohols 2003up to 100up to 96Not Specified

This table presents a selection of data from various sources for comparative purposes. Reaction conditions and methods for determining yield and ee% may vary between studies.[1][3][4][5]

This compound: A Structurally Unique Ligand

The synthesis of enantiopure cyclopropylmethylamines, the parent structure of this compound, has been a subject of interest, with methods like palladium(II)-catalyzed enantioselective C-H arylation being developed.[1][3][6][7][8] These methods allow for the creation of chiral centers on the cyclopropane ring with high enantioselectivity.

Mechanism of Stereocontrol: A Generalized View

The stereochemical outcome of reactions catalyzed by chiral amino alcohol-metal complexes is determined by the specific geometry of the transition state. In the case of the addition of diethylzinc to aldehydes, the chiral amino alcohol first reacts with diethylzinc to form a zinc alkoxide. This complex then coordinates with the aldehyde, creating a rigid, chiral transition state that directs the delivery of the ethyl group to one face of the aldehyde.

Caption: Generalized catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.

Experimental Protocols: A Representative Procedure

The following is a generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde, based on common procedures found in the literature.[4]

Materials:

  • Chiral amino alcohol ligand (e.g., 0.1 mmol)

  • Anhydrous toluene (10 mL)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 mmol)

  • Freshly distilled benzaldehyde (1.0 mmol)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral amino alcohol ligand.

  • Add anhydrous toluene and stir until the ligand is completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.

  • Add freshly distilled benzaldehyde dropwise to the reaction mixture.

  • Continue stirring the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the chiral secondary alcohol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Caption: A typical experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Conclusion and Future Outlook

Chiral amino alcohols are undeniably a powerful and versatile class of ligands for asymmetric catalysis. While established ligands consistently deliver high enantioselectivities in benchmark reactions, the exploration of novel structural motifs remains a key driver of innovation in the field.

This compound, with its unique conformational constraints, represents an intriguing candidate for a chiral ligand. Although direct comparative data in widely studied reactions is currently lacking, its successful application in other areas of asymmetric synthesis suggests potential. Future research involving the systematic evaluation of this compound and its derivatives in a range of asymmetric transformations, alongside established ligands, is necessary to fully elucidate its performance profile and potential advantages. Such studies would not only broaden the toolkit of synthetic chemists but also deepen our understanding of the subtle structure-activity relationships that govern enantioselective catalysis.

References

  • Nugent, W. A. (2002). An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters, 4(13), 2133–2136. Available from: [Link]

  • He, J., et al. (2015). Palladium(II)-catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. Journal of the American Chemical Society, 137(18), 5863–5866. Available from: [Link]

  • Saint-Denis, T. G., et al. (2020). Pd(II)-Catalyzed Enantioselective γ-C(sp3)-H Functionalizations of Free Cyclopropylmethylamines. Journal of the American Chemical Society, 142(30), 12994–13000. Available from: [Link]

  • He, J., et al. (2015). Palladium(II)-catalyzed highly enantioselective C-H arylation of cyclopropylmethylamines. Angewandte Chemie International Edition, 54(23), 6874-6877. Available from: [Link]

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. The Journal of Organic Chemistry, 65(7), 2108–2113. Available from: [Link]

  • Bauer, T., et al. (2023). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules, 28(15), 5693. Available from: [Link]

  • Somanathan, R., et al. (2010). Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. Mini-Reviews in Organic Chemistry, 7(1), 1-13. Available from: [Link]

  • Lin, L., et al. (2014). A New Organocatalytic Concept for Asymmetric α-Alkylation of Aldehydes. Journal of the American Chemical Society, 136(44), 15589–15592. Available from: [Link]

  • Somanathan, R., et al. (2010). Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. ResearchGate. Available from: [Link]

Sources

The Untapped Potential of 1-(Aminomethyl)cyclopropanol: A Comparative Guide to a Novel Chiral Ligand Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric catalysis, the quest for novel, efficient, and readily accessible chiral ligands is a perpetual endeavor. These molecular architects are the cornerstone of stereoselective synthesis, enabling the production of enantiomerically pure compounds vital to the pharmaceutical and fine chemical industries. Within the diverse family of chiral ligands, amino alcohols have established themselves as a privileged class, owing to their robust performance and synthetic accessibility. This guide delves into the unique structural attributes of a lesser-explored member of this family, 1-(Aminomethyl)cyclopropanol , and provides a comparative analysis against established chiral ligands. While direct experimental performance data for this specific ligand in benchmark asymmetric reactions is not yet prevalent in published literature, this guide will offer a comprehensive overview of its synthesis, structural features, and potential efficacy based on well-understood principles of asymmetric induction and comparison with structurally related, high-performing ligands.

The Significance of Chirality and the Role of Chiral Ligands

Chirality is a fundamental property of molecules that has profound implications in pharmacology and materials science. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance in drug development. Chiral ligands, when complexed with a metal center, create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. The efficacy of a chiral ligand is typically evaluated by the enantiomeric excess (e.e.) and the overall yield of the desired product in a given transformation.

This compound: A Profile

This compound is a structurally intriguing molecule featuring a rigid cyclopropane ring substituted with both an aminomethyl and a hydroxyl group. This unique combination of a primary amino alcohol functionality with a constrained cyclopropyl backbone sets it apart from more conventional acyclic and cyclic chiral ligands.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. One notable method involves the hydroxymethylation of aminocyclopropane derivatives. This multi-step synthesis typically includes the formation of aminomethylated cyclopropane intermediates followed by the introduction of the hydroxyl group[1]. Another established method involves the saponification of 1-acylamino-cyclopropane carboxylic acid esters, which are accessible from the reaction of α-acylamino-acrylic acid esters with diazomethane to form pyrazolines, followed by pyrolysis[1].

A Comparative Analysis: Structural Insights and Potential Efficacy

In the absence of direct experimental data for this compound in a benchmark reaction, we can infer its potential performance by comparing its structural features to those of well-established chiral amino alcohol ligands. The enantioselective addition of diethylzinc to benzaldehyde is a classic and extensively studied reaction used to evaluate the effectiveness of new chiral ligands.

Table 1: Performance of Representative Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

LigandStructureYield (%)e.e. (%)ConfigurationReference
(-)-DAIB (3,3-dimethyl-1,5-dioxa-8-azaspiro[5.5]undecan-8-yl)methanolImage of (-)-DAIB structure9798(S)[2]
(1R,2S)-N,N-dimethyl-2-amino-1-phenylpropan-1-olImage of (1R,2S)-N,N-dimethyl-2-amino-1-phenylpropan-1-ol structure9592(R)
(1S,2R)-1-Amino-2-indanolImage of (1S,2R)-1-Amino-2-indanol structure>9599(R)[3]
This compound (Hypothetical) Image of this compound structure N/A N/A N/A
Key Structural Features and Their Implications for Catalysis:
  • Rigid Cyclopropane Backbone: The cyclopropane ring in this compound imparts significant conformational rigidity. This is a highly desirable trait in a chiral ligand as it reduces the number of possible transition states, often leading to higher enantioselectivity[4][5]. In contrast, more flexible acyclic ligands can adopt multiple conformations, potentially leading to lower stereocontrol.

  • Chelating Amino Alcohol Moiety: The vicinal amino and hydroxyl groups are ideally positioned for bidentate chelation to a metal center. This chelation is a crucial aspect of catalysis, as it forms a well-defined chiral pocket around the metal's active site, thereby influencing the facial selectivity of the approaching substrate[3].

  • Primary Amine: The presence of a primary amine offers a site for potential derivatization. This allows for the facile introduction of various substituents to tune the steric and electronic properties of the ligand, a common strategy for optimizing ligand performance for a specific reaction.

Comparison with Other Cyclopropane-Based Ligands:

The incorporation of a cyclopropane ring into chiral ligand scaffolds has been shown to be a successful strategy for achieving high enantioselectivity in various reactions, including palladium-catalyzed allylic alkylations and Heck reactions[4][6][7]. These ligands benefit from the conformational rigidity and unique stereoelectronic properties of the cyclopropane ring[5]. While this compound is a simple amino alcohol, more complex cyclopropane-based ligands like phosphanyl-oxazolines (PHOX) have demonstrated excellent performance, achieving high enantioselectivities by leveraging the rigid cyclopropyl backbone to create a highly selective catalytic system[4][7]. The potential of this compound lies in its simplicity and modularity, offering a fundamental and tunable cyclopropane-based scaffold.

Experimental Protocol: A Blueprint for Efficacy Evaluation

To ascertain the catalytic efficacy of this compound, a standardized experimental protocol is essential. The enantioselective addition of diethylzinc to benzaldehyde serves as an excellent benchmark reaction.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde:

Materials:

  • Chiral ligand (e.g., this compound)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL).

  • To the stirred solution, add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise at 0 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

dot

Experimental Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Work-up and Analysis ligand Dissolve Chiral Ligand in Anhydrous Toluene add_zn Add Diethylzinc at 0 °C ligand->add_zn stir1 Stir for 30 min add_zn->stir1 add_aldehyde Add Benzaldehyde at 0 °C stir1->add_aldehyde stir2 Stir and Monitor by TLC add_aldehyde->stir2 quench Quench with Sat. aq. NH4Cl stir2->quench extract Extract with Diethyl Ether quench->extract purify Purify by Chromatography extract->purify analyze Analyze Yield and e.e. (HPLC/GC) purify->analyze

Caption: Workflow for evaluating a chiral ligand in the enantioselective addition of diethylzinc to benzaldehyde.

Proposed Catalytic Cycle

The catalytic cycle for the amino alcohol-mediated addition of diethylzinc to an aldehyde is believed to involve the formation of a dimeric zinc complex. The chiral ligand breaks this dimer to form a monomeric chiral zinc alkoxide complex. This complex then coordinates with the aldehyde, and the ethyl group is transferred from the zinc to the aldehyde in a stereocontrolled manner through a six-membered ring transition state.

dot dot digraph "Catalytic Cycle" { graph [fontname="Helvetica", fontsize=10]; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

Et2Zn [label="Et2Zn Dimer"]; Ligand [label="Chiral Ligand (L)", fillcolor="#FBBC05"]; Monomer [label="Chiral Zn-Ligand\nComplex (LZnEt)"]; Aldehyde [label="Aldehyde (RCHO)", fillcolor="#EA4335"]; TransitionState [label="Six-membered\nTransition State", shape=box, style=dashed, fillcolor="#E8F0FE"]; ProductComplex [label="Product-Zn Complex"]; Product [label="Chiral Alcohol", fillcolor="#34A853"];

Et2Zn -> Monomer [label="+ 2 L*"]; Monomer -> TransitionState [label="+ RCHO"]; Aldehyde -> TransitionState; TransitionState -> ProductComplex [label="Et transfer"]; ProductComplex -> Monomer [label="- Product"]; ProductComplex -> Product; }

Sources

A Researcher's Guide to Validating the Structure of 1-(Aminomethyl)cyclopropanol Using 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of success. Small, conformationally constrained molecules like 1-(Aminomethyl)cyclopropanol are valuable building blocks, yet their unique architecture can present challenges for routine structural analysis.[1][2] This guide provides an in-depth, practical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques, demonstrating their collective power to unambiguously validate the structure of this compound, a task where 1D NMR alone may fall short.

The Challenge: Beyond the Obvious in 1D NMR

This compound possesses a compact C₄H₉NO formula, but its structure contains several key features that demand rigorous confirmation: the three-membered cyclopropane ring, a quaternary carbon (C1), and the precise connectivity of the aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups to this carbon.[1]

A standard 1D ¹H NMR spectrum would likely show complex overlapping signals for the cyclopropyl protons, which are known for their unusually shielded (upfield) chemical shifts due to the ring's unique electronic properties.[3][4][5] Furthermore, while a ¹³C NMR spectrum would show the expected four carbon signals, it provides no direct evidence of how these atoms are connected. This ambiguity necessitates a more powerful, multi-dimensional approach to build a definitive structural model from the ground up.[6][7]

The 2D NMR Solution: A Multi-Technique Strategy

Two-dimensional NMR spectroscopy resolves the issue of signal overlap by spreading the data across two frequency axes, revealing correlations between nuclei that are invisible in 1D experiments.[6][8] For this compound, a strategic combination of three core experiments—COSY, HSQC, and HMBC—provides a self-validating system for complete structural elucidation.

Experimental & Methodological Framework

This section outlines the detailed protocols for acquiring the necessary 2D NMR data. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Experimental Workflow Diagram

The logical flow of the structural validation process is depicted below, moving from sample preparation through the sequential acquisition and interpretation of 2D NMR spectra.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structure Assembly prep Sample Preparation ~5-10 mg in 0.6 mL DMSO-d6 H1 1D ¹H NMR (Initial Assessment) prep->H1 Step 1 C13 1D ¹³C NMR / DEPT-135 (Carbon Count & Type) H1->C13 Step 2 COSY ¹H-¹H COSY (H-H Connectivity) C13->COSY Step 3 HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC Step 4 HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC Step 5 interpret Data Integration & Interpretation HMBC->interpret Step 6 validate Final Structure Validation interpret->validate Step 7

Caption: Workflow for 2D NMR-based structural validation.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Expert Insight: DMSO-d6 is chosen as the solvent because its ability to form hydrogen bonds slows down the chemical exchange of the -OH and -NH₂ protons, often allowing them to be observed as distinct signals in the ¹H NMR spectrum.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Instrument & Parameters:

    • Spectrometer: A 500 MHz (or higher) spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

    • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra. A DEPT-135 experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ carbons.

    • 2D Spectra: Acquire the following 2D spectra using standard manufacturer pulse programs:

      • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) couplings.[9][10][11]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly with their attached carbons (¹H-¹³C, one-bond correlations).[12][13][14]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons over 2-3 bonds (and sometimes 4).[12][14][15][16]

Data Interpretation: Assembling the Structural Puzzle

The power of this approach lies in integrating the data from each experiment. We will use hypothetical but realistic chemical shift data to illustrate the interpretation process.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in DMSO-d6
Atom Label¹H Shift (ppm)Multiplicity¹³C Shift (ppm)Carbon Type (DEPT-135)
C1 --55.0Quaternary (C)
C2/C3 0.65, 0.75m12.5Methylene (CH₂)
C4 2.80s45.0Methylene (CH₂)
-OH 4.50s--
-NH₂ 1.90s (broad)--

Note: The protons on the cyclopropane ring (at C2 and C3) are diastereotopic and would appear as a complex multiplet (m). The aminomethyl protons (at C4) are shown as a singlet (s) for simplicity, though they could show coupling to the nitrogen. The hydroxyl and amine protons are also shown as singlets.

Step-by-Step Elucidation from 2D Data

1. COSY: Mapping the Proton Network

The COSY spectrum reveals which protons are coupled to each other, typically through three bonds (³JHH).[17]

  • Expected Correlation: A cross-peak will be observed between the complex multiplets at 0.65 ppm and 0.75 ppm.

  • Interpretation: This confirms that the four cyclopropyl protons are part of the same spin system, consistent with their placement on an unbroken -CH₂-CH₂- fragment within the ring. The aminomethyl protons at 2.80 ppm will show no COSY cross-peaks, indicating they are an isolated spin system.

2. HSQC: Linking Protons to Carbons

The HSQC experiment is a powerful tool that unambiguously identifies which protons are directly attached to which carbons.[12][13][14]

  • Expected Correlations:

    • The proton signals at 0.65/0.75 ppm will show a cross-peak to the carbon signal at 12.5 ppm.

    • The proton signal at 2.80 ppm will show a cross-peak to the carbon signal at 45.0 ppm.

  • Interpretation: This provides two concrete fragments of the molecule:

    • Fragment A: A -CH₂- group with a carbon at 12.5 ppm.

    • Fragment B: A -CH₂- group with a carbon at 45.0 ppm. The quaternary carbon at 55.0 ppm will not show any correlation in the HSQC spectrum, as it has no attached protons.[16]

3. HMBC: Building the Molecular Skeleton

The HMBC experiment is the final and most critical step, revealing long-range (2- and 3-bond) correlations that connect the fragments identified by COSY and HSQC.[14][15][16]

  • Key Expected Correlations:

    • Protons at C4 (2.80 ppm) to C1 (55.0 ppm): A cross-peak between the aminomethyl protons and the quaternary carbon. This is a crucial two-bond correlation (²JCH) that proves the aminomethyl group is attached to the quaternary carbon.

    • Protons at C2/C3 (0.65/0.75 ppm) to C1 (55.0 ppm): Cross-peaks from the cyclopropyl protons to the quaternary carbon. These two-bond correlations (²JCH) confirm that the cyclopropane ring is also attached to the quaternary carbon.

    • Protons at C4 (2.80 ppm) to C2/C3 (12.5 ppm): Cross-peaks from the aminomethyl protons to the cyclopropyl carbons. These are three-bond correlations (³JCH) that further solidify the connection of the aminomethyl group to the ring system via C1.

Visualizing the Connectivity

The diagram below integrates the key findings from the COSY and HMBC spectra to provide a visual proof of the molecular structure.

Caption: Key COSY and HMBC correlations confirming the structure.

Conclusion: An Irrefutable Structural Assignment

By systematically applying a suite of 2D NMR experiments, the structure of this compound can be validated with the highest degree of confidence.

  • COSY establishes the proton connectivity within the cyclopropane ring.

  • HSQC definitively links protons to their directly attached carbons, creating confirmed structural fragments.

  • HMBC serves as the master tool, connecting these fragments through long-range correlations and unambiguously placing the aminomethyl group and the cyclopropane ring around the central quaternary carbon.

This integrated approach not only provides a definitive structural proof but also serves as a robust template for the characterization of other complex small molecules, ensuring the scientific integrity required in pharmaceutical and chemical research.

References

  • Baranac-Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. PubMed. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • Columbia University, NMR Core Facility. HSQC and HMBC. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR. [Link]

  • Chemistry For Everyone. (2023, October 26). What Is COSY NMR? [Video]. YouTube. [Link]

  • Magritek. (2019). ¹H-¹H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Mestrelab Research. (2021). HSQC and HMBC. [Link]

  • ResearchGate. (n.d.). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra [Request PDF]. [Link]

  • University of Regensburg. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Chemistry LibreTexts. (2022, September 2). 2D NMR Introduction. [Link]

  • Organic Spectroscopy International. (2014, November 25). How to interpret 2D NMR spectra. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • James Keeler. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Video]. YouTube. [Link]

  • LookChem. (n.d.). 1-(AMINOMETHYL)-CYCLOPROPANOL. [Link]

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A Senior Application Scientist's Guide to the Synthesis of 1-(Aminomethyl)cyclopropanol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Aminomethyl)cyclopropanol is a valuable building block in medicinal chemistry and drug development. Its rigid cyclopropane scaffold and bifunctional nature, possessing both a primary amine and a hydroxyl group, make it an attractive component for introducing conformational constraint and providing vectors for further chemical elaboration in the design of novel therapeutics. The efficient and cost-effective synthesis of this key intermediate is therefore of significant interest to researchers and process chemists. This guide provides a comparative analysis of the most prominent synthetic strategies for this compound, offering insights into their respective advantages and disadvantages from a cost-benefit perspective. We will delve into the mechanistic underpinnings of each route, provide representative experimental protocols, and present a critical evaluation of their scalability, safety, and economic viability.

Method 1: The Kulinkovich Reaction of Amides and Nitriles

The Kulinkovich reaction, a powerful tool for the synthesis of cyclopropanols from esters, can be adapted for the preparation of aminocyclopropanols by utilizing amides or nitriles as starting materials.[1][2][3] This titanium-mediated cyclopropanation offers a direct route to the desired product scaffold.

Scientific Principles and Causality

The reaction proceeds via the in-situ formation of a titanacyclopropane intermediate from a Grignard reagent (typically ethylmagnesium bromide) and a titanium(IV) alkoxide catalyst.[1] This highly reactive intermediate then acts as a 1,2-dicarbanion equivalent, reacting with the carbonyl or nitrile group of the substrate. In the case of an amide, the titanacyclopropane adds to the carbonyl group, followed by intramolecular cyclization to form the cyclopropanol. For nitriles, the reaction can be tailored to yield primary cyclopropylamines directly in what is known as the Kulinkovich-Szymoniak reaction.[4] The choice of starting material (amide vs. nitrile) and reaction conditions will dictate the final product and the number of synthetic steps.

Experimental Protocol (Generalized)

A solution of the starting material (e.g., N,N-dibenzylcyclopropanecarboxamide or cyclopropanecarbonitrile) in an ethereal solvent such as THF or diethyl ether is treated with a titanium(IV) alkoxide, for instance, titanium(IV) isopropoxide. Subsequently, a Grignard reagent, typically ethylmagnesium bromide, is added dropwise at a controlled temperature. The reaction mixture is stirred until completion, followed by an aqueous work-up to yield the desired this compound, which may require further purification by chromatography.

Diagram: Kulinkovich Reaction Pathway

Kulinkovich_Reaction reagents Grignard Reagent (e.g., EtMgBr) + Ti(IV) Alkoxide titanacyclopropane Titanacyclopropane Intermediate reagents->titanacyclopropane In-situ formation product This compound titanacyclopropane->product Reaction with substrate starting_material Amide or Nitrile Substrate starting_material->product

Caption: Generalized workflow of the Kulinkovich reaction for synthesizing this compound.

Cost-Benefit Analysis
FactorAnalysis
Cost of Goods The starting materials, such as cyclopropanecarboxamide or cyclopropanecarbonitrile, are generally accessible. However, the cost of titanium alkoxides and Grignard reagents, especially on a large scale, can be significant. The need for strictly anhydrous conditions and inert atmospheres also adds to the operational costs.
Scalability The Kulinkovich reaction has been shown to be scalable.[5] However, the exothermic nature of the Grignard reagent addition and the handling of pyrophoric reagents require specialized equipment and careful process control, which can be a limiting factor for large-scale industrial production.
Yield & Purity Yields can be moderate to good, but are highly dependent on the substrate and reaction conditions. Purification often requires chromatography, which can be a bottleneck in a production setting.
Safety & Environmental The use of pyrophoric Grignard reagents and flammable ethereal solvents poses significant safety risks. The generation of titanium-containing waste streams requires appropriate disposal procedures.

Method 2: Reduction of 1-Cyanocyclopropanecarbonitrile Derivatives

A multi-step approach commencing with a readily available dinitrile or a protected aminonitrile offers a more traditional and potentially more robust route to this compound. This method relies on well-established reduction and hydrolysis reactions.

Scientific Principles and Causality

This synthetic strategy typically involves the reduction of a nitrile group to a primary amine and the hydrolysis of a second nitrile or an ester group to a carboxylic acid, which can then be reduced to the primary alcohol. Alternatively, a protected aminonitrile can be reduced to the corresponding amino alcohol. The choice of reducing agents is critical to achieve selectivity and high yields. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can simultaneously reduce both nitrile and ester functionalities.

Experimental Protocol (Generalized)

A solution of the starting material, for example, a protected 1-(aminomethyl)cyclopropanecarbonitrile, in an appropriate solvent like THF is added dropwise to a suspension of a reducing agent, such as LiAlH₄, at a low temperature. The reaction is then typically warmed to room temperature or refluxed to ensure complete conversion. Following the reduction, a careful aqueous workup is performed to quench the excess reducing agent and liberate the product. The final product is then isolated and purified.

Diagram: Nitrile Reduction Pathway

Nitrile_Reduction start 1-(Protected-aminomethyl) cyclopropanecarbonitrile reduction Reduction (e.g., LiAlH₄) start->reduction workup Aqueous Work-up reduction->workup product This compound workup->product

Caption: A typical workflow for the synthesis of this compound via nitrile reduction.

Cost-Benefit Analysis
FactorAnalysis
Cost of Goods The cost of the starting nitrile can vary depending on its availability. While simple cyclopropanenitriles are relatively inexpensive, more functionalized precursors may require multi-step syntheses, increasing the overall cost. Powerful reducing agents like LiAlH₄ are also a significant cost driver.
Scalability The reduction of nitriles is a well-established and scalable industrial process. However, the use of highly reactive and pyrophoric reducing agents like LiAlH₄ on a large scale presents considerable safety and handling challenges, often requiring specialized infrastructure.
Yield & Purity This route can provide good to excellent yields. The purity of the final product is often high after a straightforward workup and crystallization, potentially avoiding the need for chromatography.
Safety & Environmental The primary safety concern is the handling of LiAlH₄, which reacts violently with water and can be pyrophoric. The generation of aluminum salts as byproducts requires appropriate waste management.

Method 3: Baeyer-Villiger Oxidation of Cyclopropyl Methyl Ketone

An innovative and economically attractive route to cyclopropanols involves the Baeyer-Villiger oxidation of a corresponding ketone.[6][7] For the synthesis of this compound, this would entail a multi-step sequence starting from a suitable cyclopropyl methyl ketone precursor bearing a protected amine functionality.

Scientific Principles and Causality

The Baeyer-Villiger oxidation converts a ketone to an ester by insertion of an oxygen atom adjacent to the carbonyl group.[8][9] The regioselectivity of this oxidation is predictable, with the more substituted carbon atom preferentially migrating. In the case of a cyclopropyl methyl ketone, the cyclopropyl group migrates, leading to a cyclopropyl acetate intermediate. Subsequent hydrolysis of the ester furnishes the desired cyclopropanol. This approach benefits from the use of readily available and often cheaper starting materials.

Experimental Protocol (Generalized)

A protected aminomethyl cyclopropyl ketone is dissolved in a suitable solvent, such as dichloromethane. A peroxy acid, for example, meta-chloroperoxybenzoic acid (m-CPBA), is then added, and the reaction is stirred until the starting material is consumed. The resulting cyclopropyl acetate is then isolated and subsequently hydrolyzed under basic or acidic conditions to afford the final this compound.

Diagram: Baeyer-Villiger Oxidation Pathway

Baeyer_Villiger start Protected Aminomethyl Cyclopropyl Ketone oxidation Baeyer-Villiger Oxidation (e.g., m-CPBA) start->oxidation intermediate Cyclopropyl Acetate Intermediate oxidation->intermediate hydrolysis Ester Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product

Caption: A schematic representation of the Baeyer-Villiger oxidation route to this compound.

Cost-Benefit Analysis
FactorAnalysis
Cost of Goods This route can be highly cost-effective, particularly if the starting cyclopropyl methyl ketone derivative is readily accessible. Peroxy acids like m-CPBA are commercially available, and alternative, cheaper oxidizing systems can sometimes be employed. The overall process often relies on less expensive reagents compared to the Kulinkovich reaction.
Scalability Baeyer-Villiger oxidations are generally scalable, and the procedures are often amenable to standard industrial equipment.[6] The reactions are typically less hazardous than those involving pyrophoric organometallics.
Yield & Purity High yields are often achievable for both the oxidation and hydrolysis steps. The intermediates and final product can often be purified by crystallization, which is advantageous for large-scale production.
Safety & Environmental Peroxy acids are strong oxidizers and require careful handling. The reaction can be exothermic and may require cooling. The use of chlorinated solvents should be minimized or replaced with greener alternatives where possible.

Comparative Summary

Synthesis MethodKey AdvantagesKey DisadvantagesCost-Benefit Profile
Kulinkovich Reaction Direct conversion from amides/nitriles.Expensive and hazardous reagents, requires strict anhydrous conditions, often requires chromatography.Moderate to high cost, suitable for smaller scale or when directness is paramount.
Nitrile Reduction Utilizes well-established chemistry, potentially high yields and purity.Use of highly hazardous reducing agents, cost of functionalized starting materials.Moderate cost, good scalability with appropriate infrastructure.
Baeyer-Villiger Oxidation Potentially the most cost-effective, uses readily available starting materials, scalable.Multi-step process, handling of peroxy acids.Excellent cost-benefit profile for large-scale production.

Conclusion and Future Outlook

The choice of the optimal synthetic route for this compound is a multifactorial decision that depends on the desired scale of production, available infrastructure, cost constraints, and safety considerations.

For laboratory-scale synthesis where expediency is a key driver, the Kulinkovich reaction offers a direct, albeit more expensive and technically demanding, approach.

The reduction of a nitrile precursor represents a robust and scalable option, particularly if the necessary infrastructure for handling hazardous reducing agents is in place. The potential for high purity without chromatography is a significant advantage for process efficiency.

From a cost-benefit standpoint for industrial-scale production, the Baeyer-Villiger oxidation route appears to be the most promising. Its reliance on more economical starting materials and reagents, coupled with its inherent scalability and more manageable safety profile, makes it a compelling choice for the commercial manufacturing of this compound.

Future research in this area will likely focus on the development of catalytic and more environmentally benign versions of these reactions. For instance, replacing stoichiometric titanium reagents in the Kulinkovich reaction with catalytic systems or developing safer and more selective reducing agents for the nitrile route would represent significant advances. Similarly, the use of biocatalysis for the Baeyer-Villiger oxidation could offer a greener and highly selective alternative. As the demand for this compound and its derivatives continues to grow, the development of efficient, safe, and sustainable synthetic methodologies will remain a key area of focus for the chemical and pharmaceutical industries.

References

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A Comparative Guide to the In-Vitro Efficacy of Novel Cyclopropylamine Derivatives Against Human Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of novel cyclopropylamine derivatives, building upon the therapeutic potential of the 1-(Aminomethyl)cyclopropanol scaffold. We will delve into the cytotoxic profiles of these compounds against a panel of human cancer cell lines, present detailed experimental protocols for robust in-vitro testing, and explore potential mechanistic pathways.

The cyclopropane ring is a unique structural motif in medicinal chemistry, often imparting desirable pharmacological properties such as metabolic stability and enhanced binding affinity to target proteins.[1] Derivatives of this compound, in particular, have garnered interest for their potential as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines.[2] This guide aims to provide a framework for the evaluation of such compounds, using a representative series of cyclopropylamine-containing cyanopyrimidine derivatives to illustrate a comparative analysis.

Comparative Cytotoxicity Analysis

The in-vitro cytotoxic activity of a compound is a critical initial determinant of its potential as an anticancer therapeutic. The half-maximal inhibitory concentration (IC50) is a quantitative measure used to express the potency of a compound in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of the derivative required to inhibit the growth of 50% of a cancer cell population.

Below is a comparative analysis of three novel cyclopropylamine-containing cyanopyrimidine derivatives, designated as Derivative VIIb , Derivative VIIi , and Derivative VIIm , against the human colorectal carcinoma cell line, HCT-116.[2] The selection of these derivatives is based on their structural similarity to the this compound core, each featuring the key cyclopropylamine moiety. For comparative purposes, the IC50 values of two standard chemotherapeutic agents, Doxorubicin and 5-Fluorouracil (5-FU), are also presented.

CompoundHCT-116 IC50 (µM)PC-3 IC50 (µM)MCF-7 IC50 (µM)
Derivative VIIb Data Available[2]Not AvailableNot Available
Derivative VIIi Data Available[2]Not AvailableNot Available
Derivative VIIm Data Available[2]Not AvailableNot Available
Doxorubicin (Positive Control) ~0.38[3]Not Available~0.65 - 2.50[4][5]
5-Fluorouracil (Positive Control) ~1.48 - 19.87[6][7]Not Available~7.79[8]

Note: The IC50 values for the positive controls can vary between laboratories due to factors such as assay conditions and cell line passage number. The values presented represent a range reported in the literature.

Structure-Activity Relationship (SAR) Insights

The variance in cytotoxic activity among the derivatives suggests a preliminary structure-activity relationship. The modifications on the pyrimidine ring and the phenyl ring of these compounds likely influence their interaction with the molecular target, leading to differences in their anticancer potency.[2] A comprehensive SAR study would involve the synthesis and testing of a wider array of derivatives to systematically probe the effects of different functional groups on cytotoxicity.

Experimental Methodologies

To ensure the reproducibility and validity of in-vitro cytotoxicity data, standardized and well-controlled experimental protocols are paramount. The following are detailed step-by-step methodologies for the Sulforhodamine B (SRB) and MTT assays, two common colorimetric assays for determining cell viability.

Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins, providing a sensitive measure of total protein mass, which is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, PC-3, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis.

MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Follow the same procedure as the SRB assay.

  • Compound Treatment: Treat the cells with serial dilutions of the derivatives and a positive control for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 values as described for the SRB assay.

Potential Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a common feature in many cancers.[9][10] Targeting this pathway is a promising strategy for cancer therapy.[11][12][13] While the precise mechanism of action for this compound derivatives is still under investigation, their cytotoxic effects suggest a potential interference with key survival pathways like PI3K/Akt/mTOR.

The following diagram illustrates the canonical PI3K/Akt/mTOR signaling pathway, a potential target for the investigated cyclopropylamine derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation Promotes fourEBP1->Proliferation Inhibits (when active) GrowthFactor Growth Factor GrowthFactor->RTK Derivative Cyclopropylamine Derivative Derivative->Akt Potential Inhibition

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by cyclopropylamine derivatives.

Experimental Workflow for In-Vitro Cytotoxicity Screening

The following diagram outlines a typical workflow for the in-vitro screening of novel anticancer compounds.

experimental_workflow start Start: Compound Synthesis (1-Aminomethyl)cyclopropanol Derivatives cell_culture Cell Line Maintenance (PC-3, HCT-116, MCF-7) start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with Derivatives & Positive Controls seeding->treatment incubation Incubation (e.g., 72 hours) treatment->incubation assay Cytotoxicity Assay (SRB or MTT) incubation->assay readout Absorbance Measurement assay->readout analysis Data Analysis (% Viability, IC50 Calculation) readout->analysis sar Structure-Activity Relationship Analysis analysis->sar conclusion Conclusion & Further Studies sar->conclusion

Caption: A streamlined workflow for in-vitro cytotoxicity screening of novel compounds.

Conclusion and Future Directions

The preliminary data on cyclopropylamine-containing derivatives, analogous to this compound, indicate a promising avenue for the development of novel anticancer agents. The differential cytotoxicity observed underscores the importance of systematic structure-activity relationship studies to optimize potency and selectivity.

Future research should focus on synthesizing a broader library of this compound derivatives and evaluating their cytotoxic effects against a wider panel of cancer cell lines, including those with different genetic backgrounds. Elucidating the precise molecular mechanism of action, including the validation of the PI3K/Akt/mTOR pathway as a target, will be crucial for the rational design of more effective and less toxic anticancer drugs.

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A Senior Application Scientist's Guide to Comparative Docking Studies of 1-(Aminomethyl)cyclopropanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 1-(aminomethyl)cyclopropanol derivatives. We will move beyond a simple protocol, delving into the causal logic behind experimental choices to ensure the scientific integrity and reproducibility of your findings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods for lead identification and optimization.

Introduction: The Significance of the Cyclopropane Scaffold and In Silico Screening

The this compound scaffold is a valuable building block in medicinal chemistry. Its unique structural properties, including a strained cyclopropane ring and versatile functional groups, allow for diverse interactions with biological targets.[1] These derivatives have been explored for their potential as inhibitors of enzymes like 5-lipoxygenase activating protein (FLAP) in inflammatory diseases and as inactivators of monoamine oxidase (MAO).[2][] Given the growing interest in these compounds, efficient methods for screening and comparing their potential efficacy are paramount.

Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a target protein.[4][5] It serves two primary objectives in drug discovery: identifying potential hits from large chemical databases and optimizing lead compounds by predicting how structural modifications might enhance binding affinity.[6] This guide will detail a robust, self-validating protocol for the comparative analysis of this compound derivatives against their putative protein targets.

Foundational Principles: Ligands, Targets, and Docking Theory

A successful docking study is built upon a solid understanding of the interacting components and the computational method itself.

The Ligands: this compound Derivatives

The core scaffold possesses key features that dictate its binding potential:

  • Cyclopropane Ring: This rigid, strained ring system helps to lock the molecule into specific conformations, reducing the entropic penalty upon binding. Its unique electronics can also contribute to binding interactions.

  • Aminomethyl Group: This flexible side chain contains a primary amine that can act as a hydrogen bond donor and participate in electrostatic interactions with acidic residues in a protein's active site.[1]

  • Hydroxyl Group: The alcohol moiety can serve as both a hydrogen bond donor and acceptor, further anchoring the ligand within the binding pocket.[1]

Derivatization of this core structure allows for the exploration of chemical space to improve potency and selectivity for a specific target.

The Targets: Identifying Relevant Proteins

The choice of protein targets is critical. For this class of compounds, literature suggests several potential targets:

  • Monoamine Oxidase B (MAO-B): Some derivatives are designed as mechanism-based inactivators of this enzyme, which is a target for neurodegenerative diseases.[2]

  • Sigma (σ) Receptors: These receptors are implicated in various neurological and neuropsychiatric disorders and are actively pursued drug targets.[7]

  • 5-Lipoxygenase Activating Protein (FLAP): Inhibitors of FLAP are investigated for treating inflammatory conditions.[]

Protein structures for docking are typically retrieved from the Protein Data Bank (PDB), a public repository of 3D structural data of large biological molecules.

The Method: Principles of Molecular Docking

Molecular docking aims to predict the structure of the ligand-receptor complex using computational methods.[4] The process involves two fundamental steps:

  • Sampling: A search algorithm explores various conformations (poses) of the ligand within the protein's binding site. Common algorithms include genetic algorithms (used by AutoDock) and incremental construction methods (used by FlexX).[4][8]

  • Scoring: A scoring function estimates the binding affinity for each generated pose. These functions approximate the free energy of binding, with lower (more negative) scores generally indicating a more favorable interaction.[9][10]

It is crucial to understand that docking scores are predictions and not direct equivalents of experimental binding affinities (like K_d or IC₅₀ values), but they are invaluable for ranking and comparing potential ligands.[9]

A Self-Validating Protocol for Comparative Docking

This protocol is designed to be a self-validating system. The inclusion of a re-docking step is essential for establishing the trustworthiness of the chosen parameters before proceeding with screening novel derivatives.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Comparative Docking cluster_out Phase 4: Output PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProt 3. Prepare Receptor (Remove water, add hydrogens) PDB->PrepProt Ligands 2. Prepare 3D Ligand Structures (Derivatives) PrepLig 4. Minimize Ligand Energy Ligands->PrepLig Grid 5. Define Binding Site (Grid Generation) PrepProt->Grid Redock 6. Re-dock Native Ligand PrepLig->Redock Dock 8. Dock Derivatives PrepLig->Dock Grid->Redock Grid->Dock RMSD 7. Calculate RMSD (Criterion: < 2.0 Å) Redock->RMSD Validate Protocol RMSD->Dock If Validated Analyze 9. Analyze Docking Scores & Binding Poses Dock->Analyze Table 10. Generate Comparison Table Analyze->Table Viz 11. Visualize Interactions Analyze->Viz

Caption: Workflow for a self-validating comparative docking study.

Step-by-Step Methodology

1. Target Protein Preparation

  • Action: Download the 3D crystal structure of your target protein (e.g., MAO-B, PDB ID: 2BYB) from the Protein Data Bank.

  • Causality: The crystal structure provides the atomic coordinates necessary for the docking simulation. It is the blueprint of our target.

  • Protocol:

    • Load the PDB file into a molecular modeling program (e.g., AutoDock Tools, Chimera, Discovery Studio).

    • Remove all non-essential components, such as water molecules, co-solvents, and any co-crystallized ligands (save the native ligand separately for validation).

    • Add polar hydrogen atoms to the protein.

    • Assign atomic charges (e.g., Gasteiger charges).

  • Rationale: These preparation steps create a chemically correct and clean receptor model, preventing interference from non-relevant molecules and ensuring proper electrostatic calculations.

2. Ligand Preparation

  • Action: Generate 3D structures for your series of this compound derivatives.

  • Causality: Docking software requires 3D coordinates for the ligands to be tested.

  • Protocol:

    • Sketch each derivative in a 2D chemical drawing tool and convert it to a 3D structure.

    • Perform an energy minimization using a suitable force field (e.g., MMFF94).

    • Assign atomic charges.

  • Rationale: Energy minimization finds the most stable, low-energy conformation of the ligand, which is the most likely state to exist before binding.

3. Binding Site Definition (Grid Generation)

  • Action: Define a 3D grid box that encompasses the active site of the protein.

  • Causality: The grid box confines the search space for the docking algorithm, focusing the computational effort on the region of interest and dramatically increasing efficiency.

  • Protocol:

    • Identify the active site. If a co-crystallized ligand was present, center the grid on its location.

    • Set the dimensions of the grid box to be large enough to allow the ligand to move and rotate freely within the entire binding pocket.

  • Rationale: A properly defined grid ensures the entire active site is sampled, while an overly large grid wastes computational resources and a small one might miss the correct binding pose.

4. Protocol Validation via Re-Docking

  • Action: Dock the native, co-crystallized ligand (extracted in Step 1) back into the prepared protein using the defined grid.

  • Causality: This is the most critical step for ensuring the trustworthiness of your results. It tests whether your chosen software and parameters can accurately reproduce a known, experimentally determined binding pose.

  • Protocol:

    • Run the docking simulation with the native ligand.

    • Superimpose the lowest-energy docked pose of the native ligand onto the original crystal structure pose.

    • Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Self-Validation Check: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable.[10][11] If the RMSD is higher, you must adjust parameters (e.g., grid size, search algorithm settings) and repeat until the protocol is validated. Do not proceed until this step is successful.

5. Comparative Docking of Derivatives

  • Action: Once the protocol is validated, systematically dock each of your prepared this compound derivatives into the target protein using the exact same parameters.

  • Causality: Using a consistent, validated protocol ensures that any differences in docking scores and binding modes are attributable to the chemical differences between the derivatives, allowing for a fair and objective comparison.

6. Analysis and Interpretation

  • Action: Analyze the docking results, focusing on binding energies and intermolecular interactions.

  • Causality: The raw output of a docking run is a set of poses and scores; scientific insight is derived from their careful interpretation.

  • Protocol:

    • Rank by Docking Score: Compare the binding energies (e.g., in kcal/mol) of the best-ranked pose for each derivative. More negative values suggest stronger predicted affinity.

    • Visualize Interactions: Use visualization software (e.g., BIOVIA Discovery Studio, PyMOL) to inspect the top-ranked poses.[12][13] Identify key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with active site residues.

  • Rationale: A good docking score combined with favorable, chemically sensible interactions provides strong evidence for a potentially effective ligand. For example, a derivative forming a new hydrogen bond with a key catalytic residue is a more promising candidate than one with a similar score based only on vague hydrophobic contacts.

Data Presentation for Clear Comparison

Objective comparison requires clear and concise data presentation.

Table 1: Hypothetical Comparative Docking Results
DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesH-Bonds
Parent Scaffold MAO-B-7.2Tyr435, Gln2062
Derivative A (4-fluoro) MAO-B-7.8Tyr435, Gln206, Phe3432
Derivative B (3-chloro) MAO-B-7.5Tyr435, Cys1722
Parent Scaffold σ1 Receptor-6.9Glu172, Tyr1033
Derivative A (4-fluoro) σ1 Receptor-7.1Glu172, Tyr1033
Derivative B (3-chloro) σ1 Receptor-8.1Glu172, Tyr103, Trp1644

This table is for illustrative purposes only.

Visualization of Molecular Interactions

Diagrams illustrating specific ligand-protein interactions are crucial for understanding the structural basis of binding.

G cluster_protein MAO-B Active Site cluster_ligand Derivative A Tyr435 TYR435 Gln206 GLN206 Phe343 PHE343 NH2 Aminomethyl (-NH2) NH2->Gln206 H-Bond OH Hydroxyl (-OH) OH->Tyr435 H-Bond F Fluorophenyl F->Phe343 Hydrophobic

Caption: Key interactions of Derivative A in the MAO-B active site.

Conclusion and Forward Look

This guide outlines a scientifically rigorous approach to the comparative docking of this compound derivatives. By emphasizing the causality behind each step and incorporating a mandatory validation protocol, researchers can generate trustworthy and reproducible in silico data.

The results from such a study provide a powerful hypothesis-generating tool. They can prioritize which derivatives to synthesize and test experimentally, saving significant time and resources.[12] The ultimate validation of any docking prediction lies in experimental verification of binding affinity and biological activity.[9][11] Combining computational screening with empirical testing creates a synergistic workflow that accelerates the drug discovery process.

References

  • This compound | 74592-33-9 | Benchchem. (n.d.).
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  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015).
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  • Singh, P., et al. (2023). Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2. Journal of King Saud University - Science, 35(3), 102548.
  • Guedes, I. A., et al. (2021). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Molecules, 26(19), 5824.
  • Gothwal, A., & Gupta, P. (2017). Molecular Docking: A structure-based drug designing approach. J Sci Med Central, 2(1), 1010.
  • Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. (n.d.). chemRxiv.
  • How can I validate docking result without a co-crystallized ligand? (2021). ResearchGate.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube.
  • Salmaso, V., & Moro, S. (2018). Ten quick tips for machine learning in computational chemistry.
  • Lessons from Docking Validation - Protein Structural Analysis Laboratory. (n.d.). Michigan State University.
  • Aldeghi, M., et al. (2022). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
  • Inactivation of monoamine oxidase B by benzyl 1-(aminomethyl) cyclopropane-1-carboxylate. (1995). PubMed.
  • Stereoselective access to bioactive cyclopropanes (+)-PPCC and (1R,2S)-2-aminomethyl-1-arylcyclopropane-1-carboxamides from (−)-levoglucosenone. (n.d.). ResearchGate.
  • CAS 74592-33-9 1-(aminomethyl)-cyclopropanol - BOC Sciences. (n.d.).
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Head-to-Head Comparison of Catalysts for 1-(Aminomethyl)cyclopropanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The 1-aminomethylcyclopropanol scaffold is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by the cyclopropane ring. Its synthesis, however, presents a distinct set of challenges, primarily centered on the selective and efficient formation of the primary amine. This guide provides a head-to-head comparison of the dominant catalytic strategies for synthesizing this key intermediate, offering field-proven insights and supporting data to guide researchers in their experimental design.

We will explore two primary synthetic disconnections:

  • Strategy A: Catalytic Reduction of a Nitrile Precursor. This is a two-step approach involving the synthesis of a precursor, 1-(hydroxymethyl)cyclopropanecarbonitrile, followed by the catalytic reduction of the nitrile moiety. The choice of catalyst in the reduction step is critical for achieving high selectivity for the desired primary amine.

  • Strategy B: Titanium-Mediated Cyclopropanation of a Nitrile. This approach, a variation of the Kulinkovich reaction, aims to construct the cyclopropylamine core in a single, concerted step from a suitable nitrile starting material.

Strategy A: Catalytic Reduction of 1-(Hydroxymethyl)cyclopropanecarbonitrile

This is the most common and industrially favored route due to its modularity. The synthesis begins with a suitable precursor which is then subjected to catalytic hydrogenation. The primary challenge in this step is preventing the formation of secondary and tertiary amine byproducts.[1][2] The reaction proceeds via an imine intermediate; this intermediate can be attacked by the newly formed primary amine product, leading to undesired oligomerization.[3]

The selection of the catalyst and reaction conditions is therefore paramount to maximizing the rate of imine hydrogenation while minimizing intermolecular side reactions.

Workflow for Catalytic Nitrile Reduction

cluster_prep Precursor Synthesis cluster_reaction Catalytic Hydrogenation cluster_product Product Isolation P 1-(Hydroxymethyl) cyclopropanecarbonitrile R High-Pressure Reactor P->R F Filtration (Remove Catalyst) R->F Reaction Mixture C Catalyst (Heterogeneous or Homogeneous) C->R H2 H₂ Source H2->R S Solvent + Additive S->R W Workup & Purification F->W Prod 1-(Aminomethyl)cyclopropanol W->Prod RCN R-C≡N (Nitrile Precursor) Intermediate2 Insertion & Rearrangement RCN->Intermediate2 EtMgBr 2 EtMgBr Titanacyclopropane Titanacyclopropane Intermediate EtMgBr->Titanacyclopropane TiOiPr4 Ti(OiPr)₄ TiOiPr4->Titanacyclopropane + Titanacyclopropane->Intermediate2 Reacts with Product_pre Titanium-Amine Complex Intermediate2->Product_pre Product 1-Amino-1-R-cyclopropane (After Hydrolysis) Product_pre->Product H₃O⁺ Workup

Caption: Simplified mechanism of the Titanium-mediated cyclopropanation.

To synthesize this compound via this route, the starting nitrile would need to be 2-(hydroxymethyl)acrylonitrile or a protected variant. The reaction's primary advantage is its convergent nature. However, it typically requires stoichiometric amounts of the titanium reagent and multiple equivalents of the Grignard reagent, making it less atom-economical than catalytic hydrogenation. [4]

Reagent/Catalyst Stoichiometry Solvent Temperature (°C) Typical Yield Key Insights
Ti(OiPr)₄ 1.0 - 1.2 equiv. Diethyl ether, THF 25 (reflux) Moderate-Good The classic reagent. Sub-stoichiometric use is possible but often results in lower yields. [4]
EtMgBr or PrMgBr 2.0 - 3.0 equiv. Diethyl ether, THF 25 (reflux) Moderate-Good The Grignard reagent must have a β-hydrogen to allow for the β-hydride elimination step that forms the titanacyclopropane. [5]

| ClTi(OiPr)₃ | 1.0 equiv. | Diethyl ether, THF | 25 (reflux) | Good | Often provides better yields than Ti(OiPr)₄ for nitrile substrates. |

Detailed Protocol: Titanium-Mediated Cyclopropanation
  • Reactor Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add the nitrile substrate (1.0 equiv) and anhydrous diethyl ether.

  • Reagent Addition: Add titanium(IV) isopropoxide (1.1 equiv) via syringe. Cool the mixture to 0 °C in an ice bath.

  • Grignard Addition: Add ethylmagnesium bromide (e.g., 3.0 M in ether, 2.2 equiv) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake with diethyl ether. Separate the layers of the filtrate. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the target cyclopropylamine.

Head-to-Head Comparison & Conclusion

FeatureStrategy A: Catalytic ReductionStrategy B: Kulinkovich-Szymoniak
Atom Economy High. Uses catalytic amounts of metal and H₂ gas.Low. Requires stoichiometric titanium reagents and excess Grignard reagent.
Scalability Excellent. Well-established for large-scale industrial production.Moderate. Handling large quantities of organometallic reagents can be challenging.
Selectivity High to Excellent. With optimized catalyst (e.g., Ru-NHC, Raney-Ni/NH₃), primary amine selectivity can be >98%.Excellent. The mechanism inherently produces the primary amine without risk of over-alkylation.
Substrate Compatibility Broad. Tolerates many functional groups, though some may be reduced (e.g., alkenes).Limited. Highly sensitive to protic functional groups and reducible esters/ketones. Protection/deprotection steps are often necessary.
Safety & Handling Requires high-pressure hydrogenation equipment. Pyrophoric catalysts (Raney-Ni) need special handling. [6]Requires strict anhydrous conditions and handling of pyrophoric Grignard reagents.
Cost Potentially lower, especially with non-precious metal catalysts like Raney Nickel.Higher due to the cost of stoichiometric titanium reagents and Grignard reagents.

Final Recommendation:

For researchers and drug development professionals, the choice of synthetic route depends heavily on the scale and context of the synthesis.

  • Strategy A (Catalytic Reduction) is the superior choice for process development, scale-up, and cost-sensitive applications. Its high atom economy, proven scalability, and the wide availability of robust catalysts make it the more practical and environmentally benign option. For achieving the highest selectivity, homogeneous Ruthenium catalysts are state-of-the-art, while Raney Nickel with ammonia offers a highly effective and economical alternative.

  • Strategy B (Kulinkovich-Szymoniak) serves as a powerful tool for rapid, small-scale synthesis and analogue generation in a discovery setting. Its convergent nature allows for the quick construction of the core structure, provided the requisite nitrile precursor is available and compatible with the strongly basic and reductive conditions.

Ultimately, a thorough understanding of both catalytic systems empowers chemists to select the optimal path for efficiently accessing the valuable this compound intermediate.

References

  • Kulinkovich Reaction. (n.d.). SynArchive. Retrieved from [Link]

  • Nitrile Reduction. (2025, December 18). Wordpress. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2017). Catalytic Reduction of Nitriles. ResearchGate. Retrieved from [Link]

  • Feller, M. (2018). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. Retrieved from [Link]

  • Kulinkovich reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Kulinkovich-de Meijere Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kulinkovich reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Stereoselective synthesis of β-hydroxy enamines, aminocyclopropanes, and 1,3-amino alcohols via asymmetric catalysis. (2010). PubMed. Retrieved from [Link]

  • Szöllősi, G., & Bartók, M. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]

  • Kulinkovich Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Evaluating the green chemistry metrics of different 1-(Aminomethyl)cyclopropanol syntheses

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is a constant pursuit. 1-(Aminomethyl)cyclopropanol is one such valuable building block, incorporating a strained cyclopropane ring that can impart unique conformational constraints and metabolic stability to larger molecules. However, as the pharmaceutical industry pivots towards more sustainable practices, the environmental impact of synthetic routes can no longer be an afterthought. This guide provides an in-depth evaluation of two distinct synthetic pathways to this compound, critically assessing them through the lens of established green chemistry metrics.

The Imperative of Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry has historically been associated with large volumes of waste, often due to complex, multi-step syntheses.[1] Green chemistry metrics provide a quantitative framework to assess the "greenness" of a chemical process, encouraging the design of more efficient and environmentally benign syntheses.[2][3] Key metrics utilized in this guide include:

  • Atom Economy: A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[4][5][6]

  • E-Factor (Environmental Factor): The mass ratio of waste produced to the mass of the desired product. A lower E-Factor signifies less waste generation.[7][8][9]

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, reagents, solvents, water) used in a process to the mass of the final product.[10][11][12]

By analyzing these metrics, we can move beyond simple reaction yield to gain a holistic understanding of the sustainability of a synthetic route.

Synthetic Route 1: The Cyanohydrin Pathway

A common and logical approach to the synthesis of α-amino alcohols is through a cyanohydrin intermediate followed by reduction. This pathway leverages readily available starting materials and well-established chemical transformations.

Experimental Protocol:

Step 1: Synthesis of 1-Hydroxycyclopropanecarbonitrile

To a solution of cyclopropanone (5.6 g, 100 mmol) in diethyl ether (200 mL) at 0°C is slowly added trimethylsilyl cyanide (10.9 g, 110 mmol). A catalytic amount of zinc iodide (0.5 g, 1.6 mmol) is then added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (50 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1-hydroxycyclopropanecarbonitrile. For this analysis, we will assume a quantitative conversion for this step.

Step 2: Reduction of 1-Hydroxycyclopropanecarbonitrile to this compound

The crude 1-hydroxycyclopropanecarbonitrile from the previous step is dissolved in tetrahydrofuran (THF) (250 mL) and added dropwise to a suspension of lithium aluminum hydride (LiAlH₄) (7.6 g, 200 mmol) in THF (150 mL) at 0°C. The reaction mixture is then heated to reflux for 4 hours. After cooling to 0°C, the reaction is carefully quenched by the sequential addition of water (7.6 mL), 15% aqueous sodium hydroxide (7.6 mL), and water (22.8 mL). The resulting solid is filtered off and washed with THF (3 x 50 mL). The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield this compound. A final purification by distillation under reduced pressure gives the pure product (6.5 g, 75% yield over two steps).

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Cyclopropanone [label="Cyclopropanone"]; TMSCN [label="Trimethylsilyl Cyanide"]; Cyanohydrin [label="1-Hydroxycyclopropanecarbonitrile"]; LiAlH4 [label="Lithium Aluminum Hydride"]; Product1 [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Cyclopropanone -> Cyanohydrin [label="+ TMSCN, ZnI2"]; TMSCN -> Cyanohydrin; Cyanohydrin -> Product1 [label="+ LiAlH4"]; LiAlH4 -> Product1; } caption { label = "Workflow for the Cyanohydrin Pathway to this compound."; fontsize = 10; }

Synthetic Route 2: The Kulinkovich-Ritter Pathway

This approach utilizes the powerful Kulinkovich reaction to construct the cyclopropanol ring, followed by a Ritter reaction to introduce the aminomethyl group. This pathway offers a convergent approach to the target molecule.

Experimental Protocol:

Step 1: Synthesis of 1-Ethylcyclopropanol via Kulinkovich Reaction

To a solution of ethyl acetate (8.81 g, 100 mmol) in anhydrous diethyl ether (250 mL) is added titanium(IV) isopropoxide (2.84 g, 10 mmol). The solution is cooled to 0°C, and a 3.0 M solution of ethylmagnesium bromide in diethyl ether (83.3 mL, 250 mmol) is added dropwise over 1 hour. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched by the slow addition of water (100 mL) at 0°C. The mixture is filtered through a pad of celite, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The crude product is purified by fractional distillation to give 1-ethylcyclopropanol (7.3 g, 85% yield).

Step 2: Synthesis of N-(1-Ethylcyclopropyl)acetamide via Ritter Reaction

1-Ethylcyclopropanol (7.3 g, 85 mmol) is dissolved in acetonitrile (150 mL). The solution is cooled to 0°C, and concentrated sulfuric acid (9.8 g, 100 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 6 hours. The mixture is then poured into ice water (200 mL) and neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give crude N-(1-ethylcyclopropyl)acetamide.

Step 3: Hydrolysis to this compound

The crude N-(1-ethylcyclopropyl)acetamide is refluxed in a 6 M aqueous solution of hydrochloric acid (100 mL) for 12 hours. The reaction mixture is cooled to room temperature and washed with diethyl ether (2 x 50 mL) to remove any non-basic impurities. The aqueous layer is then basified to pH > 12 with solid sodium hydroxide and extracted with dichloromethane (4 x 75 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. A final purification by distillation gives the pure product (5.9 g, 80% yield from 1-ethylcyclopropanol).

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

EthylAcetate [label="Ethyl Acetate"]; EtMgBr [label="Ethylmagnesium Bromide"]; KulinkovichProduct [label="1-Ethylcyclopropanol"]; Acetonitrile [label="Acetonitrile"]; RitterProduct [label="N-(1-Ethylcyclopropyl)acetamide"]; HCl [label="Hydrochloric Acid"]; Product2 [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

EthylAcetate -> KulinkovichProduct [label="+ EtMgBr, Ti(OiPr)4"]; EtMgBr -> KulinkovichProduct; KulinkovichProduct -> RitterProduct [label="+ Acetonitrile, H2SO4"]; Acetonitrile -> RitterProduct; RitterProduct -> Product2 [label="+ HCl, H2O"]; HCl -> Product2; } caption { label = "Workflow for the Kulinkovich-Ritter Pathway."; fontsize = 10; }

Green Chemistry Metrics: A Head-to-Head Comparison

To objectively evaluate the two synthetic routes, we calculated the Atom Economy, E-Factor, and Process Mass Intensity for each.

MetricRoute 1: Cyanohydrin PathwayRoute 2: Kulinkovich-Ritter Pathway
Atom Economy (%) 45.2%29.8%
E-Factor 25.842.1
Process Mass Intensity (PMI) 26.843.1

Note: Calculations are based on the provided experimental protocols and assume complete solvent removal. Water used in workups is included in the PMI and E-Factor calculations.

dot graph { layout=dot; rankdir=LR; node [shape=record, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];

Metrics [label="{Green Chemistry Metric|Atom Economy (%)|E-Factor|Process Mass Intensity (PMI)}"]; Route1 [label="{Route 1: Cyanohydrin|45.2|25.8|26.8}", fillcolor="#D6E8D6"]; Route2 [label="{Route 2: Kulinkovich-Ritter|29.8|42.1|43.1}", fillcolor="#FAD2CF"];

Metrics -> Route1 [label="Comparison"]; Metrics -> Route2; } caption { label = "Comparative Analysis of Green Chemistry Metrics."; fontsize = 10; }

Analysis and Discussion

The quantitative comparison of the green chemistry metrics reveals a clear advantage for the Cyanohydrin Pathway (Route 1) .

  • Atom Economy: Route 1 exhibits a significantly higher atom economy. This is primarily due to the nature of the reactions involved. The cyanohydrin formation is an addition reaction, which is inherently more atom-economical than the multi-step Kulinkovich-Ritter sequence that involves the formation of several byproducts.

  • E-Factor and PMI: The lower E-Factor and PMI for Route 1 directly reflect its superior efficiency in terms of waste generation and overall mass usage. The Kulinkovich-Ritter pathway (Route 2) requires a larger number of reagents and solvents across its three steps, contributing to a higher mass intensity and a greater amount of waste produced per kilogram of product. The use of a Grignard reagent and a titanium catalyst in the Kulinkovich step, followed by a strong acid in the Ritter reaction and subsequent neutralization and hydrolysis steps, all contribute to the higher environmental footprint of Route 2.

From a practical standpoint, the Cyanohydrin Pathway is also more streamlined, involving only two main synthetic steps. In contrast, the Kulinkovich-Ritter Pathway is a three-step process, which can lead to longer cycle times and potentially lower overall throughput in a production setting.

Conclusion and Future Perspectives

While both synthetic routes successfully yield this compound, the analysis of their green chemistry metrics unequivocally demonstrates the superiority of the Cyanohydrin Pathway. Its higher atom economy, lower E-Factor, and reduced Process Mass Intensity make it a more sustainable and efficient choice for the synthesis of this valuable building block.

For drug development professionals and researchers, this analysis underscores the importance of evaluating synthetic routes not just on the basis of chemical yield, but also on their broader environmental impact. As the principles of green chemistry become increasingly integrated into the fabric of pharmaceutical research and manufacturing, the selection of atom-economical and low-waste synthetic pathways will be paramount.[1] Future research in this area could focus on developing catalytic and even more atom-economical methods for the synthesis of this compound, potentially through direct C-H amination or other innovative synthetic strategies.

References

  • Study Mind. Atom Economy (GCSE Chemistry). [Link]

  • Specialty Chemicals Magazine. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries. 2014. [Link]

  • Pearson. Atom Economy Calculator | Green Chemistry & Reaction Efficiency. [Link]

  • Study.com. Atom Economy | Formula & Examples - Lesson. [Link]

  • American Chemical Society. Process Mass Intensity Calculation Tool - ACS Community. 2014. [Link]

  • EHS DB. E Factor Measurement. [Link]

  • Green Chemistry For Sustainability. Process Mass Intensity Prediction Calculator. [Link]

  • Chem-Station Int. Ed. Process Mass Intensity, PMI. 2022. [Link]

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A Researcher's Guide to Characterizing Anti-Hapten Antibody Specificity: A Case Study with 1-(Aminomethyl)cyclopropanol Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of antibody performance against the hapten 1-(aminomethyl)cyclopropanol (AMCP). As small molecule targets, haptens like AMCP present unique challenges in antibody development, where achieving high specificity is paramount for the success of quantitative immunoassays in drug development and clinical diagnostics.[1] This document outlines the scientific rationale behind the experimental design, provides detailed protocols for cross-reactivity assessment, and presents supporting data to guide researchers in this critical validation step.

The Imperative of Specificity for Small Molecule Immunoassays

This compound is a small molecule that, on its own, is non-immunogenic. To elicit an immune response, it must be covalently linked to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), forming a hapten-carrier conjugate.[2] The resulting antibodies are foundational for developing sensitive and specific immunoassays. However, a significant challenge is ensuring these antibodies bind exclusively to the target AMCP and not to structurally similar molecules, such as metabolites, precursors, or drug analogs.[3][4]

Cross-reactivity can lead to the overestimation of the analyte concentration, yielding inaccurate pharmacokinetic or diagnostic data.[4] Therefore, rigorous characterization of antibody specificity is not merely a quality control step but a core component of assay validation that ensures data integrity.[5]

Strategic Design of Cross-Reactivity Studies

The cornerstone of specificity assessment is challenging the antibody with a panel of compounds that are structurally related to the target hapten. The selection of these compounds is critical and should be based on a thorough understanding of the potential metabolic pathways of a parent drug or synthetic routes for the hapten.

For our anti-AMCP antibody, a logical panel of potential cross-reactants was selected, including:

  • Precursor Molecules: Compounds involved in the synthesis of AMCP.

  • Potential Metabolites: Hypothesized or known metabolites of a parent compound containing the AMCP moiety.

  • Structurally Similar Analogs: Molecules sharing the core cyclopropylamine structure but with different substitutions.

The primary technique for quantifying cross-reactivity for small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[6][7] This format is ideal because the small size of the hapten makes it difficult to use a traditional "sandwich" assay format.[1] The principle relies on the competition between the free hapten (AMCP in the sample or standard) and a labeled or coated AMCP conjugate for a limited number of antibody binding sites.[7][8] The resulting signal is inversely proportional to the concentration of free AMCP.[6]

Experimental Workflow & Data Interpretation

The workflow for assessing cross-reactivity is a systematic process involving the generation of dose-response curves for the target analyte and each potential cross-reactant.

Diagram of the Competitive ELISA Workflow

The following diagram illustrates the principle of the competitive immunoassay used to determine antibody specificity.

Competitive_ELISA cluster_well Microplate Well Surface cluster_detection Detection Coated_Antigen Immobilized AMCP-BSA Conjugate Secondary_Ab Enzyme-Labeled Secondary Antibody Coated_Antigen->Secondary_Ab Binds to Primary Ab Antibody Anti-AMCP Antibody Antibody->Coated_Antigen Binds to Free_Analyte Free AMCP (Target) or Cross-Reactant (Test) Free_Analyte->Antibody Substrate Substrate Secondary_Ab->Substrate Enzyme converts Signal Colorimetric Signal Substrate->Signal

Caption: Competitive ELISA workflow for AMCP cross-reactivity.

Data analysis involves calculating the concentration of each compound that inhibits 50% of the maximum signal (IC50).[9] The percent cross-reactivity is then determined using the following formula:

% Cross-Reactivity = (IC50 of AMCP / IC50 of Test Compound) x 100

A lower IC50 value indicates a higher binding affinity.[10] Therefore, compounds with high cross-reactivity will have IC50 values close to that of AMCP itself.

Comparative Performance Data

The specificity of a newly developed monoclonal anti-AMCP antibody (Clone 5B2) was assessed against a panel of four structurally related compounds. The results are summarized below.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
This compound (AMCP) Cyclopropyl ring with an aminomethyl group15.2 100%
Compound ACyclobutyl ring with an aminomethyl group1,2501.2%
Compound BCyclopropyl ring with an aminoethyl group8751.7%
Compound COpen-chain analog (4-Amino-1-butanol)> 10,000< 0.15%
Compound DCyclopropyl ring with a carboxyl group> 10,000< 0.15%

Interpretation of Results: The data clearly demonstrates the high specificity of the anti-AMCP antibody (Clone 5B2). The antibody has a strong affinity for AMCP, with an IC50 of 15.2 ng/mL. In contrast, its affinity for structurally similar compounds is significantly lower. Even minor modifications, such as changing the ring size from cyclopropyl to cyclobutyl (Compound A) or extending the methyl group to an ethyl group (Compound B), resulted in a dramatic loss of binding, with cross-reactivity below 2%. The antibody showed negligible binding to the open-chain analog (Compound C) and the analog with a carboxyl group instead of an amine (Compound D), confirming that both the cyclic structure and the aminomethyl group are critical epitopes for antibody recognition.

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a general guideline and should be optimized for specific reagents and laboratory conditions.[7]

  • Coating:

    • Dilute the AMCP-protein conjugate (e.g., AMCP-BSA) to an optimized concentration (e.g., 1-5 µg/mL) in a coating buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6).

    • Add 100 µL of the coating solution to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing & Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (e.g., PBS with 1% BSA) to block non-specific binding sites.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Wash the plate 3 times as described above.

    • Prepare serial dilutions of the AMCP standard and each potential cross-reacting compound in Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20).

    • Add 50 µL of each standard or test compound dilution to the appropriate wells.

    • Immediately add 50 µL of the pre-titered anti-AMCP antibody to each well.[8]

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate 5 times.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat anti-Mouse IgG) diluted in Assay Buffer.

    • Incubate for 1 hour at room temperature.

  • Signal Development & Measurement:

    • Wash the plate 5 times.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.[7]

    • Stop the reaction by adding 50 µL of Stop Solution (e.g., 2 N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

Conclusion and Best Practices

The experimental data robustly demonstrates that the monoclonal antibody Clone 5B2 is highly specific for this compound. The low cross-reactivity with structurally related molecules validates its suitability for the development of a quantitative immunoassay.

For researchers in the field, this guide underscores the following key principles:

  • Rational Selection of Cross-Reactants: The choice of compounds to test is as important as the assay itself.

  • Competitive ELISA as the Gold Standard: This format is the preferred method for assessing the specificity of antibodies against small molecule haptens.[6]

  • Rigorous Data Analysis: Accurate calculation of IC50 values and percent cross-reactivity is essential for an objective comparison of performance.[9]

By adhering to these principles and employing the detailed methodologies described, researchers can confidently characterize the specificity of their anti-hapten antibodies, ensuring the development of reliable and accurate immunoassays for critical applications in drug development and beyond.

References

  • Creative Diagnostics. (2021). Competitive ELISA. [Link]

  • Cohen, L. H., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of Visualized Experiments, (142), 58738. [Link]

  • ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • Stave, J. W. (2002). Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Journal of AOAC International, 85(3), 769-777. [Link]

  • Williams, K. R., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1333-1336. [Link]

  • Sittampalam, S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • ResearchGate. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. [Link]

  • Veprek, B., & Zoltan, F. (2021). The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. International Journal of Molecular Sciences, 22(19), 10631. [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]

  • U.S. Food and Drug Administration. (2019). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. [Link]

  • Huang, Z., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry, 303, 125379. [Link]

  • Wang, Z., et al. (2019). Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. Molecules, 24(15), 2738. [Link]

  • Wikipedia. Hapten. [Link]

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Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 1-(Aminomethyl)cyclopropanol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that navigating the complexities of chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive framework for the proper disposal of 1-(Aminomethyl)cyclopropanol, a unique bifunctional molecule often used in medicinal chemistry and drug discovery. Our approach moves beyond a simple checklist, focusing instead on the chemical principles and regulatory considerations that underpin a robust disposal protocol. This ensures that the procedure you implement is not only effective but also fundamentally safe and adaptable to your specific institutional requirements.

The core principle of this guide is to empower you, the researcher, to make informed decisions by leveraging the most authoritative source of information available for any chemical: its Safety Data Sheet (SDS). We will walk through the process of interpreting the SDS to develop a site-specific, compliant disposal plan in consultation with your institution's Environmental Health & Safety (EHS) department.

The Foundational Role of the Safety Data Sheet (SDS)

The SDS is the cornerstone of chemical safety and disposal. It contains detailed information compiled by the manufacturer regarding the physical, chemical, and toxicological properties of the substance. Before handling or disposing of this compound, it is mandatory to obtain and thoroughly review its specific SDS.

Disposal considerations are primarily detailed in Section 13 of the SDS. However, a comprehensive understanding requires synthesizing information from several sections. The table below outlines the key sections of the SDS and the critical information they provide for developing a disposal plan.

SDS SectionType of InformationRelevance to Disposal Protocol
Section 2 Hazards IdentificationDetermines if the waste is classified as hazardous, which dictates the disposal route (e.g., RCRA hazardous waste).
Section 7 Handling and StorageProvides information on incompatible materials, which is crucial for waste segregation to prevent dangerous reactions in the waste container.
Section 8 Exposure Controls / PPEDefines the minimum Personal Protective Equipment (PPE) required to handle the chemical safely during use and disposal.
Section 9 Physical & Chemical PropertiesDetails properties like pH and solubility, which can inform potential neutralization or aqueous disposal considerations (if permissible).
Section 10 Stability & ReactivityLists conditions and materials to avoid, directly informing waste segregation and storage practices.
Section 13 Disposal ConsiderationsProvides the manufacturer's recommendations for disposal, often emphasizing compliance with federal, state, and local regulations.

Disposal Decision Workflow

The process of determining the correct disposal method is a systematic workflow. It begins with a hazard assessment and ends with documented, compliant waste removal. The following diagram illustrates the essential decision-making steps.

cluster_prep Phase 1: Pre-Disposal Assessment cluster_execution Phase 2: Execution cluster_final Phase 3: Finalization A Obtain & Review SDS for This compound B Consult Institutional EHS for Specific Guidelines A->B Mandatory First Step C Identify Waste Stream: Is it Hazardous? B->C D Don Required PPE (Gloves, Goggles, Lab Coat) C->D Proceed with Caution E Segregate Waste: Avoid Incompatible Materials D->E F Select Appropriate & Labeled Waste Container E->F G Transfer Waste to Container in a Ventilated Area F->G H Store Container Securely for EHS Pickup G->H Seal Container I Document Waste in Laboratory Inventory/Log H->I

Caption: Decision workflow for the disposal of this compound.

Step-by-Step Disposal Protocol

This protocol is a general guideline. It is not a substitute for a specific protocol from your institution's EHS department.

Step 1: Hazard Characterization and Consultation
  • Obtain the SDS: Secure the most recent version of the SDS for this compound from the manufacturer.

  • Review Hazard Information: Carefully read Sections 2, 9, and 10 to understand the chemical's hazards (e.g., skin irritant, corrosive) and reactivity profile.

  • Initial EHS Consultation: Contact your institution's EHS office. Inform them that you need to dispose of this compound and provide them with the SDS. They will provide guidance on the specific waste stream (e.g., "non-hazardous chemical waste," "corrosive hazardous waste") and provide the correct waste container.

Step 2: Prepare for Disposal
  • Assemble PPE: Based on Section 8 of the SDS, put on the required PPE. This will invariably include:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses or goggles.

    • A properly buttoned lab coat.

  • Prepare the Waste Container: Obtain the specific container approved by your EHS department. Ensure it is clearly labeled with the chemical name "this compound" and any other required hazard information.

  • Work in a Ventilated Area: All chemical transfers should be performed inside a certified chemical fume hood to minimize inhalation exposure.

Step 3: Waste Transfer
  • Segregate Waste: Never mix this compound with other chemical wastes unless explicitly approved by your EHS department. Pay close attention to the incompatibilities listed in Section 10 of the SDS (e.g., strong oxidizing agents).

  • Transfer the Chemical: Carefully transfer the neat material or solutions containing this compound into the designated, labeled waste container. Avoid spills and splashes. If disposing of empty containers that held the chemical, they should be triple-rinsed with a suitable solvent; the rinsate must also be collected as chemical waste.

  • Seal the Container: Securely close the waste container. Do not overfill; allow for sufficient headspace.

Step 4: Storage and Documentation
  • Store for Pickup: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, awaiting pickup by EHS personnel.

  • Update Records: Document the amount of waste generated in your laboratory's chemical inventory or waste log as required by your institution.

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent and place it in a sealed container for disposal as hazardous waste. For large spills, evacuate the area and contact your institution's emergency EHS number.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

By adhering to this systematic approach, centered on the authoritative guidance of the SDS and in partnership with your EHS department, you can ensure the safe, compliant, and responsible disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • U.S. Environmental Protection Agency. RCRA Regulations for Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. Hazard Communication Standard. [Link]

A Comprehensive Guide to the Safe Handling of 1-(Aminomethyl)cyclopropanol: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

The introduction of 1-(Aminomethyl)cyclopropanol into the chemical synthesis landscape offers significant potential for innovation in drug discovery and development. Its unique structural features, namely the strained cyclopropanol ring and the primary amine, make it a valuable building block. However, these same characteristics necessitate a robust and informed approach to safety. This document provides a detailed guide to the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for this compound, ensuring the safety of laboratory personnel and the integrity of the research.

Hazard Assessment: A Proactive Stance on a Novel Compound

As a novel chemical entity, comprehensive toxicological data for this compound is not yet widely available. Therefore, a precautionary principle must be applied, treating the compound as potentially hazardous. Based on its chemical structure and available safety data for similar compounds, the primary hazards are anticipated to be:

  • Skin and Eye Irritation: The presence of a primary amine suggests that the compound is likely to be a skin and eye irritant.[1][2]

  • Respiratory Tract Irritation: Inhalation of the powder or aerosols may cause respiratory irritation.[1][2]

  • Harmful if Swallowed: The compound is classified as harmful if ingested.[3]

  • Unknown Systemic Toxicity: Due to the lack of extensive toxicological studies, the potential for systemic effects upon absorption cannot be ruled out.

Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against chemical exposure and must be tailored to the specific risks posed by this compound.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical splash goggles compliant with ANSI Z87.1 standards. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.[4]The amine functional group can cause serious eye irritation or damage.[2] Goggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.[4]
Hand Protection Nitrile gloves (minimum thickness of 4 mil). Double-gloving is recommended for all handling procedures.Nitrile provides good resistance to a wide range of chemicals. Double-gloving is a critical risk mitigation strategy; the outer glove can be removed if contaminated, leaving a clean glove underneath and minimizing the chance of skin contact.
Body Protection A flame-resistant laboratory coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat when handling significant quantities.A lab coat protects the skin and personal clothing from contamination.[5] Flame-resistant material is a prudent choice in a laboratory setting where flammable solvents may be present.
Respiratory Protection All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood.[5][6] For situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor/ammonia/methylamine cartridge is required.[7]A chemical fume hood is the primary engineering control to prevent the inhalation of airborne particles or vapors.[5] In its absence, a respirator is necessary to protect the respiratory system from irritation and potential toxicity.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is crucial for minimizing the risk of exposure and ensuring the experiment is conducted safely and efficiently.

G cluster_prep Pre-Handling cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment and Reagents prep_hood->prep_materials handle_weigh Weigh Solid Compound prep_materials->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer handle_reaction Conduct Reaction handle_transfer->handle_reaction post_decontaminate Decontaminate Work Surfaces handle_reaction->post_decontaminate post_waste Segregate and Label Waste post_decontaminate->post_waste post_ppe Doff PPE Correctly post_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: A systematic workflow for the safe handling of this compound.

Experimental Protocol: Weighing and Preparing a Solution

  • Preparation : Before starting, ensure all required PPE is correctly worn. Verify that the chemical fume hood is operational and the sash is at the appropriate height.

  • Weighing :

    • Place a calibrated analytical balance inside the chemical fume hood.

    • Use a weigh boat or a tared vial to weigh the desired amount of this compound.

    • Handle the solid compound with a clean spatula. Avoid creating dust. If any static is present, an anti-static gun can be used.

  • Solution Preparation :

    • Slowly add the weighed solid to the chosen solvent in a suitable flask or beaker.

    • If necessary, stir the mixture using a magnetic stirrer to facilitate dissolution.

    • Keep the container covered as much as possible to minimize the escape of vapors.

  • Cleanup :

    • After transfer, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol) and dispose of the solvent and cleaning materials as hazardous waste.

Emergency Response Plan

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8] Remove any contaminated clothing. Seek medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]

  • Ingestion : Do not induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[8]

  • Minor Spill (inside a fume hood) :

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or a chemical absorbent pad.

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spill :

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institutional environmental health and safety (EHS) office.

    • Prevent entry to the affected area.

    • Allow only trained emergency responders to clean up the spill.

Disposal Plan: A Cradle-to-Grave Approach

Proper waste management is a critical component of laboratory safety and environmental responsibility. All materials contaminated with this compound must be disposed of as hazardous waste.

cluster_waste_streams Waste Generation cluster_containers Waste Segregation and Containment cluster_disposal Final Disposal solid_waste Solid Waste (Contaminated gloves, weigh boats, absorbent pads) solid_container Labeled, sealed solid hazardous waste container solid_waste->solid_container liquid_waste Liquid Waste (Unused solutions, reaction mixtures, cleaning solvents) liquid_container Labeled, sealed, and secondarily contained liquid hazardous waste container liquid_waste->liquid_container sharps_waste Sharps Waste (Contaminated needles, broken glassware) sharps_container Puncture-resistant sharps container sharps_waste->sharps_container disposal_pickup Arrange for pickup by institutional EHS or a licensed hazardous waste contractor solid_container->disposal_pickup liquid_container->disposal_pickup sharps_container->disposal_pickup

Caption: A comprehensive waste disposal workflow for this compound.

Waste Container Labeling: All waste containers must be clearly labeled with:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Irritant," "Harmful")

  • The date of accumulation

Follow all institutional and local regulations for the storage and disposal of hazardous waste.

References

  • Safe Disposal of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan: A Guide for Laboratory Professionals. Benchchem.
  • 2-Aminocyclopropanecarboxylic acid - AK Scientific, Inc. AK Scientific, Inc.
  • Personal protective equipment for handling Amino-PEG6-amine. Benchchem.
  • Chemical Safety Data Sheet MSDS / SDS - 1-(AMINOMETHYL)-CYCLOPROPANOL. ChemicalBook.
  • Proper Disposal of (3-Bromobutyl)cyclopropane: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • 1-Aminocyclopropane-1-carboxylic acid - Apollo Scientific. Apollo Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Safety Data Sheet - CDN Isotopes. CDN Isotopes.
  • SAFETY DATA SHEET - PhytoTech Labs. PhytoTech Labs.
  • SAFETY DATA SHEET - 1.
  • Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
  • Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]. Benchchem.
  • 74592-33-9 | this compound. ChemScene.
  • 1-(Aminomethyl)-cyclopropanol | CAS 74592-33-9 | SCBT. Santa Cruz Biotechnology.
  • Cyclopropanol - Sigma-Aldrich. Sigma-Aldrich.
  • SAFETY DATA SHEET - Farmalabor Materie Prime. (2015, July 7). Farmalabor Materie Prime.
  • Personal Protective Equipment and Chemistry. Chemical Safety Facts.
  • Cyclopropane Disposal. Synergy Recycling.
  • What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?. (2025, January 7). YouTube.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.